molecular formula C8H9N3O B1384447 3-amino-1-methyl-1H-indazol-6-ol CAS No. 1031876-62-6

3-amino-1-methyl-1H-indazol-6-ol

Cat. No.: B1384447
CAS No.: 1031876-62-6
M. Wt: 163.18 g/mol
InChI Key: JNLXFBNAYSZPKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-methyl-1H-indazol-6-ol is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-methylindazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-7-4-5(12)2-3-6(7)8(9)10-11/h2-4,12H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLXFBNAYSZPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)O)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670622
Record name 3-Amino-1-methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031876-62-6
Record name 3-Amino-1-methyl-1,2-dihydro-6H-indazol-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Basic Properties of 3-amino-1-methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 3-amino-1-methyl-1H-indazol-6-ol. This molecule is of interest in medicinal chemistry due to the established biological activity of the 3-aminoindazole scaffold. This document details its physicochemical characteristics, experimental protocols for their determination, and its role within relevant biological pathways.

Physicochemical Properties

Table 1: Physicochemical Data for this compound and Related Compounds

PropertyValueCompoundSource
Molecular Weight 163.18 g/mol This compound[1]
Molecular Formula C₈H₉N₃OThis compoundInferred
Solubility 18.2 µg/mL (at pH 7.4)1H-Indazol-6-amine*[2]
pKa Not availableThis compound-

*Note: Solubility data is for a structurally related compound, 1H-indazol-6-amine, and should be considered as an estimate.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following are standard experimental protocols for measuring the basicity (pKa) and solubility of compounds like this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the ionization constant of a substance.[3][4]

Methodology:

  • Sample Preparation: A precise amount of the test compound (e.g., 0.01 M) is dissolved in a suitable solvent system. For aromatic amines with poor water solubility, a co-solvent system such as 50% ethanol-water or 50% ethanol-methanol is often employed.[3]

  • Initial Acidification: The solution is placed in a thermostatted beaker with a magnetic stirrer. A small amount of a strong acid (e.g., 1M HCl) is added to protonate the basic functional groups fully.[5]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise aliquots.

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

  • pKa Calculation: The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[5]

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[6][7]

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific volume of the test medium (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed visually.[7]

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the saturated solution from the excess solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Value: The determined concentration represents the equilibrium solubility of the compound in the tested medium.

Biological Context: 3-Aminoindazoles as Kinase Inhibitors

The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[8] These compounds often act as ATP-competitive inhibitors, binding to the hinge region of the kinase's active site. Derivatives of 3-aminoindazole have been designed to target the "DFG-out" (inactive) conformation of the kinase activation loop, a strategy that can impart greater selectivity.[9]

Numerous 3-aminoindazole-based molecules have been investigated as potent inhibitors of various receptor tyrosine kinases (RTKs) such as FLT3, PDGFRα, and c-Kit, which are implicated in various cancers.[9][10][11] Inhibition of these pathways can disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis. For instance, some derivatives have been shown to induce cell cycle arrest in the G0-G1 phase and promote apoptosis.[12][13][14]

Visualizations

Synthesis Workflow

The synthesis of this compound can be achieved via a cyclization reaction. The diagram below illustrates the logical flow of a reported synthetic route.[1]

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_workup Workup & Purification A 6-fluoro-4-hydroxy benzonitrile C Stir at 80°C for 16h A->C B Methyl hydrazine B->C D Remove volatiles in vacuo C->D E Triturate with DCM/MeOH D->E F Filter solid E->F G Concentrate filtrate E->G I This compound (Final Product) F->I H Silica gel chromatography G->H H->I

Caption: Synthetic workflow for this compound.

General Mechanism of Action: Kinase Inhibition

The following diagram illustrates the general mechanism by which 3-aminoindazole derivatives act as Type II kinase inhibitors, stabilizing the inactive "DFG-out" conformation and blocking the ATP binding site.

G cluster_kinase Kinase Active Site ATP_Site ATP Binding Site Phosphorylation Substrate Phosphorylation (Signal Propagation) ATP_Site->Phosphorylation Catalyzes No_Phosphorylation No Phosphorylation (Signal Blocked) ATP_Site->No_Phosphorylation DFG_in DFG Motif (Active 'in' conformation) DFG_out DFG Motif (Inactive 'out' conformation) DFG_in->DFG_out Conformational Change Inhibitor 3-Aminoindazole Inhibitor Inhibitor->ATP_Site Blocks ATP Binding Inhibitor->DFG_out Binds & Stabilizes ATP ATP ATP->ATP_Site Binds Substrate Protein Substrate Substrate->Phosphorylation Substrate->No_Phosphorylation

Caption: Mechanism of 3-aminoindazole as a Type II kinase inhibitor.

References

3-amino-1-methyl-1H-indazol-6-ol CAS number lookup

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds are recognized as "privileged scaffolds" in drug discovery, with several indazole-containing drugs approved for clinical use, particularly in oncology.[1][2] This technical guide focuses on 3-amino-1-methyl-1H-indazol-6-ol, providing available data on its synthesis and contextualizing its potential biological significance through data on closely related analogs. Given the limited specific data on the title compound, this guide extends to the broader family of 3-aminoindazoles to offer a comprehensive overview of their therapeutic potential, particularly as kinase inhibitors and antiproliferative agents.

CAS Number and Physicochemical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Amino-1H-indazol-6-ol88805-72-5C₇H₇N₃O149.15
3-Amino-6-bromo-1-methyl-1H-indazole1214899-85-0C₈H₈BrN₃Not Available
3-Amino-1-methyl-1H-indazole-6-carboxylic acid1784639-15-1C₉H₉N₃O₂191.19[3]
3-amino-1H-indazole874-05-5C₇H₇N₃Not Available
3-Amino-6-(trifluoromethyl)-1H-indazole2250-55-7C₈H₆F₃N₃201.149
3-methyl-1H-indazol-6-amine79173-62-9C₈H₉N₃147.181[4]

Synthesis of this compound

A documented synthesis protocol for this compound is available and detailed below.[5]

Experimental Protocol

Starting Materials:

  • 6-fluoro-4-hydroxy benzonitrile

  • Methyl hydrazine

Procedure:

  • A solution of 6-fluoro-4-hydroxy benzonitrile (10.1 g, 73.9 mmol) in methyl hydrazine (20.0 mL, 379 mmol) was stirred at 80°C for 16 hours.[5]

  • After cooling to room temperature, the volatile components were removed under vacuum.[5]

  • The resulting residue was triturated with dichloromethane (DCM) and methanol (MeOH).[5]

  • The title compound was collected as an off-white solid by filtration.[5]

  • The filtrate was concentrated in vacuo and the residue was purified by silica gel chromatography (DCM/MeOH: 100/0 to 95/5) to yield an additional amount of the title compound as a white solid.[5]

Biological Activity of Related Indazole Derivatives

While specific biological data for this compound is scarce, the broader class of 3-aminoindazole derivatives has been extensively studied, revealing potent anticancer and kinase inhibitory activities.

Antiproliferative Activity

Numerous studies have demonstrated the potent antiproliferative effects of 3-aminoindazole derivatives against a variety of human cancer cell lines.

Compound ClassCell LineIC₅₀ (µM)Reference
Polysubstituted indazolesA2780 (ovarian), A549 (lung)0.64 - 17[6]
Indazole derivative 2f Various cancer cell lines0.23 - 1.15[7]
Indazole derivative 6o K562 (leukemia)5.15[1]
Indazole derivative 6o HEK-293 (normal)33.2[1]
3-amino-1H-indazole derivativesHT-29, MCF-7, A-549, HepG2, HGC-270.43 - 3.88[8]
N-phenyl-1H-indazole-1-carboxamidesNCI 60-cell line panel0.041 - 33.6[9]
Kinase Inhibitory Activity

The 3-aminoindazole scaffold is a key pharmacophore in the design of kinase inhibitors, targeting various components of intracellular signaling pathways crucial for cancer cell proliferation and survival.[10]

Compound Class/DerivativeTarget Kinase(s)IC₅₀ (nM)Reference
3-amino-benzo[d]isoxazole/3-aminoindazole derivativesc-Met< 10[11]
Compound 28a c-Met1.8[11]
1H-indazole derivative 109 EGFR, EGFR T790M8.3, 5.3[2]
3-aminoindazole derivative 127 (Entrectinib)ALK12[2]
Indazole amide derivative 33 ERK1, ERK219.4, 9.5[12]

Experimental Protocols for Biological Assays

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of indazole derivatives is commonly assessed using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.

  • Human cancer cell lines (e.g., A549, K562, PC-3, HepG-2) are seeded in 96-well plates and incubated.[1]

  • The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for a specified period.[1]

  • Following incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength.

  • The concentration that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.[1]

Kinase Inhibition Assay

The inhibitory activity of indazole derivatives against specific kinases is determined through various in vitro kinase assay formats. A general protocol is outlined below:

  • The kinase, substrate, and ATP are combined in a reaction buffer.

  • The test compound at various concentrations is added to the reaction mixture.

  • The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

Indazole derivatives, particularly 3-aminoindazoles, often exert their anticancer effects by inhibiting protein kinases within key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR and MAPK/ERK pathways are common targets.[8]

PI3K/AKT/mTOR Signaling Pathway

This pathway is frequently hyperactivated in cancer and plays a central role in cell survival and proliferation. Some 3-amino-1H-indazole derivatives have been shown to act as inhibitors of this pathway.[8]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indazole 3-Aminoindazole Derivative Indazole->PI3K Indazole->AKT Indazole->mTORC1 W24 derivative inhibits PI3K/AKT/mTOR pathway MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Indazole Indazole Amide Derivative Indazole->ERK Indazole amides inhibit ERK1/2 activity

References

3-amino-1-methyl-1H-indazol-6-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data for 3-amino-1-methyl-1H-indazol-6-ol, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₈H₉N₃O[1][2]
Molecular Weight 163.18 g/mol [1][3]
CAS Number 1031876-62-6[1][2]

Experimental Protocols

A representative synthetic protocol for this compound is described in the literature. The following is a summary of a cited experimental procedure:

Synthesis of this compound [3]

  • Reactants: 6-fluoro-4-hydroxy benzonitrile and methyl hydrazine.

  • Procedure:

    • A solution of 6-fluoro-4-hydroxy benzonitrile (10.1 g, 73.9 mmol) in methyl hydrazine (20.0 mL, 379 mmol) was stirred at 80°C for 16 hours.

    • After cooling to room temperature, the volatile components were removed under vacuum.

    • The resulting residue was triturated with dichloromethane (DCM) and methanol (MeOH).

    • The product was isolated as an off-white solid by filtration.

    • The filtrate was concentrated and purified by silica gel chromatography (DCM/MeOH: 100/0 to 95/5) to yield an additional amount of the title compound.

Logical Relationships

The relationship between the compound's name and its fundamental chemical properties can be visualized as a direct logical flow.

Compound This compound Formula Molecular Formula C₈H₉N₃O Compound->Formula MW Molecular Weight 163.18 g/mol Compound->MW

Caption: Chemical Identity to Molecular Properties.

References

An In-depth Technical Guide to 3-amino-1-methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound 3-amino-1-methyl-1H-indazol-6-ol. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Properties

IUPAC Name: 1-methyl-3-amino-1H-indazol-6-ol

Synonyms:

  • 3-Amino-6-hydroxy-1-methyl-1H-indazole

  • 1-Methyl-3-amino-6-hydroxyindazole

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₉N₃O-
Molecular Weight163.18 g/mol [1]
AppearanceOff-white to white solid[1]
InChI KeyJNLXFBNAYSZPKV-UHFFFAOYSA-N[1]

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported.[1]

Reaction Scheme:

G reactant1 6-fluoro-4-hydroxybenzonitrile product This compound reactant1->product 80°C, 16h reactant2 Methyl hydrazine reactant2->product

Caption: Synthesis workflow for this compound.

Experimental Procedure:

A solution of 6-fluoro-4-hydroxy benzonitrile (10.1 g, 73.9 mmol) in methyl hydrazine (20.0 mL, 379 mmol) was stirred at 80°C for 16 hours.[1] After cooling to room temperature, the volatile components were removed under vacuum. The resulting residue was triturated with dichloromethane (DCM) and methanol (MeOH). The desired product, this compound, was collected as an off-white solid by filtration.[1] The filtrate was concentrated in vacuo and purified by silica gel chromatography (DCM/MeOH: 100/0 to 95/5) to yield an additional amount of the title compound as a white solid.[1]

Potential Biological Significance and Applications

While specific biological activity data for this compound is not extensively available in the public domain, the indazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[2] The primary therapeutic area where indazole-containing compounds have shown significant promise is in oncology.

Antiproliferative Activity of Related Indazole Derivatives:

Numerous studies have reported the synthesis and evaluation of 3-amino-1H-indazole derivatives as potent antiproliferative agents against various cancer cell lines.[3][4][5] These compounds often exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Potential Mechanism of Action as Kinase Inhibitors:

The 1H-indazole-3-amine moiety is recognized as an effective hinge-binding fragment, enabling these molecules to interact with the ATP-binding site of various kinases.[6] By occupying this site, they can block the downstream signaling pathways that promote cancer cell growth and survival.

G cluster_cell Cancer Cell Indazole This compound (or related derivative) Kinase Protein Kinase (e.g., Tyrosine Kinase) Indazole->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Protein Downstream Downstream Signaling PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Generalized signaling pathway illustrating the potential mechanism of action for indazole derivatives as kinase inhibitors.

Due to the structural similarities with known kinase inhibitors, it is plausible that this compound could be investigated for its potential as an anticancer agent. Further research is warranted to elucidate its specific biological targets and pharmacological profile.

Future Directions

The established synthetic route for this compound provides a solid foundation for further investigation into its biological properties. Future research efforts could focus on:

  • In vitro screening: Evaluating the compound's cytotoxic and antiproliferative effects against a panel of human cancer cell lines.

  • Kinase profiling: Assessing the inhibitory activity of the compound against a broad range of protein kinases to identify potential molecular targets.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

  • In vivo studies: Evaluating the efficacy and safety of promising candidates in preclinical animal models of cancer.

References

3-amino-1-methyl-1H-indazol-6-ol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 3-amino-1-methyl-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data on this compound. The content is tailored for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering a detailed look into its synthesis, properties, and potential biological significance based on related compounds.

Chemical Structure and Stereochemistry

This compound is a heterocyclic aromatic compound based on the indazole scaffold. The core of the molecule is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The systematic name indicates the following substitutions:

  • An amino group (-NH2) at position 3 of the indazole ring.

  • A methyl group (-CH3) attached to the nitrogen atom at position 1 of the pyrazole ring.

  • A hydroxyl group (-OH) at position 6 of the benzene ring.

The molecule is planar and achiral, meaning it does not have any stereocenters and does not exhibit stereoisomerism.

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyThis compound1-methyl-1H-indazol-6-amine[1]3-Amino-1-methyl-1H-indazole-6-carboxylic acid[2]1H-Indazol-6-amine[3]
Molecular Formula C8H9N3OC8H9N3C9H9N3O2C7H7N3
Molecular Weight ( g/mol ) 163.18147.18191.19133.15
Boiling Point (°C) Not AvailableNot Available473.78 (Predicted)Not Available
Density (g/cm³) Not AvailableNot Available1.512 (Predicted)Not Available
pKa Not AvailableNot Available3.45 (Predicted)Not Available
XLogP3 Not Available1.4Not Available1.6
InChI Key JNLXFBNAYSZPKV-UHFFFAOYSA-NYTKNUPJYGSOVLV-UHFFFAOYSA-NNot AvailableKEJFADGISRFLFO-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound is provided below[4].

Materials:

  • 6-fluoro-4-hydroxy benzonitrile

  • Methyl hydrazine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for chromatography

Procedure:

  • A solution of 6-fluoro-4-hydroxy benzonitrile (10.1 g, 73.9 mmol) in methyl hydrazine (20.0 mL, 379 mmol) is stirred at 80°C for 16 hours.

  • After cooling to room temperature, the volatile components are removed under vacuum.

  • The resulting residue is triturated with dichloromethane and methanol.

  • The solid product is collected by filtration, yielding an off-white solid.

  • The filtrate is concentrated under vacuum and the residue is purified by silica gel chromatography, eluting with a gradient of 100% DCM to 95:5 DCM/MeOH, to obtain an additional amount of the title compound as a white solid.

G Synthesis Workflow for this compound start Start Materials: 6-fluoro-4-hydroxy benzonitrile Methyl hydrazine reaction Reaction: Stir at 80°C for 16 hours start->reaction cooling Cool to Room Temperature reaction->cooling evaporation Remove Volatiles in Vacuo cooling->evaporation trituration Triturate with DCM/MeOH evaporation->trituration filtration Filtration trituration->filtration solid_product Off-white Solid Product filtration->solid_product Solid filtrate Filtrate filtration->filtrate Liquid final_product Final Product: This compound solid_product->final_product concentrate Concentrate Filtrate in Vacuo filtrate->concentrate chromatography Silica Gel Chromatography (DCM/MeOH Gradient) concentrate->chromatography chromatography->final_product

Caption: Synthesis workflow for this compound.

Representative Biological Assay: Cell Cycle Analysis by Flow Cytometry

Given that many indazole derivatives exhibit anticancer properties by affecting the cell cycle, a cell cycle analysis protocol is provided as a representative biological experiment. This is a general protocol that can be adapted for screening compounds like this compound[5].

Materials:

  • Cancer cell line (e.g., K562)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution (e.g., hypotonic fluorochrome solution)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting: After treatment, harvest the cells by trypsinization, and collect them by centrifugation.

  • Fixation: Wash the cell pellet with PBS and then fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Putative Signaling Pathway and Mechanism of Action

While the specific biological targets of this compound have not been explicitly identified in the literature, many aminoindazole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in cancer immunotherapy due to its role in mediating immune escape.

IDO1 is often overexpressed in tumor cells and creates an immunosuppressive microenvironment by depleting tryptophan and producing metabolites that inhibit the proliferation and function of T-cells. Inhibition of IDO1 is a strategy to restore anti-tumor immunity. The IDO1 pathway has been shown to activate downstream signaling cascades such as PI3K/Akt and Ras/Erk, which promote cancer cell proliferation and survival.[4][6]

Therefore, a putative mechanism of action for this compound as an anticancer agent could be the inhibition of IDO1, leading to a reduction in immunosuppression and a direct impact on tumor cell signaling pathways.

G Putative Signaling Pathway for Aminoindazole Anticancer Activity cluster_target Target Compound cluster_pathway IDO1 Pathway cluster_downstream Downstream Effects compound This compound IDO1 IDO1 Enzyme compound->IDO1 Inhibits (putative) Kynurenine Kynurenine IDO1->Kynurenine Catalyzes PI3K_Akt PI3K/Akt Pathway IDO1->PI3K_Akt Activates Ras_Erk Ras/Erk Pathway IDO1->Ras_Erk Activates Tryptophan Tryptophan Tryptophan->IDO1 Substrate ImmuneSuppression T-Cell Suppression Kynurenine->ImmuneSuppression Promotes Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Ras_Erk->Proliferation

Caption: Putative mechanism of action via inhibition of the IDO1 signaling pathway.

References

An In-depth Technical Guide to 3-amino-1-methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-1-methyl-1H-indazol-6-ol, a key heterocyclic intermediate in the synthesis of pharmacologically active compounds. The document details its discovery, synthesis, and the broader biological significance of the indazole scaffold, particularly in the context of kinase inhibition for therapeutic applications. Detailed experimental protocols and characterization data are provided to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a substituted indazole, a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry. The indazole nucleus is a "privileged scaffold," meaning it is a common structural motif in molecules that exhibit a wide range of biological activities.[1] Derivatives of indazole are known to possess anti-inflammatory, antibacterial, anti-HIV, and notably, antitumor properties.[2] This guide focuses on the specific intermediate, this compound, and its role in the development of novel therapeutics.

Discovery and History

The first documented synthesis of this compound appears in U.S. Patent 7,626,030 B2, titled "Indazole derivatives as protein kinase modulators," filed on May 26, 2006, and granted on December 1, 2009. The inventors listed are Scott C. Sutton, Kevin S. Currie, and others, assigned to Vertex Pharmaceuticals Incorporated.

The compound was synthesized as a key intermediate in the preparation of a library of indazole-based compounds designed to modulate the activity of protein kinases. The patent discloses the synthesis of numerous indazole derivatives with the potential to treat a variety of diseases, including autoimmune disorders, inflammatory diseases, and cancer. The synthesis of this compound was a crucial step in accessing the desired 6-hydroxy-substituted indazole core, which was further functionalized to create the final kinase inhibitors.

While this patent is the earliest public record of this specific molecule, the broader field of indazole chemistry has a rich history. The indazole ring system itself was first described in the 19th century. The development of indazole-based kinase inhibitors gained significant momentum in the early 2000s, leading to the discovery and development of several approved drugs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
CAS Number 1031876-62-6N/A
Appearance Off-white solid[3]
InChI Key JNLXFBNAYSZPKV-UHFFFAOYSA-N[3]

Synthesis

The synthesis of this compound, as described in U.S. Patent 7,626,030 B2, involves the reaction of a substituted benzonitrile with methylhydrazine.[3] This reaction proceeds through a cyclization mechanism to form the indazole ring system.

Experimental Protocol

Reaction Scheme:

G reactant1 6-fluoro-4-hydroxybenzonitrile reagent 80 °C, 16 h reactant1->reagent reactant2 Methylhydrazine reactant2->reagent product This compound reagent->product

Synthesis of this compound.

Materials:

ReagentSupplierQuantityMoles (mmol)
6-fluoro-4-hydroxybenzonitrileAldrich10.1 g73.9
MethylhydrazineAldrich20.0 mL379
Dichloromethane (DCM)-As needed-
Methanol (MeOH)-As needed-

Procedure:

  • A solution of 6-fluoro-4-hydroxybenzonitrile (10.1 g, 73.9 mmol) in methylhydrazine (20.0 mL, 379 mmol) was stirred at 80 °C for 16 hours.[3]

  • After cooling to room temperature, the volatile portion was removed in vacuo.[3]

  • The residue was triturated with dichloromethane (DCM) and methanol (MeOH).[3]

  • The title compound was obtained by filtration as an off-white solid.[3]

  • The filtrate was concentrated in vacuo and purified by silica gel chromatography (DCM/MeOH: 100/0 to 95/5) to yield an additional amount of the title compound as a white solid.[3]

Logical Workflow for Synthesis and Purification

G start Start reactants Combine 6-fluoro-4-hydroxybenzonitrile and methylhydrazine start->reactants heat Stir at 80 °C for 16 h reactants->heat cool Cool to room temperature heat->cool evaporate Remove volatiles in vacuo cool->evaporate triturate Triturate with DCM and MeOH evaporate->triturate filter Filter to obtain solid product triturate->filter filtrate_workup Concentrate filtrate filter->filtrate_workup end End filter->end Final Product (off-white solid) chromatography Silica gel chromatography (DCM/MeOH gradient) filtrate_workup->chromatography chromatography->end

Workflow for the synthesis and purification of this compound.

Biological Significance and Applications

While specific biological data for this compound is not extensively published, its importance lies in its role as a precursor to potent kinase inhibitors. The indazole scaffold is a key feature of numerous drugs targeting protein kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The final compounds described in U.S. Patent 7,626,030 B2, which are synthesized from this compound, are designed to inhibit various protein kinases. The general structure of these inhibitors involves the functionalization of the 3-amino and 6-hydroxyl groups of the indazole core.

General Signaling Pathway Context for Indazole-Based Kinase Inhibitors

The diagram below illustrates a generalized signaling pathway that is often targeted by kinase inhibitors. These pathways typically involve a series of phosphorylation events that regulate cell growth, proliferation, and survival.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 Phosphorylation Receptor->P1 Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P1->Downstream TF Transcription Factors Downstream->TF Gene_Expression Gene Expression TF->Gene_Expression Cell_Response Cellular Response (Proliferation, Survival, etc.) Gene_Expression->Cell_Response Inhibitor Indazole-based Kinase Inhibitor Inhibitor->P1

Generalized signaling pathway targeted by kinase inhibitors.

Conclusion

This compound is a valuable chemical intermediate whose discovery is intrinsically linked to the search for novel protein kinase inhibitors. Its synthesis, first detailed in the mid-2000s, provides a versatile platform for the development of a wide range of therapeutic agents. The broader family of indazole derivatives continues to be a fertile ground for drug discovery, with applications in oncology, immunology, and beyond. This technical guide provides the foundational knowledge required for researchers to utilize this compound in their own research and development endeavors. Further investigation into the specific biological activities of this compound and its immediate derivatives may reveal novel therapeutic applications.

References

The HDAC Inhibitor 3-amino-1-methyl-1H-indazol-6-ol (Mocetinostat): A Technical Guide to its Biological Targets and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological targets and mechanisms of action of the synthetic compound 3-amino-1-methyl-1H-indazol-6-ol, also known as Mocetinostat (MGCD0103). Mocetinostat is a potent and orally active, isotype-selective histone deacetylase (HDAC) inhibitor with significant anti-tumor activity demonstrated in both in vitro and in vivo models. This document details its primary molecular targets, the downstream cellular consequences of target engagement, and comprehensive experimental protocols for its study.

Introduction

Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of many cancers. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. The aberrant activity of specific HDACs is associated with the silencing of tumor suppressor genes, contributing to oncogenesis.

Mocetinostat is a benzamide HDAC inhibitor that exhibits selectivity for Class I and Class IV HDACs.[1][2] Its ability to selectively inhibit these enzymes leads to the hyperacetylation of histones, which in turn reactivates the expression of silenced tumor suppressor genes, ultimately inducing apoptosis, autophagy, and cell cycle arrest in cancer cells.[3][4] This targeted mechanism of action has positioned Mocetinostat as a promising therapeutic agent in oncology, with ongoing clinical investigations in various malignancies.[5]

Biological Targets and Quantitative Activity

The primary biological targets of Mocetinostat are Class I and Class IV histone deacetylases. It demonstrates potent inhibitory activity against HDAC1, HDAC2, and HDAC11, with a lower potency for HDAC3. Notably, it shows no significant inhibition of Class II HDACs (HDAC4, HDAC5, HDAC6, HDAC7, and HDAC8).[1][2]

TargetIC50 (μM)Enzyme Class
HDAC10.15Class I
HDAC20.29Class I
HDAC31.66Class I
HDAC110.59Class IV
Table 1: In vitro inhibitory activity of Mocetinostat against specific HDAC isotypes. Data compiled from multiple sources.[1][2]

Signaling Pathways and Mechanism of Action

Mocetinostat's mechanism of action is centered on the inhibition of specific HDACs, which leads to a cascade of downstream cellular events culminating in anti-tumor effects.

Mocetinostat_Signaling_Pathway cluster_HDACs Class I & IV HDACs cluster_Cellular_Effects Cellular Outcomes Mocetinostat Mocetinostat (this compound) HDAC1 HDAC1 Mocetinostat->HDAC1 HDAC2 HDAC2 Mocetinostat->HDAC2 HDAC3 HDAC3 Mocetinostat->HDAC3 HDAC11 HDAC11 Mocetinostat->HDAC11 Histone_Acetylation Histone Hyperacetylation HDAC1->Histone_Acetylation Inhibition of Deacetylation HDAC2->Histone_Acetylation Inhibition of Deacetylation HDAC3->Histone_Acetylation Inhibition of Deacetylation HDAC11->Histone_Acetylation Inhibition of Deacetylation Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Tumor Suppressor Gene Re-expression Chromatin_Remodeling->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Autophagy Autophagy Gene_Expression->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2/M) Gene_Expression->Cell_Cycle_Arrest

Figure 1: Mocetinostat Signaling Pathway

The inhibition of HDACs 1, 2, 3, and 11 by Mocetinostat prevents the removal of acetyl groups from histones. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This "relaxed" chromatin allows for the transcription of previously silenced genes, including critical tumor suppressor genes that regulate cell cycle progression, apoptosis, and autophagy. The re-expression of these genes triggers these anti-proliferative cellular programs in cancer cells.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of Mocetinostat.

In Vitro HDAC Inhibition Assay (Fluorescence-based)

This protocol describes a cell-free assay to determine the IC50 values of Mocetinostat against purified HDAC enzymes.[6]

Materials:

  • Purified recombinant human HDAC1, HDAC2, HDAC3, and HDAC11 enzymes.

  • Mocetinostat (dissolved in DMSO).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Developer solution (containing a protease, e.g., trypsin).

  • Assay buffer: 25 mM HEPES (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Black 96-well microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of Mocetinostat in assay buffer.

  • In a black 96-well plate, add the purified HDAC enzyme to each well.

  • Add the serially diluted Mocetinostat or vehicle control (DMSO) to the wells and incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Incubate at 37°C for 15 minutes.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each concentration of Mocetinostat and determine the IC50 value using non-linear regression analysis.

HDAC_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - HDAC Enzyme - Mocetinostat Dilutions - Substrate - Buffer Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate Enzyme with Mocetinostat Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Add_Developer Add Developer Incubate_Reaction->Add_Developer Measure_Fluorescence Measure Fluorescence Add_Developer->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: In Vitro HDAC Inhibition Assay Workflow
Histone Acetylation Analysis by Western Blot

This protocol details the detection of changes in global histone acetylation in cells treated with Mocetinostat.[7][8]

Materials:

  • Cancer cell line of interest.

  • Mocetinostat.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3 (as a loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of Mocetinostat or vehicle control for a specified time (e.g., 24 hours).

  • Harvest cells and lyse them in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescent substrate.

  • Capture the image using an imaging system and quantify band intensities.

Autophagy Assessment by LC3 Immunoblotting

This protocol describes how to monitor autophagy by detecting the conversion of LC3-I to LC3-II via Western blot.[1][2][5]

Materials:

  • Same as for Histone Acetylation Western Blot.

  • Primary antibody: anti-LC3B.

  • Optional: Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.

Procedure:

  • Follow steps 1-3 from the Histone Acetylation Western Blot protocol. For autophagic flux experiments, treat a parallel set of cells with a lysosomal inhibitor for the last few hours of the Mocetinostat treatment.

  • Proceed with Western blotting as described in steps 4-11 of the Histone Acetylation protocol, using an anti-LC3B primary antibody.

  • Analyze the blot for the presence of two bands: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an induction of autophagy.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with Mocetinostat using propidium iodide (PI) staining.[9][10]

Materials:

  • Cancer cell line of interest.

  • Mocetinostat.

  • Phosphate-buffered saline (PBS).

  • 70% cold ethanol.

  • PI staining solution (containing propidium iodide and RNase A in PBS).

  • Flow cytometer.

Procedure:

  • Plate cells and treat with Mocetinostat or vehicle control for the desired time.

  • Harvest cells (including floating cells) and wash with cold PBS.

  • Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of Mocetinostat in a mouse xenograft model.[4][11]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Human cancer cell line for implantation.

  • Mocetinostat formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Mocetinostat or vehicle control orally at a predetermined dose and schedule (e.g., daily or three times a week).

  • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like histone acetylation).

Conclusion

This compound (Mocetinostat) is a selective inhibitor of Class I and IV HDACs with well-documented anti-cancer properties. Its mechanism of action, involving the re-expression of tumor suppressor genes through histone hyperacetylation, leads to the induction of apoptosis, autophagy, and cell cycle arrest. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the biological effects of Mocetinostat and similar compounds in preclinical settings. Further research into the nuanced roles of specific HDAC isotypes and the development of combination therapies involving Mocetinostat holds significant promise for advancing cancer treatment.

References

Theorized Mechanisms of Action for 3-amino-1-methyl-1H-indazol-6-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This technical guide explores the potential mechanisms of action for the novel compound 3-amino-1-methyl-1H-indazol-6-ol. In the absence of direct research on this specific molecule, this document synthesizes findings from structurally related indazole derivatives to propose plausible biological targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of indazole-based compounds.

Core Structure and Therapeutic Potential

The 1H-indazole core is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the development of several clinical candidates and marketed drugs. Derivatives of this scaffold have demonstrated a wide range of biological activities, primarily in the realm of oncology and inflammation. The therapeutic potential of these compounds often stems from their ability to act as kinase inhibitors, cell cycle modulators, and inducers of apoptosis.

Postulated Mechanisms of Action

Based on the activities of structurally similar indazole derivatives, several key signaling pathways and molecular targets are proposed for this compound.

Kinase Inhibition

A predominant mechanism of action for many indazole-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular processes.

  • Polo-like Kinase 4 (PLK4) Inhibition: Derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been identified as potent inhibitors of PLK4, a key regulator of centriole duplication and mitosis.[1] Overexpression of PLK4 is associated with various cancers. Inhibition of PLK4 by indazole compounds can lead to mitotic errors and ultimately, cancer cell death. Molecular docking studies suggest that the indazole core forms critical hydrogen bonds with the hinge region of the PLK4 kinase domain.[1]

  • FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Indazole fragments are key components in a series of potent inhibitors targeting FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[2] These inhibitors are designed to bind to the ATP-binding pocket of the kinase, with the indazole moiety acting as a hinge-binder. This interaction blocks the downstream signaling pathways that promote leukemic cell proliferation and survival.[2]

Modulation of the Tumor Microenvironment
  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Novel 1,3-dimethyl-6-amino indazole derivatives have been synthesized as inhibitors of IDO1.[3] IDO1 is an enzyme that catalyzes the degradation of tryptophan to kynurenine, a process that suppresses the anti-tumor immune response.[3] By inhibiting IDO1, these compounds can potentially restore T-cell mediated immunity against cancer cells.

Cell Cycle Arrest and Apoptosis Induction
  • G0/G1 Phase Arrest: Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest in the G0/G1 phase.[4][5] This effect is associated with an increase in the hypophosphorylated, active form of the Retinoblastoma protein (pRb).[4][5]

  • p53/MDM2 Pathway Modulation: Certain 1H-indazole-3-amine derivatives have been found to induce apoptosis in cancer cells, potentially through the p53/MDM2 pathway.[6] These compounds may disrupt the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization, cell cycle arrest, and apoptosis.

Quantitative Data from Structurally Related Compounds

The following table summarizes quantitative data for various indazole derivatives, providing a reference for the potential potency of this compound.

Compound ClassTargetAssayIC50 / GI50Cell LineReference
N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22)PLK4In vitro enzyme activity0.1 nM-[1]
N-(1H-indazol-6-yl)benzenesulfonamide derivative (K22)ProliferationAnti-proliferative1.3 µMMCF-7[1]
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative (8r)FLT3Inhibitory activityNanomolar range-[2]
N-phenyl-1H-indazole-1-carboxamide derivative (1c)ProliferationCell growth inhibition0.041-33.6 µMNCI 60 cell line panel[4][5]
1H-indazole-3-amine derivative (6o)ProliferationCytotoxicity5.15 µMK562[6]
1H-indazole-3-amine derivative (6o)ProliferationCytotoxicity33.2 µMHEK-293 (normal cell)[6]

Experimental Protocols for Key Assays

Detailed methodologies for key experiments cited in the literature for related indazole compounds are provided below. These protocols can serve as a foundation for investigating the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay (Example: PLK4)
  • Reagents and Materials: Recombinant human PLK4 enzyme, appropriate peptide substrate (e.g., a generic tyrosine kinase substrate), ATP, kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT), test compound (this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is inversely proportional to the kinase inhibition.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Proliferation Assay (Example: MTT Assay)
  • Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, K562) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat the cells with the test compound at various concentrations for a specified duration.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Staining and Analysis:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer.

    • The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

Visualizing Potential Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and a general workflow for its initial investigation.

PLK4_Inhibition_Pathway Indazole 3-amino-1-methyl- 1H-indazol-6-ol PLK4 PLK4 Indazole->PLK4 Inhibition CentrioleDup Centriole Duplication PLK4->CentrioleDup MitoticErrors Mitotic Errors CentrioleDup->MitoticErrors Aberrant Apoptosis Apoptosis MitoticErrors->Apoptosis

Caption: Postulated PLK4 inhibition pathway.

FLT3_Inhibition_Pathway Indazole 3-amino-1-methyl- 1H-indazol-6-ol FLT3 FLT3 Receptor Indazole->FLT3 Inhibition Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) FLT3->Downstream Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation

Caption: Theorized FLT3 inhibition pathway.

Experimental_Workflow Start Compound Synthesis & Characterization KinaseScreen Broad Kinase Panel Screening Start->KinaseScreen CellProlif Cell Proliferation Assays (Various Cancer Cell Lines) Start->CellProlif HitIdent Hit Identification & Target Validation KinaseScreen->HitIdent CellProlif->HitIdent MoA Mechanism of Action Studies (Cell Cycle, Apoptosis, etc.) HitIdent->MoA LeadOpt Lead Optimization MoA->LeadOpt

Caption: General experimental workflow for investigation.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the extensive research on structurally related indazole derivatives provides a strong foundation for postulating its biological activities. The most probable mechanisms involve the inhibition of key protein kinases such as PLK4 and FLT3, modulation of the tumor microenvironment via IDO1 inhibition, and the induction of cell cycle arrest and apoptosis. The experimental protocols and theoretical pathways outlined in this guide offer a strategic starting point for the comprehensive investigation of this promising compound. Further research is warranted to elucidate the precise molecular targets and signaling pathways affected by this compound.

References

Structure-activity relationship (SAR) of 3-amino-1-methyl-1H-indazol-6-ol analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of 3-Amino-1-Methyl-1H-Indazol-6-ol Analogs

Introduction

The indazole ring system is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its unique structure allows it to act as a versatile pharmacophore, capable of engaging in various interactions with biological targets, most notably the ATP-binding site of protein kinases.[2] The therapeutic success of indazole-containing drugs, such as the multi-kinase inhibitor Pazopanib, has cemented its importance in modern drug discovery, particularly in oncology.[1]

This technical guide focuses on the structure-activity relationships (SAR) of analogs derived from the this compound core. While this specific scaffold serves as a foundational template, its derivatization at key positions—namely the N1, C3, and C6 positions—has given rise to a diverse range of compounds with potent and selective activities. A significant portion of research on these analogs has centered on their development as kinase inhibitors targeting key drivers of oncogenesis, such as FMS-like tyrosine kinase 3 (FLT3), Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and c-Kit.[3][4] These kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival; their dysregulation is a hallmark of various cancers, including acute myeloid leukemia (AML).[5][6]

This document will systematically explore the SAR at each modifiable position of the indazole core, present quantitative biological data in structured tables, detail the experimental protocols used for their evaluation, and provide visualizations of synthetic workflows and biological pathways to offer a comprehensive resource for researchers and drug development professionals.

Core Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of 3-amino-indazole derivatives can be finely tuned by strategic modifications at three primary positions: the C6-position (often originating from the 6-ol), the C3-amino group, and the N1-position.

Structure-Activity Relationship at the C6-Position

The hydroxyl group at the C6-position is a versatile synthetic handle, allowing for the introduction of a wide array of substituents through C-C or C-N bond-forming reactions. This position is critical for modulating potency, selectivity, and pharmacokinetic properties.

C-C Bond Formation via Suzuki Coupling:

A prominent strategy involves replacing the 6-hydroxyl with a halide (e.g., bromine) to enable Suzuki coupling. This has been effectively used to synthesize a series of 3-amino-1H-indazol-6-yl-benzamides , which are potent "Type II" kinase inhibitors designed to target the inactive "DFG-out" conformation of the kinase activation loop.[3]

In this series, the core structure is a 3-(cyclopropanecarboxamido)-1H-indazole coupled at the C6-position to a phenyl ring, which is further substituted with an amide group. The SAR exploration focused on varying the amine component of this terminal amide.

  • Effect of the Terminal Amide: Introducing a piperazine moiety, particularly an N-ethylpiperazine, connected via a methylene linker to a trifluoromethyl-substituted phenyl ring (as in compound 22 ), results in highly potent and selective inhibition.[3]

  • Aromatic Substituents: The nature and position of substituents on the C6-aryl ring are crucial. For instance, compound 4 demonstrates single-digit nanomolar cellular efficacy against FLT3 and the PDGFRα gatekeeper mutant T674M.[3][4] Modifications to the amine portion of the benzamide in this series show that both cyclic and acyclic amines are well-tolerated, with compounds like 5 (piperidine) and 8 (N,N-dimethylamine) retaining significant potency.

Table 1: SAR of C6-Substituted 3-Amino-1H-Indazol-6-yl-benzamide Analogs [3]

Compound R Group (Amine for Benzamide) EC50 Ba/F3 FLT3 (nM) EC50 Ba/F3 PDGFRα-T674M (nM) EC50 Ba/F3 Kit-T670I (nM)
4 4-ethylpiperazin-1-yl 3 5 8
5 Piperidin-1-yl 14 20 25
6 Morpholino 10 18 20
7 N-methylpiperazin-1-yl 10 12 15
8 N,N-dimethylamine 25 30 45

| 22 | (See full structure in reference) | 1 | 2 | 2 |

C-N Bond Formation:

Another successful approach involves converting the 6-OH to a 6-amino group, which can then be further functionalized. A study on 6-substituted aminoindazoles revealed potent anti-proliferative activity against human colorectal cancer cells (HCT116).[7][8]

  • N-Alkylation at C6-Amine: The substitution pattern on the 6-amino group significantly impacts cytotoxicity. Attaching an aryl group, such as in N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36 ), led to a remarkably potent compound with an IC50 of 0.4 µM against HCT116 cells.[7][8] This suggests that a substituted benzyl group is a highly favorable modification at this position.

  • Comparison to Alkyl Substituents: Aryl-substituted compounds generally showed better cytotoxicity than their cyclohexyl-substituted counterparts in this series.[9]

Table 2: SAR of 6-Substituted Amino-1,3-dimethyl-1H-indazole Analogs [7][8]

Compound C6-Amine Substituent (R) IC50 HCT116 (µM)
33 Cyclohexylmethyl > 20
34 Benzyl 1.0 ± 0.5
35 4-Methylbenzyl 1.1 ± 0.2
36 4-Fluorobenzyl 0.4 ± 0.3

| 37 | 4-(Trifluoromethyl)benzyl | 1.2 ± 0.2 |

Structure-Activity Relationship at the C3-Position

The 3-amino group is a key pharmacophoric feature, often acting as a hydrogen bond donor to interact with the hinge region of the kinase ATP-binding site.[3]

  • Acylation: Acylation of the 3-amino group is a common strategy. In the potent benzamide series (Table 1), the 3-amino group is acylated with a cyclopropanecarbonyl group.[3] This modification is critical for achieving the desired "Type II" inhibitor profile and contributes significantly to the overall potency.

  • Alkylation: The introduction of a methyl group at the C3 position, as seen in the highly active compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine), was shown to enhance cytotoxic potential against HCT116 cells.[7][9]

  • Arylvinyl Substituents: In a different series, large (E)-arylvinyl substituents were introduced at the C3 position to develop potent FLT3 inhibitors, demonstrating that this position can tolerate significant steric bulk to target specific kinase conformations.[6][10]

Structure-Activity Relationship at the N1-Position

The N1-position of the indazole ring provides another site for modification that can influence activity and physicochemical properties.

  • N1-Methylation: Methylation at the N1 position is a common feature in many potent indazole-based inhibitors. Synthetic procedures targeting N-alkylation of the indazole core often yield a mixture of N1 and N2 isomers, with the N1-alkylated product typically being the major and more biologically active isomer.[7] The potent compound 36 from the 6-aminoindazole series features an N1-methyl group, which contributes favorably to its activity.[7][8]

  • N1-H vs. N1-Alkyl: While N1-methylation is often beneficial, many potent inhibitors, such as those in the 3-amino-1H-indazol-6-yl-benzamide series, retain an N-H at this position.[3] The N-H can act as a hydrogen bond donor, providing an additional interaction point within the target's active site. The choice between N-H and N-alkyl is therefore context-dependent and is optimized based on the specific target and chemical series.

Mandatory Visualizations

Signaling Pathway and Synthetic Workflow Diagrams

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of SAR data. The following are generalized protocols for the synthesis and evaluation of the indazole analogs discussed.

General Synthesis of 3-Amino-1H-Indazol-6-yl-benzamide Analogs

This multi-step synthesis is adapted from methodologies used to create potent kinase inhibitors.[3]

  • Acylation of the 3-Amino Group: Commercially available 6-bromo-1H-indazol-3-amine is treated with an acylating agent, such as cyclopropanecarbonyl chloride, in the presence of a base (e.g., pyridine) in an appropriate solvent (e.g., THF) to yield N-(6-bromo-1H-indazol-3-yl)cyclopropanecarboxamide.

  • Suzuki Coupling: The resulting bromo-indazole intermediate is coupled with a suitable aryl boronic acid or ester (e.g., 3-ethoxycarbonylphenylboronic acid) under palladium catalysis (e.g., Pd(PPh3)4) with a base (e.g., Na2CO3) in a solvent mixture like toluene/ethanol/water. The reaction is typically heated to afford the C6-coupled product.

  • Ester Hydrolysis: The ester from the newly introduced aryl group is hydrolyzed to the corresponding carboxylic acid using a strong base like lithium hydroxide (LiOH) in a solvent mixture such as THF/methanol/water.

  • Amide Bond Formation: The final step involves coupling the carboxylic acid with a diverse panel of primary or secondary amines using a standard peptide coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF to generate the final library of benzamide analogs.

General Synthesis of 6-Substituted Aminoindazoles

This procedure outlines the synthesis of derivatives functionalized at the C6-amino position.[7]

  • N-Alkylation of Indazole Core: A starting material like 3-methyl-6-nitro-1H-indazole is alkylated using an alkyl halide (e.g., iodomethane) and a base (e.g., K2CO3) in DMF. This step typically produces a mixture of N1 and N2 isomers, which are separated via column chromatography.

  • Nitro Group Reduction: The separated N1-alkylated-6-nitroindazole isomer is subjected to a reduction reaction. This is commonly achieved via catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent like methanol or ethanol to yield the 6-aminoindazole intermediate.

  • Reductive Amination: The 6-amino group is then functionalized by reacting it with various aldehydes or ketones in the presence of a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, in a solvent like dichloroethane (DCE) to yield the final N-substituted-6-aminoindazole derivatives.

Cell-Based Kinase Inhibition Assay (Ba/F3 System)

This assay is a robust method for determining the cellular potency and selectivity of kinase inhibitors.[3]

  • Cell Lines: The murine pro-B cell line Ba/F3 is dependent on interleukin-3 (IL-3) for survival and proliferation. These cells are engineered to express specific oncogenic kinases (e.g., FLT3-ITD, PDGFRα-T674M). This expression renders the cells IL-3 independent, meaning their proliferation is now driven solely by the activity of the introduced kinase.

  • Assay Principle: The inhibitor's potency is measured by its ability to inhibit the growth of these IL-3 independent cells. Wild-type Ba/F3 cells (which require IL-3) are used as a control to assess general cytotoxicity.

  • Procedure: Cells are seeded in 96-well plates in the absence of IL-3 and treated with a serial dilution of the test compounds for 48-72 hours. Cell viability is then assessed using a colorimetric reagent like AlamarBlue or CellTiter-Glo.

  • Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (EC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Antiproliferative Sulforhodamine B (SRB) Assay

The SRB assay is a widely used method to measure drug-induced cytotoxicity in adherent cancer cell lines.[7]

  • Cell Plating: Cancer cells (e.g., HCT116) are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a fixed period (typically 48-72 hours).

  • Cell Fixation and Staining: After incubation, the cells are fixed in situ with trichloroacetic acid (TCA). The fixed cells are then washed and stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.

  • Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is measured at approximately 515 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration required to inhibit cell growth by 50%, is determined from the dose-response curve.

References

In Silico Modeling of 3-amino-1-methyl-1H-indazol-6-ol Target Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 3-amino-1-methyl-1H-indazol-6-ol, a novel indazole derivative with therapeutic potential. Due to the limited availability of experimental data for this specific molecule, this document outlines a robust strategy for putative target identification based on the known pharmacology of structurally related indazole compounds. Detailed protocols for molecular docking and Density Functional Theory (DFT) calculations are provided to facilitate the exploration of its binding interactions and electronic properties. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of new chemical entities.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with numerous examples developed as potent inhibitors of various protein targets.[1][2][3] The indazole scaffold serves as a versatile pharmacophore for designing kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[1][4][5] The subject of this guide, this compound, is a novel entity for which the biological targets and mechanism of action have not been elucidated. In silico modeling techniques offer a powerful and resource-efficient approach to hypothesize and investigate its potential protein interactions, thereby guiding subsequent experimental validation.

This document presents a structured workflow for the computational analysis of this compound, commencing with the identification of putative protein targets and culminating in the detailed characterization of its binding modes through molecular docking and DFT calculations.

Putative Target Identification

Given the absence of direct experimental data for this compound, a knowledge-based approach is employed to select a panel of putative protein targets. This selection is based on the established targets of structurally similar 3-aminoindazole and other indazole derivatives. Kinases, in particular, are a well-established target class for indazole-containing molecules.[6][7][8][9]

Table 1: Proposed Putative Protein Targets for this compound

Target ClassSpecific Protein Target(s)Rationale for SelectionPDB ID(s) for Docking
KinaseAurora Kinase A/BIndazole scaffolds are known to be potent inhibitors of Aurora kinases.[6]4AGD, 4AG8
KinaseTropomyosin receptor kinase A (TrkA)Indazole-based derivatives have been designed as TrkA inhibitors.[7]5JFX
KinaseGlycogen Synthase Kinase-3β (GSK-3β)Substituted indazoles have been investigated as GSK-3β inhibitors.[8]1Q3D, 1Q41
KinaseVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Indazole derivatives have shown inhibitory capacity against VEGFR-2.[1][9]3EWH
KinaseFibroblast Growth Factor Receptor 4 (FGFR4)3-amido-1H-indazole derivatives are reported as FGFR4 inhibitors.[10]4UXQ
InflammatoryCyclooxygenase-2 (COX-2)Substituted indazoles have been synthesized and docked against COX-2.[4]5IKR
InflammatoryMyeloid Differentiation Protein 2/Toll-like Receptor 4 (MD2-TLR4)3-(indol-5-yl)-indazoles have been identified as MD2-TLR4 antagonists.[11]2Z65

In Silico Modeling Workflow

The proposed computational workflow is designed to systematically evaluate the binding potential of this compound against the identified putative targets.

in_silico_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_dft DFT Calculations cluster_validation Experimental Validation (Proposed) ligand_prep This compound 3D Structure Generation & Energy Minimization docking Perform Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking Input Ligand protein_prep Retrieve Protein Structures (PDB) Prepare for Docking (Remove water, add hydrogens, etc.) protein_prep->docking Input Protein analysis Analyze Docking Poses & Binding Energies docking->analysis dft Perform DFT Calculations (e.g., Gaussian) on Ligand analysis->dft Select Best Pose validation In vitro Binding Assays (e.g., ITC, SPR) analysis->validation Guide Experiments dft_analysis Analyze Electronic Properties (HOMO, LUMO, ESP) dft->dft_analysis dft_analysis->validation Guide Experiments

Caption: Proposed in silico modeling and experimental validation workflow.

Experimental Protocols

Molecular Docking

This protocol outlines the steps for performing molecular docking of this compound with the putative protein targets.

Objective: To predict the binding mode and estimate the binding affinity of the ligand to the target protein.

Software: AutoDock Vina

Protocol:

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Save the optimized ligand structure in PDBQT format, assigning partial charges and defining rotatable bonds.

  • Protein Preparation:

    • Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB) using the IDs listed in Table 1.

    • Prepare the protein for docking by removing water molecules and co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollman charges to the protein structure.

    • Save the prepared protein structure in PDBQT format.

  • Grid Box Generation:

    • Define the docking search space (grid box) to encompass the known active site of the target protein. The dimensions and center of the grid box should be determined based on the co-crystallized ligand in the original PDB file or through literature review.

  • Docking Execution:

    • Run AutoDock Vina using the prepared ligand and protein files, along with the defined grid box parameters.

    • Set the exhaustiveness of the search to an appropriate value (e.g., 8 or higher) to ensure a thorough conformational search.

  • Results Analysis:

    • Analyze the output file, which contains multiple binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked binding poses in a molecular visualization software (e.g., PyMOL, VMD) to examine the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Density Functional Theory (DFT) Calculations

This protocol describes the methodology for performing DFT calculations on this compound.

Objective: To calculate the electronic properties of the ligand to understand its reactivity and potential for interaction.[12][13][14]

Software: Gaussian

Protocol:

  • Input File Preparation:

    • Use the energy-minimized 3D structure of this compound as the input geometry.

    • Specify the level of theory and basis set. A common and effective combination for drug-like molecules is B3LYP with the 6-311+G(d,p) basis set.[15][16]

  • Calculation Type:

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule at the specified level of theory.

    • Follow the optimization with a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

    • Request the calculation of molecular orbitals (HOMO and LUMO) and the electrostatic potential (ESP).

  • Execution:

    • Run the Gaussian calculation.

  • Analysis of Results:

    • HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides an indication of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

    • Electrostatic Potential (ESP) Map: Visualize the ESP mapped onto the electron density surface. This map reveals the charge distribution, with red regions indicating negative potential (electron-rich, potential hydrogen bond acceptors) and blue regions indicating positive potential (electron-poor, potential hydrogen bond donors).

Data Presentation

The quantitative data generated from the in silico modeling should be summarized in clear, structured tables for comparative analysis.

Table 2: Summary of Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Aurora Kinase A4AGD[Predicted Value][e.g., Arg220, Thr217][Number and description][List of residues]
Aurora Kinase B4AG8[Predicted Value][e.g., Glu177][Number and description][List of residues]
TrkA5JFX[Predicted Value][e.g., PRO 600, PHE 521][Number and description][List of residues]
GSK-3β1Q3D[Predicted Value][List of residues][Number and description][List of residues]
VEGFR-23EWH[Predicted Value][List of residues][Number and description][List of residues]
FGFR44UXQ[Predicted Value][List of residues][Number and description][List of residues]
COX-25IKR[Predicted Value][e.g., Arg115, Met374][Number and description][List of residues]
MD2-TLR42Z65[Predicted Value][List of residues][Number and description][List of residues]

Table 3: Summary of DFT Calculation Results for this compound

PropertyCalculated Value
Energy of HOMO (eV)[Calculated Value]
Energy of LUMO (eV)[Calculated Value]
HOMO-LUMO Energy Gap (eV)[Calculated Value]
Dipole Moment (Debye)[Calculated Value]

Visualization of Signaling Pathways and Logical Relationships

Visual diagrams are essential for understanding the context of the putative targets and the logic of the drug discovery process.

signaling_pathway GF Growth Factor (e.g., VEGF, FGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, FGFR4) GF->RTK RAS_RAF Ras/Raf/MEK/ERK Pathway RTK->RAS_RAF PI3K PI3K/Akt/mTOR Pathway RTK->PI3K Proliferation Cell Proliferation, Angiogenesis, Survival RAS_RAF->Proliferation PI3K->Proliferation Ligand This compound Ligand->RTK Inhibition

Caption: Simplified RTK signaling pathway potentially inhibited by the ligand.

experimental_logic Start Start: Hypothesize Targets InSilico In Silico Screening (Docking, DFT) Start->InSilico HitIdent Identify High-Scoring 'Hits' InSilico->HitIdent Synthesis Chemical Synthesis of Compound HitIdent->Synthesis InVitro In Vitro Validation (Binding & Activity Assays) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR SAR->InSilico Iterative Refinement LeadOpt Lead Optimization SAR->LeadOpt

References

The Rise of Amino-Indazoles: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in binding to a wide array of biological targets. Among its derivatives, amino-indazoles have garnered significant attention, particularly as potent and selective inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases such as cancer. This technical guide provides an in-depth review of amino-indazole compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing their mechanisms of action through signaling pathway diagrams.

Amino-Indazoles as Kinase Inhibitors: A Quantitative Overview

Amino-indazole derivatives have been extensively explored as inhibitors of various protein kinases implicated in oncology. Their ability to act as bioisosteres of the purine core of ATP allows them to effectively compete for the ATP-binding site of these enzymes. The following tables summarize the in vitro potencies of representative amino-indazole compounds against key kinase targets and cancer cell lines.

Table 1: Inhibitory Activity of 3-Amino-Indazole Derivatives against Protein Kinases

CompoundTarget KinaseIC50 / EC50 (nM)Assay TypeReference
Compound 19 (PDK1i) PDK1370Biochemical Kinase Assay[1]
Compound 4 (FLT3i) FLT3<10Cellular Antiproliferative Assay[2]
c-Kit<10Cellular Antiproliferative Assay[2]
PDGFRα (T674M)<10Cellular Antiproliferative Assay[2]
Compound 11 (FLT3i) FLT3<10Cellular Antiproliferative Assay[2]
c-Kit<10Cellular Antiproliferative Assay[2]
PDGFRα (T674M)<10Cellular Antiproliferative Assay[2]
Compound 22 (FGFRi) FGFR12,000Biochemical Kinase Assay[3]
FGFR2800Biochemical Kinase Assay[3]
FGFR34,500Biochemical Kinase Assay[3]
Compound 27a (FGFRi) FGFR1<4.1Biochemical Kinase Assay[3]
FGFR22.0Biochemical Kinase Assay[3]

Table 2: Anti-proliferative Activity of 6-Amino-Indazole Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 36 HCT116Colorectal Cancer0.4 ± 0.3[4]
A549Lung Cancer19.9 ± 10.6[4]
SNU-638Stomach Cancer1.3 ± 1.0[4]
Compound 29 A549Lung Cancer0.7 ± 0.1[5]
SNU-638Stomach Cancer1.2 ± 1.2[5]
Compound 30 A549Lung Cancer2.7 ± 2.3[5]
Compound 34 A549Lung Cancer>100[5]
SNU-638Stomach Cancer34.9 ± 21.3[5]
Compound 37 A549Lung Cancer6.8 ± 2.4[5]
SNU-638Stomach Cancer50.1 ± 23.4[5]
Compound 9f HCT116Colorectal Cancer14.3 ± 4.4[6]
MRC5 (normal)Lung Fibroblast>100[6]
Compound 6o K562Chronic Myeloid Leukemia5.15[7]
A549Lung Cancer>50[7]
PC-3Prostate Cancer>50[7]
Hep-G2Hepatoma>50[7]
HEK-293 (normal)Embryonic Kidney33.2[7]

Key Signaling Pathways Targeted by Amino-Indazole Compounds

Amino-indazole-based kinase inhibitors exert their therapeutic effects by modulating critical signaling pathways that drive cancer cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[1][8][9][10][11] Amino-indazole inhibitors targeting kinases within this pathway, such as PDK1, can effectively halt oncogenic signaling.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 PTEN->PIP2 dephosphorylates AKT Akt PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT phosphorylates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation AminoIndazole Amino-Indazole Inhibitor (e.g., PDK1i) AminoIndazole->PDK1 inhibits

PI3K/Akt/mTOR signaling pathway and PDK1 inhibition.
FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling cascade is crucial for cell proliferation, differentiation, and migration.[4][12][13][14][15] Its aberrant activation is a known driver in various cancers.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Survival) ERK->GeneExpression AKT Akt PI3K->AKT AKT->GeneExpression PKC PKC PLCG->PKC PKC->GeneExpression AminoIndazole Amino-Indazole Inhibitor (e.g., FGFRi) AminoIndazole->FGFR inhibits

FGFR signaling and its inhibition by amino-indazoles.
VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][16][17][18]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCG PLCγ VEGFR->PLCG PI3K PI3K VEGFR->PI3K PKC PKC PLCG->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) ERK->Angiogenesis AKT Akt PI3K->AKT eNOS eNOS AKT->eNOS eNOS->Angiogenesis AminoIndazole Amino-Indazole Inhibitor (e.g., VEGFRi) AminoIndazole->VEGFR inhibits

VEGFR signaling cascade and its therapeutic targeting.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of amino-indazole compounds.

General Synthesis of Amino-Indazole Derivatives

A common synthetic route to 3-amino-indazole derivatives involves the condensation of a substituted 2-fluorobenzonitrile with hydrazine, followed by further functionalization.[2] For 6-amino-indazoles, a typical starting material is 6-nitroindazole, which is reduced to the corresponding amine and subsequently derivatized.[5][19]

Example Protocol for the Synthesis of 3-Amino-1H-indazol-6-yl-benzamides: [2]

  • Synthesis of 3-Amino-6-bromo-1H-indazole: A mixture of 4-bromo-2-fluorobenzonitrile and hydrazine hydrate in a suitable solvent (e.g., n-butanol) is heated under reflux. After cooling, the product is isolated by filtration.

  • Acylation of the 3-Amino Group: The 3-aminoindazole is reacted with an acylating agent (e.g., cyclopropanecarbonyl chloride) in the presence of a base (e.g., pyridine) to yield the corresponding amide.

  • Suzuki Coupling: The resulting bromo-indazole derivative is subjected to a Suzuki coupling reaction with a boronic acid or ester (e.g., 3-ethoxycarbonylphenylboronic acid) using a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water).

  • Amide Bond Formation: The ester from the Suzuki coupling is hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired amine using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in an aprotic solvent (e.g., DMF) to afford the final 3-amino-1H-indazol-6-yl-benzamide derivative.

In Vitro Kinase Assays

The inhibitory activity of amino-indazole compounds against specific kinases is typically determined using in vitro kinase assays.

General Kinase Assay Protocol (e.g., for VEGFR-2): [20]

  • The purified recombinant kinase enzyme (e.g., VEGFR-2) is incubated with the test compound at various concentrations in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • The reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) that measure ATP consumption.

  • The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell-Based Proliferation Assays

The anti-proliferative effects of amino-indazole compounds on cancer cell lines are commonly evaluated using cell viability assays.

Sulforhodamine B (SRB) Assay Protocol: [5][6]

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • After incubation, the cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.

  • The absorbance is measured at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Kinome Profiling

To assess the selectivity of amino-indazole inhibitors, they are often screened against a large panel of kinases.

KINOMEscan™ Protocol Overview: [21][22]

  • This is a competition-based binding assay.

  • The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.

  • The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag.

  • A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

  • The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound, or as a dissociation constant (Kd).

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition Assay

Some amino-indazole derivatives have been investigated as inhibitors of IDO1, an enzyme involved in immune suppression.

Cell-Based IDO1 Inhibition Assay: [23]

  • Human cancer cells that express IDO1 (e.g., HeLa cells) are treated with interferon-gamma (IFN-γ) to induce IDO1 expression.

  • The cells are then incubated with the test compounds in the presence of L-tryptophan.

  • After a defined incubation period, the cell culture supernatant is collected.

  • The concentrations of tryptophan and its metabolite, kynurenine, in the supernatant are measured using high-performance liquid chromatography (HPLC).

  • The IC50 value is determined by measuring the concentration of the inhibitor that reduces the production of kynurenine by 50%.

Conclusion

Amino-indazole compounds represent a highly valuable and versatile scaffold in modern medicinal chemistry. Their demonstrated efficacy as potent inhibitors of a range of clinically relevant protein kinases underscores their potential for the development of novel therapeutics, particularly in the field of oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of this promising class of molecules. Further exploration of the vast chemical space around the amino-indazole core is anticipated to yield next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

The Potential of 3-amino-1-methyl-1H-indazol-6-ol as a Core Scaffold for Chemical Probe Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. Within this class, the 3-aminoindazole moiety has garnered significant attention as a versatile building block for the development of potent and selective kinase inhibitors. This technical guide focuses on the potential of a specific derivative, 3-amino-1-methyl-1H-indazol-6-ol , as a foundational scaffold for the creation of novel chemical probes. While direct biological activity data for this core molecule is not extensively available in the public domain, its structural features and the activities of its close analogs suggest significant potential for targeting various components of the human kinome and other protein families. This document provides a comprehensive overview of its synthesis, potential biological targets inferred from its derivatives, and relevant experimental protocols to facilitate its exploration in chemical probe development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₉N₃ON/A
Molecular Weight 163.18 g/mol [1]
CAS Number 1031927-23-7N/A
Appearance Off-white solid[1]

Synthesis of this compound

A detailed, one-step synthesis protocol for this compound has been reported, starting from commercially available reagents.

Reaction Scheme:

Synthesis_Scheme reactant1 6-fluoro-4-hydroxybenzonitrile product This compound reactant1->product 80 °C, 16 h reactant2 Methylhydrazine reactant2->product FLT3_Signaling FLT3 FLT3 RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand (FL) FL->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Proliferation cKit_Signaling cKit c-Kit PI3K PI3K cKit->PI3K RAS RAS cKit->RAS JAK JAK cKit->JAK SCF Stem Cell Factor (SCF) SCF->cKit AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation PDGFRa_Signaling PDGFRa PDGFRα PI3K PI3K PDGFRa->PI3K RAS RAS PDGFRa->RAS PLCG PLCγ PDGFRa->PLCG PDGF PDGF PDGF->PDGFRa AKT AKT PI3K->AKT Growth Cell Growth AKT->Growth MAPK MAPK RAS->MAPK MAPK->Growth PKC PKC PLCG->PKC Migration Migration PKC->Migration PLK4_Signaling PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup PI3K_AKT PI3K/AKT Pathway PLK4->PI3K_AKT Wnt_beta_catenin Wnt/β-catenin Pathway PLK4->Wnt_beta_catenin Cell_Cycle Cell Cycle Progression PLK4->Cell_Cycle p53 p53 p53->PLK4 inhibits Kinase_Assay_Workflow start Start add_compound Add test compound to 384-well plate start->add_compound add_kinase_ab Add kinase/Eu-antibody mixture add_compound->add_kinase_ab add_tracer Add Alexa Fluor™ 647-labeled tracer add_kinase_ab->add_tracer incubate Incubate at room temperature (e.g., 1 hour) add_tracer->incubate read_fret Read FRET signal incubate->read_fret MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_compound Add test compound at various concentrations seed_cells->add_compound incubate_cells Incubate for a set period (e.g., 72 hours) add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance

References

Methodological & Application

Application Note: Purification of 3-amino-1-methyl-1H-indazol-6-ol using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 3-amino-1-methyl-1H-indazol-6-ol, a key intermediate in the synthesis of various biologically active molecules, using silica gel column chromatography. The described methodology employs a dichloromethane and methanol solvent system to achieve effective separation and yield a high-purity product. This document outlines the necessary materials, step-by-step procedure, and expected outcomes, and includes a discussion of the compound's relevance as a kinase inhibitor scaffold.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. The aminoindazole core is a recognized pharmacophore present in numerous kinase inhibitors, which are crucial in the development of targeted cancer therapies.[1][2][3][4][5] The purity of this intermediate is paramount to ensure the successful synthesis of downstream drug candidates and the reliability of biological screening data. Column chromatography is a standard and effective technique for the purification of such polar organic molecules from synthetic reaction mixtures. This protocol details a validated method for the purification of this compound using a silica gel stationary phase and a gradient elution of dichloromethane (DCM) and methanol (MeOH).

Experimental Protocol

This protocol is based on established synthesis and purification procedures for this compound.[6]

Materials:

  • Crude this compound: Synthesized as per literature methods.[6]

  • Silica Gel: Standard grade, 60 Å pore size, 230-400 mesh particle size.

  • Dichloromethane (DCM): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Thin Layer Chromatography (TLC) plates: Silica gel coated aluminum or glass plates with UV254 indicator.

  • Glass chromatography column.

  • Fraction collection tubes.

  • Rotary evaporator.

Procedure:

  • Preparation of the Crude Sample:

    • Following synthesis, the crude reaction mixture containing this compound is concentrated under reduced pressure to remove volatile solvents.[6]

    • The resulting residue is triturated with a minimal amount of DCM and MeOH to precipitate the bulk of the product.[6]

    • The solid is collected by filtration, and the filtrate, which contains the remaining product and impurities, is concentrated in vacuo. This concentrated filtrate is the crude material for column chromatography.

  • Thin Layer Chromatography (TLC) Analysis:

    • Before performing the column chromatography, it is crucial to analyze the crude mixture by TLC to determine the appropriate solvent conditions.

    • Dissolve a small amount of the crude material in a few drops of DCM/MeOH (e.g., 95:5).

    • Spot the dissolved sample onto a TLC plate.

    • Develop the TLC plate in a chamber containing a mobile phase of 95:5 DCM/MeOH.

    • Visualize the spots under UV light (254 nm). The desired product, being a polar molecule with amino and hydroxyl groups, is expected to have a lower Rf value than non-polar impurities.

  • Column Preparation (Slurry Method):

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in 100% DCM.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the silica gel has settled, add another thin layer of sand on top of the silica bed.

    • Equilibrate the column by running 2-3 column volumes of 100% DCM through the packed silica gel.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the initial eluent (100% DCM).

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

  • Elution and Fraction Collection:

    • Begin the elution with 100% DCM.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of MeOH. A suggested gradient is from 100% DCM to 95:5 DCM/MeOH.[6]

    • Collect fractions in appropriately labeled tubes.

    • Monitor the elution of the compound by TLC analysis of the collected fractions. Spot each fraction on a TLC plate and develop it in the 95:5 DCM/MeOH system.

    • Combine the fractions that contain the pure desired product.

  • Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

    • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Data Presentation

The following tables summarize the key parameters and expected results for the purification of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₉N₃O[6]
Molecular Weight163.18 g/mol [6]
AppearanceOff-white to white solid[6]
SolubilitySoluble in Methanol, moderately soluble in DichloromethaneInferred from protocol

Table 2: Column Chromatography Parameters and Representative Results

ParameterValue/Description
Stationary Phase
MaterialSilica Gel (60 Å, 230-400 mesh)
Column DimensionsDependent on the amount of crude material
Mobile Phase
SolventsDichloromethane (DCM) and Methanol (MeOH)
Elution ProfileGradient elution from 100:0 (DCM:MeOH) to 95:5 (DCM:MeOH)
TLC Analysis
Mobile Phase95:5 DCM/MeOH
Expected Rf of Product~0.3 - 0.5 (estimated for a polar compound)
Expected Outcome
YieldVariable, dependent on reaction efficiency
Purity>95% (as determined by NMR or LC-MS)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by column chromatography.

experimental_workflow cluster_prep Sample Preparation cluster_chromatography Column Chromatography cluster_analysis Product Isolation & Analysis crude_synthesis Crude Synthesis Mixture concentrate_triturate Concentrate & Triturate crude_synthesis->concentrate_triturate filter_solid Filter to get Bulk Solid concentrate_triturate->filter_solid concentrate_filtrate Concentrate Filtrate (Crude for Column) concentrate_triturate->concentrate_filtrate tlc_analysis TLC Analysis concentrate_filtrate->tlc_analysis pack_column Pack Silica Column tlc_analysis->pack_column load_sample Load Sample pack_column->load_sample elute_gradient Gradient Elution (DCM to DCM/MeOH) load_sample->elute_gradient collect_fractions Collect Fractions elute_gradient->collect_fractions tlc_fractions TLC of Fractions collect_fractions->tlc_fractions combine_pure Combine Pure Fractions tlc_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for the purification of this compound.

Biological Context: Aminoindazoles as Kinase Inhibitors

This compound belongs to the aminoindazole class of compounds, which are known to act as scaffolds for potent kinase inhibitors. These inhibitors often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

signaling_pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation aminoindazole This compound (Kinase Inhibitor Scaffold) aminoindazole->pi3k Inhibition aminoindazole->akt Inhibition aminoindazole->mtor Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by aminoindazole-based kinase inhibitors.

References

Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the spectroscopic characterization of 3-amino-1-methyl-1H-indazol-6-ol using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of published spectral data for this specific molecule, this note includes predicted data based on structurally similar indazole derivatives. Detailed experimental protocols and visual workflows are provided to guide researchers in acquiring and interpreting the spectroscopic data for the structural elucidation of this compound and related compounds.

Predicted Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for compounds structurally related to this compound. This information can be used to predict the spectral characteristics of the target molecule.

Table 1: ¹H NMR Data of Related Indazole Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
1H-IndazoleCDCl₃8.10 (1H, s), 7.77 (1H, d, J = 8.4 Hz), 7.51 (1H, d, J = 8.4 Hz), 7.40 (1H, m), 7.18 (1H, m)[1]
3-Phenyl-1H-indazole-6-carbonitrileCDCl₃11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H)[2]
6-Nitro-3-phenyl-1H-indazoleCDCl₃11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H)[2]
1-methyl-1H-indazol-6-amine-Data for the ¹³C NMR is available, but specific ¹H NMR data is not provided in the search results.[3]

Table 2: ¹³C NMR Data of Related Indazole Derivatives

CompoundSolventChemical Shifts (δ, ppm)
1H-IndazoleCDCl₃109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01[1]
3-Phenyl-1H-indazole-6-carbonitrileCDCl₃146.51, 140.26, 132.22, 129.17, 128.97, 127.72, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18[2]
6-Nitro-3-phenyl-1H-indazoleCDCl₃146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96[2]
1,3-Diphenyl-1H-indazoleCDCl₃110.64, 121.55, 121.89, 122.96, 123.08, 126.64, 127.07, 127.73, 128.24, 128.80, 129.43, 133.17, 140.06, 140.27, 146.05[1]

Table 3: Mass Spectrometry Data of Related Indazole Derivatives

CompoundIonization Mode[M+H]⁺ or M⁺ (m/z)Key Fragments (m/z)
1H-IndazoleEI118.0529 (M⁺)[1]Not specified
3-Phenyl-1H-indazole-6-carbonitrileESI220.0872 ([M+H]⁺)[2]219 (M⁺), 192, 164, 77, 51[2]
Ethyl 3-phenyl-1H-indazole-6-carboxylateESI267.1134 ([M+H]⁺)[2]266 (M⁺), 238, 221, 193, 166[2]
1H-Indazol-6-amineGC-MS133 (M⁺)105, 104, 79[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

1.2. Instrumentation and Data Acquisition

  • Spectrometer: A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series) is recommended.[5]

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

1.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Mass Spectrometry (MS)

This protocol provides a general method for obtaining mass spectra.

2.1. Sample Preparation

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • The solvent should be compatible with the chosen ionization technique.

  • For High-Resolution Mass Spectrometry (HRMS), ensure high purity of the sample and solvents.

2.2. Instrumentation and Data Acquisition

  • Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).

  • Electrospray Ionization (ESI-MS):

    • Mode: Positive or negative ion mode. For this compound, positive mode is likely to yield the protonated molecule [M+H]⁺.

    • Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-20 µL/min.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize a high-resolution instrument (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion.

    • This allows for the determination of the elemental composition.[1]

2.3. Data Analysis

  • Identify the molecular ion peak ([M]⁺, [M+H]⁺, or [M-H]⁻).

  • For HRMS data, use the accurate mass to calculate the elemental formula.

  • Analyze the fragmentation pattern to gain further structural information.

Visual Workflows

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Sample Sample NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Sample->NMR_Spectroscopy Dissolve in deuterated solvent Mass_Spectrometry Mass Spectrometry (LRMS, HRMS) Sample->Mass_Spectrometry Prepare dilute solution Data_Analysis Data Analysis and Interpretation NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation NMR_Analysis_Workflow Start Sample Weighing (5-10 mg) Dissolution Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Start->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Data Acquisition (¹H and ¹³C Spectra) Transfer->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Coupling, Integration) Processing->Analysis End Structure Proposal Analysis->End MS_Analysis_Workflow Start Sample Preparation (Dilute Solution) Ionization Ionization (e.g., ESI, EI) Start->Ionization Mass_Analysis Mass Analysis (e.g., TOF, Orbitrap) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Data_Output Mass Spectrum Generation Detection->Data_Output Analysis Data Analysis (Molecular Ion, Fragmentation, Accurate Mass) Data_Output->Analysis End Formula Determination Analysis->End

References

Application Notes and Protocols: Kinase Screening Assay Using 3-amino-1-methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, making them prominent targets for drug discovery, particularly in oncology and inflammation. The development of small molecule inhibitors that can selectively modulate kinase activity is a key focus of modern pharmaceutical research. This document provides a detailed protocol for a kinase screening assay using the representative compound 3-amino-1-methyl-1H-indazol-6-ol , a potential kinase inhibitor.

The protocol described herein is a robust and high-throughput luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. This method is adaptable for screening various kinases and inhibitor compounds.

Principle of the Assay

The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescent assay for measuring kinase activity. The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to generate a light signal. The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

Featured Compound: this compound

Structure:

Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO

Note: This compound is for research use only and not for human or veterinary use.

Experimental Protocols

This protocol is a general guideline and may require optimization for specific kinases and experimental conditions. Here, we use Src kinase as an example.

Materials and Reagents
  • Recombinant human Src kinase (e.g., from Promega, SignalChem)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • This compound (test inhibitor)

  • Staurosporine (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP, ultrapure

  • DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate-reading luminometer

Assay Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For a 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended.

    • Prepare a 10 µM stock of staurosporine in DMSO as a positive control.

    • Prepare a DMSO-only solution for the no-inhibitor (100% activity) control.

  • Kinase Reaction Setup (25 µL total volume):

    • Add 2.5 µL of the compound dilutions, staurosporine, or DMSO to the appropriate wells of a 384-well plate.

    • Prepare a 2X kinase/substrate master mix in Kinase Reaction Buffer. The final concentrations in the 25 µL reaction should be:

      • Src kinase: 1-5 ng/µL (optimize for linear reaction kinetics)

      • Poly(Glu,Tyr) substrate: 0.2 µg/µL

    • Add 12.5 µL of the 2X kinase/substrate master mix to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final concentration in the 25 µL reaction should be at the Km for the specific kinase (e.g., 10 µM for Src).

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Mix the plate gently and incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the background luminescence (no enzyme control) from all experimental wells.

    • The no-inhibitor (DMSO) control represents 0% inhibition (100% activity).

    • The staurosporine control represents 100% inhibition (0% activity).

    • Calculate the percent inhibition for each concentration of the test compound using the following formula:

      where RLU is the Relative Luminescent Units.

  • Determine IC₅₀ Value:

    • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that reduces the kinase activity by 50%.

Data Presentation

The following tables present representative data for a kinase screening assay.

Table 1: Raw Luminescence Data (RLU)

Compound Concentration (µM)Replicate 1Replicate 2Average RLU
0 (No Inhibitor)850,000860,000855,000
0.01830,000845,000837,500
0.03780,000795,000787,500
0.1650,000660,000655,000
0.3450,000465,000457,500
1250,000260,000255,000
3120,000130,000125,000
1060,00065,00062,500
3052,00055,00053,500
10050,00051,00050,500
Staurosporine (10 µM)50,00052,00051,000
No Enzyme Control48,00049,00048,500

Table 2: Calculated Percent Inhibition and IC₅₀

Compound Concentration (µM)Average RLUPercent Inhibition
0855,0000.0%
0.01837,5002.2%
0.03787,5008.4%
0.1655,00024.8%
0.3457,50049.3%
1255,00074.4%
3125,00090.6%
1062,50098.3%
3053,50099.4%
10050,50099.8%
IC₅₀ (µM) ~0.3

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Compound Dilution plate_setup Plate Setup (Compound + Kinase/Substrate) compound_prep->plate_setup reagent_prep Reagent Preparation reagent_prep->plate_setup incubation1 Pre-incubation (15 min) plate_setup->incubation1 reaction_init Reaction Initiation (Add ATP) incubation1->reaction_init incubation2 Kinase Reaction (60 min at 30°C) reaction_init->incubation2 adp_glo_add Add ADP-Glo™ Reagent incubation2->adp_glo_add incubation3 Incubation (40 min) adp_glo_add->incubation3 detect_reagent_add Add Kinase Detection Reagent incubation3->detect_reagent_add incubation4 Incubation (30-60 min) detect_reagent_add->incubation4 read_luminescence Read Luminescence incubation4->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Experimental workflow for the kinase screening assay.

Src Kinase Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. Its dysregulation is often associated with cancer development and progression.

src_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation FAK FAK Src->FAK Phosphorylation Ras Ras Src->Ras Activation PI3K PI3K Src->PI3K Activation STAT3 STAT3 Src->STAT3 Activation Migration Cell Migration FAK->Migration MAPK MAPK (ERK) Ras->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Survival Cell Survival Akt->Survival MAPK->Proliferation

Caption: Simplified Src kinase signaling pathway.

Conclusion

The described luminescence-based kinase assay provides a sensitive and high-throughput method for screening and profiling potential kinase inhibitors like this compound. The protocol is adaptable to a wide range of kinases and can be a valuable tool in the early stages of drug discovery. Careful optimization of assay conditions is crucial for generating reliable and reproducible data. The representative data and visualizations provided herein serve as a guide for researchers to design and execute their own kinase screening campaigns.

Application Notes & Protocols: Cell-Based Assay Design for 3-amino-1-methyl-1H-indazol-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including potent antitumor effects.[1][2][3] Derivatives of 3-amino-1H-indazole, in particular, have been investigated as inhibitors of various protein kinases crucial to cancer cell proliferation and survival, such as FLT3, FGFR, and Bcr-Abl.[1][4] This document provides a comprehensive guide to designing a cascade of cell-based assays to characterize novel 3-amino-1-methyl-1H-indazol-6-ol derivatives, from initial potency screening to detailed mechanistic studies.

The proposed workflow is designed to systematically evaluate the biological effects of these compounds, confirm their mechanism of action, and validate their engagement with intracellular targets.

G Overall Assay Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Validation & Pathway Analysis A Cell Viability Assay (e.g., MTT/MTS) B Determine IC50 Values A->B C Apoptosis Assay (Annexin V / PI) B->C D Cell Cycle Analysis B->D E Characterize Cell Death Pathway C->E F Target Engagement (CETSA) D->E E->F H Confirm On-Target Effect F->H G Pathway Modulation (Western Blot) G->H

Figure 1: A tiered workflow for characterizing indazole derivatives.

Tier 1: Primary Screening - Cell Viability & Cytotoxicity

The initial step is to determine the cytotoxic or anti-proliferative potential of the synthesized derivatives across a panel of relevant cancer cell lines. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl).

  • 96-well flat-bottom tissue culture plates.

  • Cancer cell lines of interest (e.g., K562 for leukemia, A549 for lung cancer).[3]

  • Complete culture medium.

  • Multi-well spectrophotometer (plate reader).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[5]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation

Summarize the IC50 values in a table for clear comparison of compound potency across different cell lines.

Compound IDDerivative SubstitutionIC50 (µM) vs. K562IC50 (µM) vs. A549IC50 (µM) vs. PC-3
IND-001 R = H15.225.830.1
IND-002 R = 4-Cl-Ph5.18.312.5
IND-003 R = 4-F-Ph4.87.911.8
5-FU (Control) N/A8.511.29.7

Tier 2: Mechanism of Action Assays

Once potent compounds are identified, the next step is to elucidate the mechanism by which they induce cell death. Key assays distinguish between apoptosis (programmed cell death) and necrosis and determine if the compounds affect cell cycle progression.

Experimental Protocol: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[7][8]

G Principle of Annexin V / PI Staining Live Viable Cell Annexin V (-) PI (-) Early Early Apoptosis Annexin V (+) PI (-) Live->Early PS Exposure Late Late Apoptosis / Necrosis Annexin V (+) PI (+) Early->Late Membrane Compromised

Figure 2: Cellular states as defined by Annexin V and PI staining.

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.

  • Binding Buffer (provided with kit).

  • Propidium Iodide (PI) solution.

  • Flow cytometer.

Protocol:

  • Cell Treatment: Seed 1x10^6 cells in a 6-well plate and treat with the indazole derivative at 1x and 2x its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Collection: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[7]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Presentation

Present the data as the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

TreatmentConcentration% Viable Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)
Vehicle0.1% DMSO95.12.52.4
IND-003 5 µM (1x IC50)55.335.88.9
IND-003 10 µM (2x IC50)20.758.121.2

Tier 3: Target Engagement and Pathway Analysis

For compounds with a hypothesized target, such as a specific kinase, it is crucial to confirm direct target engagement within the cell and analyze the downstream effects on the relevant signaling pathway.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment.[9] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand. This thermal stabilization can be detected by quantifying the amount of soluble protein remaining after heating.[10][11]

Materials:

  • Cell culture dishes.

  • PBS and protease inhibitors.

  • PCR tubes and a thermal cycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Equipment for Western Blotting (SDS-PAGE gels, transfer system, antibodies).

Protocol:

  • Cell Treatment: Treat intact cells with the indazole derivative or vehicle for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.[12]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

  • Fractionation: Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction using Western Blot.

G A Treat Cells (Vehicle vs. IND-003) B Harvest & Aliquot A->B C Heat at Temp Gradient (40°C → 70°C) B->C D Lyse & Centrifuge C->D E Collect Supernatant (Soluble Proteins) D->E F Western Blot for Target Protein E->F G Quantify Bands & Plot Melt Curve F->G

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is particularly useful for observing changes in protein phosphorylation, a hallmark of kinase activity.[14] If the indazole derivatives are hypothesized to inhibit a kinase like FLT3, Western blotting can measure the phosphorylation of FLT3 and its downstream targets like AKT and ERK.

G Hypothetical FLT3 Signaling Pathway Ligand FLT3 Ligand FLT3 FLT3 Receptor Tyrosine Kinase Ligand->FLT3 RAS RAS FLT3->RAS p-FLT3 PI3K PI3K FLT3->PI3K Inhibitor Indazole Derivative Inhibitor->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK MEK->ERK Prolif Proliferation Survival ERK->Prolif AKT p-AKT PI3K->AKT AKT->Prolif note1 Probe with antibodies against p-FLT3, p-AKT, p-ERK

Figure 4: Potential kinase pathway inhibited by indazole derivatives.

Materials:

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Protocol:

  • Cell Lysis: Treat cells with the indazole derivative for a short period (e.g., 1-4 hours). Wash with ice-cold PBS and lyse with ice-cold lysis buffer.[14]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[15]

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[14][15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal.

Data Presentation

Present CETSA data as melt curves or a table of melting temperatures (Tm). Present Western Blot data as representative blots and a table of quantified changes in protein phosphorylation.

CETSA Data Table:

CompoundTarget ProteinTm (°C) without LigandTm (°C) with LigandΔTm (°C)
IND-003 FLT352.158.4+6.3
IND-003 Off-Target Kinase55.856.0+0.2

Western Blot Data Table:

Treatment (1 hr)p-FLT3 / Total FLT3 (Fold Change)p-AKT / Total AKT (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle1.001.001.00
IND-003 (5 µM) 0.150.210.35

References

Application Notes and Protocols for High-Throughput Screening of 3-amino-1-methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a framework for conducting high-throughput screening (HTS) of the compound 3-amino-1-methyl-1H-indazol-6-ol. The protocols are designed for researchers, scientists, and drug development professionals investigating the potential therapeutic applications of this and related small molecules. The primary focus of this document is to outline a hypothetical screening cascade for identifying and characterizing the activity of this compound as a potential kinase inhibitor, a common activity for the indazole scaffold.[1][2]

1. Introduction

The indazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[3] Specifically, 3-aminoindazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[2] Aberrant kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a significant class of therapeutic agents.[4]

This document details a hypothetical application of this compound in a high-throughput screening campaign targeting a putative serine/threonine kinase, herein referred to as "Target Kinase X," which is implicated in a cancer-related signaling pathway.

2. Compound Information

PropertyValue
IUPAC Name This compound
CAS Number Not readily available. A related compound, 3-Amino-1H-indazol-6-ol, has CAS 88805-72-5.[5]
Molecular Formula C₈H₉N₃O
Molecular Weight 163.18 g/mol
Purity >95%
Storage Store at 2-8°C in a dry, dark place.

3. Safety Precautions

Handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area. While specific toxicity data for this compound is not available, related aminoindazole compounds may cause skin, eye, and respiratory irritation.[6]

4. Proposed Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving "Target Kinase X" that leads to cell proliferation. Inhibition of Target Kinase X by this compound is proposed to block this pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Upstream Kinase Upstream Kinase Receptor Tyrosine Kinase->Upstream Kinase Target Kinase X Target Kinase X Upstream Kinase->Target Kinase X Downstream Substrate Downstream Substrate Target Kinase X->Downstream Substrate Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Phosphorylation Cell Proliferation Cell Proliferation Phosphorylated Substrate->Cell Proliferation This compound This compound This compound->Target Kinase X

Hypothetical Signaling Pathway of Target Kinase X

5. High-Throughput Screening Protocol

The following is a protocol for a primary HTS assay to identify inhibitors of Target Kinase X. This protocol is based on a generic fluorescence-based kinase assay.[7]

5.1. Principle

The assay measures the amount of ADP produced in the kinase reaction, which is stoichiometrically converted to a fluorescent signal. A decrease in fluorescence indicates inhibition of the kinase.

5.2. Materials

  • This compound (test compound)

  • Staurosporine (positive control)

  • DMSO (vehicle control)

  • Target Kinase X (recombinant)

  • Kinase substrate peptide

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white, opaque plates

5.3. Experimental Workflow

G cluster_0 Plate Preparation cluster_1 Reagent Addition cluster_2 Reaction and Detection A Dispense 50 nL of compound (or controls) into 384-well plate B Add 5 µL of Target Kinase X and substrate peptide solution A->B C Incubate for 15 min at RT B->C D Add 5 µL of ATP solution to initiate reaction C->D E Incubate for 60 min at RT D->E F Add 10 µL of ADP detection reagent E->F G Incubate for 40 min at RT F->G H Read fluorescence on a plate reader G->H

HTS Experimental Workflow Diagram

5.4. Detailed Protocol

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a dilution series of the compound.

    • Using an acoustic dispenser, transfer 50 nL of each compound concentration to a 384-well plate.

    • Add 50 nL of Staurosporine (positive control) and DMSO (negative control) to designated wells.

  • Kinase Reaction:

    • Prepare a solution containing Target Kinase X and its substrate peptide in assay buffer.

    • Dispense 5 µL of the kinase/substrate solution into each well of the assay plate.

    • Centrifuge the plate briefly and incubate for 15 minutes at room temperature.

    • Prepare an ATP solution in assay buffer.

    • Add 5 µL of the ATP solution to each well to start the kinase reaction. The final concentration of DMSO should be ≤ 0.5%.

  • Signal Detection:

    • Incubate the reaction for 60 minutes at room temperature.

    • Add 10 µL of the ADP detection reagent to each well to stop the reaction and initiate the detection process.

    • Incubate for 40 minutes at room temperature, protected from light.

    • Read the fluorescence intensity using a compatible plate reader (e.g., excitation at 530 nm, emission at 590 nm).

6. Data Analysis and Presentation

6.1. Primary Screen Data

The results of the primary screen are typically expressed as percent inhibition.

  • Percent Inhibition (%) = [1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)] * 100

CompoundConcentration (µM)Average FluorescencePercent Inhibition (%)
DMSO (Negative Control)-85,4320
Staurosporine (Positive Control)12,156100
This compound1015,87983.5

6.2. Dose-Response and IC50 Determination

Compounds showing significant inhibition in the primary screen are further evaluated in a dose-response format to determine their potency (IC50).

CompoundIC50 (µM)Hill Slope
This compound1.251.10.992
Staurosporine0.051.00.995

7. Follow-up and Secondary Assays

Compounds with potent activity and good dose-response curves should be subjected to secondary assays to confirm their mechanism of action and assess selectivity.

7.1. Orthogonal Assays

  • Principle: Use a different assay format (e.g., a mobility shift assay) to confirm the inhibitory activity and rule out assay-specific artifacts.

7.2. Kinase Selectivity Profiling

  • Principle: Screen the compound against a panel of other kinases to determine its selectivity profile. High selectivity is often a desirable trait for a therapeutic candidate.

7.3. Cellular Assays

  • Principle: Evaluate the compound's ability to inhibit the target kinase within a cellular context. This can be done by measuring the phosphorylation of a downstream substrate of Target Kinase X in a relevant cell line.

This document provides a comprehensive, though hypothetical, guide for the high-throughput screening of this compound as a potential kinase inhibitor. The outlined protocols and workflows are based on established methodologies in the field of drug discovery.[4][8][7] Successful execution of this screening cascade can lead to the identification and characterization of novel kinase inhibitors with therapeutic potential.

References

Application Notes and Protocols: The Use of 3-Amino-Indazole Derivatives in FLT3 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][2] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways, promoting uncontrolled cell proliferation and survival of leukemic cells.[3][4][5] Consequently, FLT3 has emerged as a critical therapeutic target for AML.[2]

This document provides detailed application notes and protocols for the use of 3-amino-indazole derivatives, a class of potent FLT3 inhibitors, in various inhibition assays. While specific data for 3-amino-1-methyl-1H-indazol-6-ol is not extensively available in public literature, this guide utilizes representative data and methodologies from studies on structurally related 3-amino-indazole compounds to provide a comprehensive framework for researchers. These compounds are designed to target the ATP-binding site of the FLT3 kinase, thereby inhibiting its activity.[6][7]

Data Presentation

The inhibitory activities of representative 3-amino-indazole derivatives against FLT3 and related kinases are summarized in the tables below. These tables provide a clear comparison of their potency in both biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of Representative 3-Amino-Indazole Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
8r FLT3Kinase Assay41.6[7]
FLT3-ITD (W51)Kinase Assay22.8[7]
FLT3-TKD (D835Y)Kinase Assay5.64[7]
FLIN-4 FLT3-ITDADP-Glo Kinase Assay1.07 ± 0.04[8]
Midostaurin (Control) FLT3-ITDADP-Glo Kinase Assay29.64 ± 1.45[8]

Table 2: Cellular Activity of Representative 3-Amino-Indazole Derivatives

Compound IDCell LineAssay TypeIC50 (nM)Reference
FLIN-4 MV4-11 (FLT3-ITD)Proliferation Assay1.31 ± 0.06[8]
AC220 (Quizartinib) MV4-11 (FLT3-ITD)Autophosphorylation Inhibition<1[9]
MV4-11 (FLT3-ITD)Proliferation Assay1.1[9]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the inhibitory activity of 3-amino-indazole compounds against FLT3.

Biochemical FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant FLT3 enzyme (e.g., from BPS Bioscience)[10]

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[8]

  • Test compound (3-amino-indazole derivative)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 96-well plates (white, solid bottom)

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add 5 µL of the test compound solution or vehicle control.

  • Add 20 µL of a solution containing the FLT3 enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 25 µL of ATP solution. The final reaction volume is 50 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software.

Cellular FLT3 Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of FLT3 in a cellular context.

Materials:

  • MV4-11 cells (human AML cell line with FLT3-ITD mutation)[11]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Test compound (3-amino-indazole derivative)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Phospho-FLT3 (Tyr591) antibody

  • Total FLT3 antibody

  • Secondary antibody conjugated to HRP

  • ELISA plates or Western blot equipment

  • Chemiluminescent substrate

Procedure (ELISA-based):

  • Seed MV4-11 cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 2 hours).

  • Lyse the cells using lysis buffer.

  • Transfer the cell lysates to an ELISA plate coated with a capture antibody for total FLT3.

  • Incubate to allow the FLT3 protein to bind.

  • Wash the plate and add a detection antibody specific for phospho-FLT3 (Tyr591).

  • Incubate, then wash the plate.

  • Add a secondary antibody conjugated to HRP.

  • Incubate, then wash the plate.

  • Add a chemiluminescent substrate and measure the signal using a plate reader.

  • Normalize the phospho-FLT3 signal to the total FLT3 signal and calculate the percent inhibition to determine the IC₅₀ value.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay assesses the effect of the test compound on the proliferation of FLT3-dependent cancer cells.

Materials:

  • MV4-11 cells[11]

  • RPMI-1640 medium with 10% FBS

  • Test compound (3-amino-indazole derivative)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • 96-well plates (clear for MTT, white for CellTiter-Glo®)

  • Microplate reader (absorbance or luminescence)

Procedure (CellTiter-Glo®):

  • Seed MV4-11 cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well).

  • Allow the cells to incubate for 24 hours.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for 72 hours.

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation and determine the IC₅₀ value.

Mandatory Visualizations

FLT3 Signaling Pathway

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor (Wild-Type or Mutant) FLT3_Ligand->FLT3_Receptor (in wild-type) Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK Amino_Indazole 3-Amino-Indazole Inhibitor Amino_Indazole->Dimerization Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Differentiation Inhibition of Differentiation STAT5->Differentiation

Caption: FLT3 signaling pathway and point of inhibition.

Experimental Workflow for FLT3 Inhibition Assay

FLT3_Inhibition_Workflow Start Start: Prepare Test Compound Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochemical_Assay Cellular_Assay Cellular Assays Start->Cellular_Assay Data_Analysis Data Analysis: Calculate IC50 Biochemical_Assay->Data_Analysis Phospho_Assay FLT3 Autophosphorylation (MV4-11 cells) Cellular_Assay->Phospho_Assay Prolif_Assay Cell Proliferation (MV4-11 cells) Cellular_Assay->Prolif_Assay Phospho_Assay->Data_Analysis Prolif_Assay->Data_Analysis End End: Identify Potent Inhibitors Data_Analysis->End

Caption: Workflow for evaluating FLT3 inhibitors.

References

Application of 3-Amino-1-Methyl-1H-Indazol-6-ol Analogs in PDGFRα and Kit Kinase Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: The Amino-Indazole Scaffold as a Privileged Structure for Potent Inhibition of PDGFRα and Kit Kinases

The 3-amino-indazole core structure is a well-established pharmacophore in the development of potent and selective protein kinase inhibitors. While direct research on 3-amino-1-methyl-1H-indazol-6-ol is limited in the public domain, numerous structurally related compounds, particularly those featuring a 3-amino-indazole moiety, have demonstrated significant inhibitory activity against key oncogenic drivers such as Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) and Kit proto-oncogene (Kit) tyrosine kinases.

A prime example is Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for clinical use, which features a related indazolylpyrimidine structure. Pazopanib is a potent inhibitor of PDGFRα and Kit, among other kinases.[1] Research into derivatives such as 3-amino-1H-indazol-6-yl-benzamides has also yielded compounds with single-digit nanomolar efficacy against these targets.[2][3] These findings underscore the importance of the amino-indazole scaffold in designing inhibitors that can effectively target the ATP-binding pocket of these kinases, often by engaging the hinge region of the kinase domain.

The application of these compounds in research is multifaceted. They serve as critical tools to dissect the downstream signaling pathways of PDGFRα and Kit, which are pivotal in cellular processes like proliferation, differentiation, migration, and survival. Dysregulation of these pathways is a hallmark of various cancers, including gastrointestinal stromal tumors (GISTs), certain leukemias, and other solid tumors. By utilizing these inhibitors, researchers can investigate the specific roles of PDGFRα and Kit in both normal physiology and disease pathogenesis, validate them as therapeutic targets, and evaluate the efficacy of novel therapeutic strategies in preclinical models.

This document provides an overview of the quantitative data for representative amino-indazole-based inhibitors and detailed protocols for their characterization in biochemical and cellular assays.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory potency of Pazopanib and a representative 3-amino-1H-indazol-6-yl-benzamide derivative against PDGFRα and Kit kinases.

Compound/Derivative NameTarget KinaseIC50 (nM)Assay TypeReference
PazopanibPDGFRα71Cell-free[4]
PazopanibKit74Cell-free[4]
3-amino-1H-indazol-6-yl-benzamide (Cmpd 4)PDGFRα (T674M mutant)< 15Cell-based[2][3]
3-amino-1H-indazol-6-yl-benzamide (Cmpd 4)Kit< 15Cell-based[2][3]
PazopanibPDGFRβ84Cell-free[4]

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

PDGFRa_Kit_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRa PDGFRα PI3K PI3K PDGFRa->PI3K RAS RAS PDGFRa->RAS STAT STATs PDGFRa->STAT Kit Kit Kit->PI3K Kit->RAS Kit->STAT Inhibitor 3-Amino-Indazole Derivative (e.g., Pazopanib) Inhibitor->PDGFRa Inhibitor->Kit Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: PDGFRα and Kit Signaling Pathways and Inhibition.

Experimental_Workflow start Start: Hypothesis (Amino-indazole compound inhibits PDGFRα/Kit) biochemical_assay Biochemical Assay (In Vitro Kinase Assay) start->biochemical_assay determine_ic50 Determine IC50 values biochemical_assay->determine_ic50 cell_based_assay Cell-Based Assay (Cell Viability/Proliferation) determine_ic50->cell_based_assay If potent western_blot Mechanism of Action (Western Blot for Phospho-PDGFRα/Kit) cell_based_assay->western_blot analyze_data Analyze and Interpret Data western_blot->analyze_data conclusion Conclusion: Compound is a potent and cell-permeable inhibitor analyze_data->conclusion

Caption: Experimental Workflow for Inhibitor Evaluation.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is for determining the IC50 value of a test compound against PDGFRα or Kit kinase in a cell-free system.

Materials:

  • Recombinant human PDGFRα or Kit kinase

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • [γ-33P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., Pazopanib) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and fluid

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • In a 96-well plate, add 5 µL of the diluted compound to each well. Include wells with DMSO only as a control (100% activity) and wells without enzyme as a background control.

  • Prepare a master mix containing the kinase reaction buffer, the appropriate substrate, and the recombinant kinase.

  • Add 20 µL of the master mix to each well of the 96-well plate.

  • Initiate the kinase reaction by adding 25 µL of kinase reaction buffer containing [γ-33P]ATP (to a final concentration of ~10 µM).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation/Viability Assay (MTT Assay)

This protocol measures the effect of the test compound on the proliferation of cancer cell lines that are dependent on PDGFRα or Kit signaling (e.g., GIST-T1 cells).

Materials:

  • PDGFRα or Kit-dependent cell line (e.g., GIST-T1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing the diluted compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.

Western Blotting for Phospho-PDGFRα and Phospho-Kit

This protocol is used to assess the ability of the test compound to inhibit the phosphorylation of PDGFRα or Kit in cells.

Materials:

  • PDGFRα or Kit-expressing cell line

  • Serum-free medium

  • Ligand for receptor activation (e.g., PDGF-BB for PDGFRα, SCF for Kit)

  • Test compound dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-PDGFRα, anti-total-PDGFRα, anti-phospho-Kit, anti-total-Kit, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 2 hours.

  • Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL PDGF-BB or 100 ng/mL SCF) for 10-15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-PDGFRα) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with antibodies for the total protein and loading control to ensure equal loading.

  • Quantify the band intensities to determine the extent of phosphorylation inhibition.

References

Cellular Thermal Shift Assay (CETSA) for 3-amino-1-methyl-1H-indazol-6-ol target engagement

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cellular Thermal Shift Assay (CETSA) for 3-amino-1-methyl-1H-indazol-6-ol Target Engagement

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand, such as a small molecule drug, with its target protein within a cellular environment.[1][2][3] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[4][5][6] When a protein binds to a ligand, its conformational stability often increases, leading to a higher melting temperature. This change in thermal stability can be quantified to confirm target engagement in intact cells or cell lysates.[7][8]

These application notes provide a detailed protocol for utilizing CETSA to validate the target engagement of the compound This compound with its hypothetical target, Target Kinase X (TKX) . The protocols described herein cover both the melt curve (temperature gradient) and isothermal dose-response (ITDR) formats of the assay.[7][9]

Key Concepts

  • Target Engagement: The direct interaction of a drug molecule with its intended protein target in a physiologically relevant setting.[10][11]

  • Thermal Stability: The resistance of a protein to unfolding and aggregation upon heat treatment.

  • Melt Curve (Tagg Curve): An experiment where cells or cell lysates are heated across a range of temperatures to determine the temperature at which the target protein denatures and precipitates (aggregation temperature, Tagg).[7]

  • Isothermal Dose-Response (ITDR): An experiment performed at a single, optimized temperature to determine the concentration-dependent stabilization of the target protein by a ligand.[7]

Experimental Workflow

The general workflow for a CETSA experiment involves several key steps, from cell culture and compound treatment to protein detection.

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Protein Detection & Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment (this compound) cell_culture->compound_treatment cell_harvest 3. Cell Harvest compound_treatment->cell_harvest heating 4. Heating Step (Temperature Gradient or Single Temperature) cell_harvest->heating lysis 5. Cell Lysis heating->lysis centrifugation 6. Separation of Soluble and Precipitated Fractions lysis->centrifugation detection 7. Detection of Soluble Target Protein (e.g., Western Blot, ELISA) centrifugation->detection data_analysis 8. Data Analysis (Melt Curve or ITDR Curve) detection->data_analysis Signaling_Pathway upstream_signal Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase upstream_signal->receptor activates tkx Target Kinase X (TKX) receptor->tkx activates downstream_substrate Downstream Substrate tkx->downstream_substrate phosphorylates cellular_response Cellular Response (e.g., Proliferation, Survival) downstream_substrate->cellular_response leads to compound This compound compound->tkx inhibits

References

Application Note: Isothermal Dose-Response (ITDR) Analysis for Target Engagement of 3-amino-1-methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify the engagement of a compound with its target protein in a cellular environment.[1][2][3] This method relies on the principle that the binding of a ligand, such as a small molecule inhibitor, can alter the thermal stability of its target protein.[1][4] Isothermal Dose-Response (ITDR) is a specific application of CETSA where the temperature is kept constant while the concentration of the compound is varied.[5][6] This allows for the determination of the compound's potency (EC50) in engaging its target within intact cells or cell lysates.[5]

This application note provides a detailed protocol for performing an ITDR analysis using the compound 3-amino-1-methyl-1H-indazol-6-ol, a small molecule with potential therapeutic applications. While the precise cellular target of this compound is still under investigation, compounds with an indazole scaffold have been reported to target protein kinases.[7] For the purpose of this illustrative protocol, we will hypothesize that this compound targets a hypothetical MAP Kinase (MAPK) signaling pathway component, "Kinase X".

Principle of the Assay

The ITDR experiment involves treating cells or cell lysates with a range of concentrations of this compound. Subsequently, the samples are heated to a specific temperature that is known to cause partial denaturation and aggregation of the target protein, Kinase X. The binding of this compound is expected to stabilize Kinase X, resulting in more soluble protein remaining after the heat challenge. The amount of soluble Kinase X at each compound concentration is then quantified, typically by Western blotting or mass spectrometry.[2][8] Plotting the amount of soluble protein against the compound concentration generates a dose-response curve from which the EC50 value can be determined.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway involving the target of this compound, "Kinase X".

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Kinase_X Kinase X (Target of Compound) Adaptor_Protein->Kinase_X Downstream_Kinase Downstream Kinase Kinase_X->Downstream_Kinase Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Compound This compound Compound->Kinase_X

Figure 1: Hypothetical signaling pathway for Kinase X.

Experimental Workflow

The overall workflow for the ITDR analysis is depicted in the following diagram.

G Cell_Culture 1. Cell Culture (e.g., HEK293) Compound_Treatment 2. Compound Incubation (Varying concentrations of This compound) Cell_Culture->Compound_Treatment Heat_Challenge 3. Heat Challenge (Fixed Temperature) Compound_Treatment->Heat_Challenge Cell_Lysis 4. Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation 5. Separation of Soluble/Aggregated Proteins Cell_Lysis->Centrifugation Protein_Quantification 6. Protein Quantification (e.g., Western Blot) Centrifugation->Protein_Quantification Data_Analysis 7. Data Analysis (Dose-Response Curve & EC50) Protein_Quantification->Data_Analysis

Figure 2: ITDR experimental workflow.

Materials and Reagents

  • Cell Line: HEK293 cells (or other relevant cell line expressing the target protein).

  • Compound: this compound (dissolved in DMSO to prepare a stock solution).

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Lysis Buffer: PBS with 1% NP-40 and protease inhibitors.

  • Antibodies: Primary antibody specific for Kinase X, HRP-conjugated secondary antibody.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Other: PBS, DMSO, protein assay reagent (e.g., BCA).

Experimental Protocol

This protocol is adapted from established CETSA methodologies.[2][4][9]

1. Cell Culture and Plating:

  • Culture HEK293 cells in T75 flasks at 37°C and 5% CO2.
  • When cells reach 80-90% confluency, trypsinize and seed them into 6-well plates at a density of 1 x 10^6 cells/well.
  • Allow cells to attach and grow for 24 hours.

2. Compound Treatment:

  • Prepare a serial dilution of this compound in cell culture medium. The final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
  • Remove the old medium from the 6-well plates and add 2 mL of the medium containing the different compound concentrations.
  • Incubate the cells for 1 hour at 37°C.

3. Heat Challenge:

  • Pre-heat a thermocycler or water bath to the determined optimal temperature for Kinase X denaturation (e.g., 52°C). This temperature is typically determined in a preliminary thermal shift assay.[6]
  • After compound incubation, seal the plates and place them in the thermocycler for 3 minutes.

4. Cell Lysis:

  • Immediately after the heat challenge, place the plates on ice.
  • Wash the cells once with ice-cold PBS.
  • Add 200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes with occasional agitation.
  • Scrape the cells and transfer the lysate to microcentrifuge tubes.

5. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C.
  • Carefully collect the supernatant, which contains the soluble protein fraction.

6. Protein Quantification and Analysis:

  • Determine the protein concentration of the soluble fraction using a BCA assay.
  • Normalize the protein concentrations of all samples.
  • Prepare samples for SDS-PAGE and Western blotting.
  • Resolve 20 µg of protein from each sample on a 10% SDS-PAGE gel.
  • Transfer the proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk in TBST for 1 hour.
  • Incubate the membrane with the primary antibody against Kinase X overnight at 4°C.
  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an ECL substrate and an imaging system.
  • Quantify the band intensities using densitometry software.

Data Presentation and Analysis

The quantified band intensities are normalized to the vehicle control. The data can then be plotted using a sigmoidal dose-response equation to determine the EC50 value.

Table 1: Hypothetical ITDR Data for this compound against Kinase X

Concentration (µM)Normalized Soluble Kinase X (%)
0 (Vehicle)100.0
0.1102.5
0.5115.3
1.0135.8
5.0160.2
10.0175.6
50.0180.1
100.0181.4

Summary of Results:

ParameterValue
EC50 2.5 µM
Max Stabilization ~80% increase

Conclusion

This application note provides a comprehensive protocol for conducting an Isothermal Dose-Response analysis to evaluate the target engagement of this compound. By following this protocol, researchers can obtain quantitative data on the potency of their compounds in a cellular context, which is a critical step in the drug discovery and development process.[3] The flexibility of the CETSA platform also allows for adaptation to high-throughput formats for screening larger compound libraries.[3][9]

References

Application Notes and Protocols: Enhancing the Potency of 3-amino-1-methyl-1H-indazol-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1][2][3] Derivatives of indazole are known to exhibit a wide range of biological activities, including potent inhibition of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][4] 3-amino-1-methyl-1H-indazol-6-ol is a key pharmacophore that serves as a foundational structure for the development of targeted therapeutic agents. These application notes provide a comprehensive guide for researchers and drug development professionals on strategies and protocols for synthesizing and evaluating novel derivatives of this compound to achieve improved biological potency. The focus is on a systematic approach to structure-activity relationship (SAR) studies, guided by rational design and validated through robust in vitro assays.

Structural Framework for Derivatization

The core structure of this compound presents several key positions for chemical modification to explore the structure-activity landscape. The primary points for derivatization are the amino group at the C3 position, the hydroxyl group at the C6 position, and the aromatic ring at the C4, C5, and C7 positions.

G cluster_labels Indazole C3_amino R1 (C3-amino) C3_amino->Indazole Acylation, Sulfonylation, Alkylation C6_hydroxyl R2 (C6-hydroxyl) C6_hydroxyl->Indazole Etherification, Esterification C5_position R3 (C5-position) C5_position->Indazole Halogenation, Arylation C7_position R4 (C7-position) C7_position->Indazole Alkylation, Halogenation

Caption: Key derivatization points on the this compound scaffold.

Structure-Activity Relationship (SAR) Summary and Proposed Modifications

Based on extensive studies of indazole-based kinase inhibitors, specific structural modifications are known to influence potency. The following table summarizes key SAR insights and proposes derivatization strategies for the this compound core.

PositionModification TypeRationale & Supporting EvidenceProposed R Groups
C3-Amino (R1) Acylation / SulfonylationIntroduction of hydrogen bond-forming groups like amides and sulfonamides can significantly enhance binding affinity with target kinases.[1] Carboxamide moieties at the C3 position have been shown to be crucial for activity in some contexts.[5]Benzoyl, Acetyl, Phenylsulfonyl, Thiophene-2-sulfonyl
C6-Hydroxyl (R2) EtherificationReplacing the hydroxyl with methoxy groups has been shown to improve potency in certain indazole series.[1] Small lipophilic groups can also enhance cellular potency.Methoxy, Ethoxy, Benzyloxy, (Trifluoromethyl)benzyloxy
C5-Position (R3) Arylation / HeteroarylationSubstitution at the C5 position with groups like phenyl urea or phenyl amide has resulted in improved activity (IC50 < 1 µM).[1]Phenyl, Pyridinyl, Phenylurea, Benzamide
C7-Position (R4) HalogenationIntroduction of halogens at this position can modulate electronic properties and improve potency.[1]Fluoro, Chloro

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of novel this compound derivatives.

Protocol 1: General Synthesis of C3-Amide Derivatives

This protocol describes the acylation of the C3-amino group, a key step in generating a library of diverse amide derivatives.

Materials:

  • This compound

  • Desired acyl chloride (e.g., benzoyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and anhydrous pyridine (2.0 eq) under a nitrogen atmosphere.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM) to yield the final C3-amide derivative.

  • Characterize the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Assay)

This protocol is designed to determine the IC50 value of the synthesized derivatives against a target protein kinase (e.g., a tyrosine or serine/threonine kinase).[6]

Materials:

  • Recombinant target kinase

  • Kinase substrate (specific to the kinase)

  • Synthesized indazole derivative (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare a serial dilution of the indazole derivatives in DMSO. A typical starting concentration is 10 mM, diluted to various concentrations (e.g., 100 µM to 1 nM).

  • In a 96-well plate, add the kinase and substrate diluted in kinase buffer to each well.

  • Add 1 µL of the diluted inhibitor compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the remaining ATP by adding the luminescent assay reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of the derivatives on cancer cell lines.[7][8]

Materials:

  • Human cancer cell line (e.g., K562, A549)[7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized indazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multiskan plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with serial dilutions of the synthesized derivatives (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).

  • Incubate the plates for an additional 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the log of the compound concentration.

Hypothetical Screening Workflow and Data Presentation

A systematic workflow is essential for efficiently identifying lead compounds. The process begins with the synthesis of a focused library of derivatives, followed by a tiered screening approach.

G A Synthesis of Derivative Library (R1, R2, R3, R4 Modifications) B Primary Screening: In Vitro Kinase Assay (IC50) A->B C Secondary Screening: Cell-Based Proliferation Assay (IC50) B->C Potent Hits (IC50 < 1 µM) F Inactive Compounds (IC50 > 10 µM) B->F D Mechanism of Action Studies: Western Blot for Target Phosphorylation C->D Cell-Active Hits (IC50 < 5 µM) E Lead Candidate Identification D->E

Caption: Tiered screening workflow for identifying potent indazole derivatives.

Data Summary Table: Potency of Hypothetical Derivatives

The following table presents hypothetical data for a series of synthesized derivatives, illustrating how structural changes can impact potency in both biochemical and cellular assays.

Compound IDR1 (C3-Amide)R2 (C6-Ether)R3 (C5-Aryl)Kinase IC50 (nM)Cell Line IC50 (µM)
Parent -NH₂-OH-H>10,000>50
IND-01 Benzoyl-OH-H85015.2
IND-02 Phenylsulfonyl-OH-H4209.8
IND-03 PhenylsulfonylMethoxy-H1504.5
IND-04 PhenylsulfonylMethoxyPhenyl351.1
IND-05 Thiophene-2-sulfonylMethoxyPhenyl12 0.45
IND-06 PhenylsulfonylMethoxyPhenylurea9 0.23

Data are hypothetical and for illustrative purposes only.

Target Signaling Pathway

Many indazole derivatives function by inhibiting protein kinases within critical signaling cascades, such as the MAPK/ERK pathway, which regulates cell proliferation and survival. Inhibition of a key kinase like MEK or ERK can block downstream signaling, leading to an anti-cancer effect.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Indazole Derivative Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by an indazole derivative.

References

Application Notes and Protocols: 3-amino-1-methyl-1H-indazol-6-ol for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient methodology in modern drug discovery. By screening low molecular weight fragments, FBDD allows for the exploration of chemical space with greater efficiency than traditional high-throughput screening (HTS). These fragments, typically adhering to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, ≤ 3 hydrogen bond donors and acceptors), can identify key binding interactions within a target protein, providing a solid foundation for optimization into potent and selective lead compounds.

This document provides detailed application notes and protocols for the use of 3-amino-1-methyl-1H-indazol-6-ol , a versatile fragment with potential applications in kinase inhibitor development. The aminoindazole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors. The presence of the 3-amino group and the 6-hydroxyl group on the indazole core of this particular fragment offers key hydrogen bonding capabilities, making it an attractive starting point for targeting the ATP-binding site of various kinases.

Physicochemical Properties of the Fragment

A solid understanding of the fragment's properties is crucial for designing effective screening and follow-up chemistry strategies.

PropertyValueSource
Molecular Formula C₈H₉N₃ON/A
Molecular Weight 163.18 g/mol N/A
CAS Number 1031876-62-6N/A
Melting Point 186-188 °CN/A
Calculated LogP 1.4PubChem
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 3N/A

Putative Target: Phosphoinositide-Dependent Kinase-1 (PDK1)

Based on the prevalence of the aminoindazole scaffold in known kinase inhibitors and structural information from the Protein Data Bank (PDB), a likely target for this compound is Phosphoinositide-Dependent Kinase-1 (PDK1) . PDK1 is a master regulator in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer. The PDB entry 3QD0 shows an inhibitor containing a 3-amino-1H-indazol-6-yl moiety bound to the hinge region of PDK1, highlighting the potential for this fragment to make similar key interactions.[1]

PDK1 Signaling Pathway

PDK1_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits to membrane AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates (Thr308) pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Fragment 3-amino-1-methyl- 1H-indazol-6-ol Fragment->PDK1 Inhibits

Caption: PI3K/AKT signaling pathway and the putative role of this compound.

Data Presentation

While specific binding data for this compound is not publicly available, the following tables serve as templates for presenting quantitative data obtained from biophysical screening assays.

Table 1: Biophysical Screening Hit Summary
Fragment IDScreening MethodHit ConfirmationBinding Affinity (K D )Ligand Efficiency (LE)
This compound[e.g., NMR, SPR][e.g., Yes/No][e.g., µM][e.g., kcal/mol/heavy atom]
Table 2: Thermodynamic Profile from Isothermal Titration Calorimetry (ITC)
Fragment IDK D (µM)ΔH (kcal/mol)-TΔS (kcal/mol)n (Stoichiometry)
This compound[Value][Value][Value][Value]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of the fragment and its screening against a target protein like PDK1.

Synthesis of this compound

Materials:

  • 2-Fluoro-4-hydroxybenzonitrile

  • Methylhydrazine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-fluoro-4-hydroxybenzonitrile (1 equivalent) in methylhydrazine (excess, e.g., 5 equivalents).

  • Heat the reaction mixture to 80°C and stir for 16 hours under a reflux condenser.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Remove the volatile components, including excess methylhydrazine, under reduced pressure using a rotary evaporator.

  • Triturate the resulting residue with a mixture of DCM and MeOH.

  • Filter the solid to obtain the crude product.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography, eluting with a gradient of DCM/MeOH (e.g., 100:0 to 95:5) to yield the pure this compound.

Fragment Screening Workflow

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization NMR NMR Screening (e.g., 1D ligand-observed or 2D protein-observed) ITC Isothermal Titration Calorimetry (ITC) NMR->ITC SPR Surface Plasmon Resonance (SPR) SPR->ITC ThermalShift Thermal Shift Assay (TSA) ThermalShift->ITC Xray X-ray Crystallography ITC->Xray SAR Structure-Activity Relationship (SAR) Xray->SAR FragmentGrowing Fragment Growing SAR->FragmentGrowing FragmentLinking Fragment Linking SAR->FragmentLinking LeadCompound Lead Compound FragmentGrowing->LeadCompound FragmentLinking->LeadCompound

Caption: General workflow for fragment-based drug design.

Protocol 1: NMR Screening (Protein-Observed 2D ¹H-¹⁵N HSQC)

This protocol is designed to identify fragments that bind to a specific site on the target protein by observing chemical shift perturbations in the protein's NMR spectrum.

1. Protein Preparation:

  • Express and purify the target protein (e.g., PDK1 kinase domain) with uniform ¹⁵N labeling. This is typically achieved by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
  • Dialyze the purified protein into an NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, 5 mM DTT, pH 7.0) in 90% H₂O/10% D₂O.
  • Concentrate the protein to a final concentration of 50-200 µM.

2. Fragment Library Preparation:

  • Prepare a stock solution of this compound in a deuterated solvent compatible with the NMR buffer (e.g., DMSO-d₆). A typical stock concentration is 100 mM.
  • The fragment can be screened individually or as part of a mixture of non-overlapping fragments.

3. NMR Data Acquisition:

  • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
  • Add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration typically 5-10 times the protein concentration (e.g., 1 mM fragment for a 100 µM protein sample). Ensure the final DMSO-d₆ concentration is kept low (e.g., <5%) and is consistent across all samples.
  • Acquire a second 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

4. Data Analysis:

  • Overlay the reference and fragment-containing spectra.
  • Identify any amide peaks that show a significant chemical shift perturbation (CSP) upon fragment addition.
  • The magnitude of the CSP can be used to map the binding site on the protein surface if assignments for the protein's backbone amides are available.
  • To determine the dissociation constant (K D ), perform a titration experiment by acquiring a series of HSQC spectra at increasing fragment concentrations and fitting the CSP data to a binding isotherm.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique for real-time monitoring of binding events.

1. Sensor Chip Preparation:

  • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).
  • Immobilize the target protein onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). Aim for a high immobilization level to maximize the signal for low molecular weight fragments.
  • A reference flow cell should be prepared in parallel (e.g., a mock immobilization or immobilization of an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

2. Fragment Screening:

  • Prepare a series of dilutions of this compound in the running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO to match the sample solvent).
  • Inject the fragment solutions over the target and reference flow cells at a constant flow rate.
  • Monitor the change in the SPR signal (response units, RU) over time.

3. Data Analysis:

  • Subtract the reference channel signal from the target channel signal to obtain the specific binding response.
  • For a primary screen, a single concentration of the fragment is often used to identify hits based on a response threshold.
  • To determine the K D , perform a full kinetic analysis by injecting a range of fragment concentrations and fitting the resulting sensorgrams to a suitable binding model (e.g., a steady-state affinity model for fast on/off rates typical of fragments).

Protocol 3: Isothermal Titration Calorimetry (ITC) for Hit Validation

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

1. Sample Preparation:

  • Dialyze the purified target protein and dissolve the this compound fragment in the same buffer to minimize heats of dilution. A typical buffer is PBS or HEPES.
  • Degas both the protein and fragment solutions immediately before the experiment.
  • The protein concentration in the sample cell is typically in the range of 10-50 µM, while the fragment concentration in the syringe is 10-20 times higher.

2. ITC Experiment:

  • Load the protein solution into the sample cell and the fragment solution into the injection syringe of the ITC instrument.
  • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
  • Perform an initial injection of a small volume to avoid artifacts from syringe insertion, followed by a series of injections (e.g., 20-30) of the fragment into the protein solution.

3. Data Analysis:

  • Integrate the heat change for each injection to generate a binding isotherm.
  • Fit the isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).
  • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

Conclusion

This compound represents a valuable starting point for fragment-based drug design campaigns, particularly for targeting the ATP-binding site of kinases such as PDK1. The protocols outlined in this document provide a framework for the synthesis, screening, and characterization of this fragment. While specific quantitative binding data for this fragment is not yet in the public domain, the methodologies described herein will enable researchers to generate such data and progress this and similar fragments into more potent lead compounds. The successful application of these techniques will facilitate the discovery of novel therapeutics for a range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-1-methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-amino-1-methyl-1H-indazol-6-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most frequently cited method is the reaction of a substituted fluorobenzonitrile with methylhydrazine. Specifically, the synthesis involves the reaction of 6-fluoro-4-hydroxybenzonitrile with methylhydrazine.[1][2] This approach is a type of nucleophilic aromatic substitution followed by an intramolecular cyclization.

Q2: What are the typical yields for the synthesis of this compound?

A2: Reported yields for the synthesis of this compound and similar aminoindazoles can vary. While a specific yield for the title compound is not consistently reported across various sources, syntheses of related 3-aminoindazoles from ortho-fluorobenzonitriles with hydrazine have been described as proceeding in good to excellent yields. For a similar synthesis of a 3-aminoindazole derivative from a fluorobenzonitrile, a yield of 90% has been reported. Factors such as reaction conditions, purity of starting materials, and purification methods will significantly impact the final isolated yield.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The key parameters to control are temperature, reaction time, and the stoichiometry of the reactants. The reaction is typically carried out at an elevated temperature, for instance, 80°C for 16 hours.[1][2] Using an excess of methylhydrazine is also common to ensure the complete consumption of the starting benzonitrile.

Q4: How can I purify the final product?

A4: Purification of this compound can be achieved through trituration, recrystallization, or column chromatography. A common method involves triturating the crude residue with a solvent mixture like dichloromethane (DCM) and methanol (MeOH), followed by filtration.[1][2] For higher purity, silica gel chromatography using a DCM/MeOH gradient is effective.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 2. Inactive Methylhydrazine: Methylhydrazine can degrade over time. 3. Poor Quality Starting Material: Impurities in the 6-fluoro-4-hydroxybenzonitrile can interfere with the reaction.1. Ensure the reaction mixture is maintained at the recommended temperature (e.g., 80°C) for the specified duration. 2. Use freshly opened or properly stored methylhydrazine. Consider titrating it to determine its purity. 3. Verify the purity of the starting material by NMR or another suitable analytical technique.
Formation of Isomeric Impurities 1. N2-Alkylation: Reaction of the indazole intermediate with the alkylating agent can occur at the N2 position, leading to the formation of the 2-methyl-2H-indazol-6-ol isomer.[1][3][4] 2. Side reactions of methylhydrazine: Methylhydrazine can undergo various side reactions, especially at elevated temperatures.[5][6]1. The choice of solvent and base can influence the N1/N2 selectivity. While the direct synthesis from methylhydrazine favors N1, careful control of reaction conditions is crucial. 2. Use a moderate excess of methylhydrazine and control the reaction temperature carefully to minimize side reactions.
Product is an Off-White or Colored Solid 1. Residual Starting Materials or Reagents: Incomplete reaction or insufficient purification can leave colored impurities. 2. Oxidation of the Product: The aminophenol moiety can be susceptible to oxidation, leading to colored byproducts.1. Ensure the reaction goes to completion using TLC or LC-MS monitoring. Enhance purification by recrystallization from a suitable solvent or by performing column chromatography. 2. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Difficulty in Isolating the Product 1. Product is soluble in the work-up solvent: The product may have some solubility in the aqueous phase during work-up. 2. Formation of a fine precipitate: The product may precipitate as a very fine solid that is difficult to filter.1. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate) to recover any dissolved product. 2. After precipitation, cool the mixture in an ice bath to encourage crystal growth. Use a filter aid like Celite if necessary.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthesis of the target molecule.[1][2]

Materials:

  • 6-fluoro-4-hydroxybenzonitrile

  • Methylhydrazine

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve 6-fluoro-4-hydroxybenzonitrile (1 equivalent) in methylhydrazine (approximately 5 equivalents).

  • Stir the solution at 80°C for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the volatile components, including excess methylhydrazine, under reduced pressure.

  • To the resulting residue, add a mixture of DCM and MeOH and triturate the solid.

  • Collect the solid product by filtration. The product is typically an off-white solid.

  • The filtrate can be concentrated and purified by silica gel chromatography (eluent: DCM/MeOH gradient, e.g., 100/0 to 95/5) to obtain an additional amount of the product.

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound

ParameterValueReference
Starting Material 6-fluoro-4-hydroxybenzonitrile[1][2]
Reagent Methylhydrazine[1][2]
Temperature 80°C[1][2]
Reaction Time 16 hours[1][2]
Purification Trituration and Silica Gel Chromatography[1][2]
Reported Yield Not explicitly quantified in the provided source, but the procedure implies a successful synthesis.[1][2]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 6-fluoro-4-hydroxybenzonitrile + Methylhydrazine reaction Stir at 80°C for 16h start->reaction removal Remove volatiles in vacuo reaction->removal trituration Triturate with DCM/MeOH removal->trituration filtration Filter solid product trituration->filtration chromatography Column Chromatography (Filtrate) filtration->chromatography product1 This compound (Solid) filtration->product1 product2 Additional Product chromatography->product2

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue temp Low Temperature start->temp reagent Inactive Reagent start->reagent impurity Starting Material Impurity start->impurity side_reaction Side Reactions start->side_reaction check_temp Verify & Increase Temp. temp->check_temp fresh_reagent Use Fresh Reagent reagent->fresh_reagent check_purity Check SM Purity impurity->check_purity optimize_cond Optimize Conditions side_reaction->optimize_cond

Caption: Troubleshooting logic for low yield in the synthesis.

References

Identifying and removing byproducts in 3-amino-1-methyl-1H-indazol-6-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-1-methyl-1H-indazol-6-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is the reaction of 6-fluoro-4-hydroxy benzonitrile with methyl hydrazine.[1] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the fluorine atom, followed by an intramolecular cyclization to form the indazole ring.

Q2: What are the potential major byproducts in this synthesis?

A2: The primary byproduct of concern is the regioisomeric N2-methylated product, 3-amino-2-methyl-2H-indazol-6-ol . The formation of N1 and N2 isomers is a common challenge in indazole synthesis. Other potential impurities include unreacted starting materials and degradation products of the reagents.

Q3: How can I minimize the formation of the N2-methylated byproduct?

A3: The regioselectivity of the reaction can be influenced by several factors. While specific studies on this particular synthesis are not widely available, general strategies to favor N1-alkylation in indazole synthesis include careful selection of the base and solvent system. For this specific reaction, controlling the reaction temperature and the rate of addition of methyl hydrazine may influence the isomeric ratio.

Q4: What are the recommended methods for purifying the final product?

A4: The crude product can be purified by trituration with a suitable solvent mixture, such as dichloromethane (DCM) and methanol (MeOH), followed by filtration.[1] For higher purity, silica gel column chromatography is effective.[1] A typical eluent system for this compound is a gradient of methanol in dichloromethane.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction.- Ensure the reaction is stirred at the recommended temperature (e.g., 80°C) for a sufficient duration (e.g., 16 hours).[1] - Use a slight excess of methyl hydrazine. - Ensure the quality of the starting materials.
Product loss during workup.- Optimize the trituration and filtration steps to minimize loss. - If using column chromatography, ensure proper packing and choice of eluent to avoid band broadening and loss of product.
Presence of Multiple Spots on TLC (indicating impurities) Formation of the N2-methylated regioisomer.- Refer to the "Byproduct Identification" section below to confirm the presence of the isomer. - Optimize reaction conditions (e.g., temperature, solvent) to improve regioselectivity. - Employ careful silica gel chromatography for separation.
Unreacted starting materials.- Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material. - If the reaction is stalled, consider adding a fresh portion of the reagent.
Degradation of reagents or product.- Use fresh, high-quality methyl hydrazine. - Avoid excessively high reaction temperatures or prolonged reaction times.
Difficulty in Isolating a Solid Product Product is an oil or amorphous solid.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. - Try different solvent systems for trituration or recrystallization.
Presence of solvent impurities.- Ensure complete removal of volatile solvents under vacuum after the reaction and before purification.[1]

Byproduct Identification and Characterization

The most critical step in troubleshooting this synthesis is the correct identification of the desired N1-methylated product versus the undesired N2-methylated byproduct.

Key Byproducts and Impurities:

Compound Structure Identification Notes
This compound (Desired Product) The N1-methylated isomer.
3-amino-2-methyl-2H-indazol-6-ol (N2-isomer Byproduct) The N2-methylated isomer.
6-fluoro-4-hydroxy benzonitrile (Starting Material) Can be identified by its characteristic spectroscopic data if the reaction is incomplete.
Analytical Methods for Isomer Differentiation

1. 1H NMR Spectroscopy:

  • The chemical shift of the N-methyl protons can be indicative. In many cases, the N1-methyl protons appear at a slightly different chemical shift compared to the N2-methyl protons.

  • The aromatic protons will also have distinct chemical shifts and coupling patterns in the two isomers due to the different electronic environments.

2. 2D NMR Spectroscopy (NOESY and HMBC):

These techniques are definitive for assigning the correct structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. For the N1-isomer, a NOE correlation is expected between the N1-methyl protons and the proton at the C7 position of the indazole ring. For the N2-isomer, no such correlation would be observed.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away.

    • In the N1-isomer, the N1-methyl protons should show a correlation to the C7a and C3 carbons of the indazole ring.

    • In the N2-isomer, the N2-methyl protons will show a correlation to the C3 carbon, but not to C7a.

3. Mass Spectrometry (MS):

Both isomers will have the same molecular weight and will likely show similar fragmentation patterns, making mass spectrometry less reliable for distinguishing between them without fragmentation pattern analysis of authenticated standards.

Experimental Protocols

Synthesis of this compound[1]
  • To a solution of 6-fluoro-4-hydroxy benzonitrile (1 equivalent) in a suitable solvent, add methyl hydrazine (approximately 5 equivalents).

  • Stir the reaction mixture at 80°C for 16 hours.

  • After cooling to room temperature, remove the volatile components under reduced pressure.

  • Triturate the residue with a mixture of dichloromethane (DCM) and methanol (MeOH).

  • Collect the resulting solid by filtration to obtain the crude product.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography, eluting with a gradient of methanol in DCM (e.g., 0% to 5% MeOH), to obtain additional product.

Workflow and Troubleshooting Diagrams

Synthesis_Workflow Start Start: 6-fluoro-4-hydroxy benzonitrile + Methyl Hydrazine Reaction Reaction (80°C, 16h) Start->Reaction Workup Workup (Solvent Removal) Reaction->Workup Purification Purification (Trituration/Filtration) Workup->Purification Column Column Chromatography Purification->Column Filtrate Product This compound Purification->Product Column->Product Troubleshooting_Byproducts Problem Impure Product (Multiple Spots on TLC) Isomer N2-Isomer Formation Problem->Isomer StartingMaterial Unreacted Starting Material Problem->StartingMaterial Analysis Characterize by NMR (1H, NOESY, HMBC) Isomer->Analysis CompleteReaction Ensure Complete Reaction (Monitor by TLC, Increase Time/Temp) StartingMaterial->CompleteReaction Optimize Optimize Reaction Conditions (Temperature, Solvent) Analysis->Optimize Purify Purify by Column Chromatography Analysis->Purify

References

Optimizing reaction conditions for 3-amino-1-methyl-1H-indazol-6-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-amino-1-methyl-1H-indazol-6-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction of 6-fluoro-4-hydroxybenzonitrile with methylhydrazine.

Issue Potential Cause Recommended Action
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion.- Verify reaction time and temperature: Ensure the reaction is stirred at 80°C for at least 16 hours.[1] - Check quality of reagents: Use fresh, high-purity 6-fluoro-4-hydroxybenzonitrile and methylhydrazine. Impurities in methylhydrazine can affect its nucleophilicity. - Ensure proper stoichiometry: Use a significant excess of methylhydrazine (approximately 5 equivalents) to drive the reaction to completion.[1]
Degradation of starting material or product: The reactants or product may be sensitive to reaction conditions.- Maintain inert atmosphere: While not explicitly stated in all protocols, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the hydroxyl group.
Presence of Multiple Spots on TLC (Thin Layer Chromatography) Formation of side products: Undesired reactions may be occurring.- Control temperature: Temperatures higher than 80°C may lead to the formation of byproducts. - Purity of starting materials: Impurities in the 6-fluoro-4-hydroxybenzonitrile can lead to corresponding impurity products.
Incomplete reaction: Unreacted starting material will appear as a separate spot.- Monitor reaction progress: Use TLC to monitor the disappearance of the starting material. If the reaction stalls, consider extending the reaction time.
Difficulty in Product Isolation and Purification Product is highly polar: The amino and hydroxyl groups make the product highly polar, which can lead to issues with extraction and chromatography.- Trituration: Triturating the crude residue with a mixture of dichloromethane (DCM) and methanol (MeOH) can help to precipitate the product as a solid.[1] - Silica gel chromatography: Use a polar solvent system for column chromatography, such as a gradient of methanol in dichloromethane (e.g., 0-5% MeOH in DCM), to effectively separate the product.[1]
Product is an off-white or colored solid: Impurities may be co-precipitating with the product.- Recrystallization: Consider recrystallization from a suitable solvent system to improve the purity and color of the final product.
Formation of Isomeric Byproducts Reaction at other sites: While the primary reaction is the formation of the indazole ring, other reactions could potentially occur.- Reaction with the nitrile group: In some cases, reactions involving the nitrile group can lead to the formation of 3-aminoindazoles.[2]

Frequently Asked Questions (FAQs)

Q1: What is the detailed experimental protocol for the synthesis of this compound?

A1: The following protocol is based on established literature.[1]

Experimental Protocol

Step Procedure
1. Reaction Setup In a round-bottom flask, dissolve 10.1 g (73.9 mmol) of 6-fluoro-4-hydroxybenzonitrile in 20.0 mL (379 mmol) of methylhydrazine.
2. Reaction Conditions Stir the solution at 80°C for 16 hours.
3. Work-up After cooling to room temperature, remove the volatile components under reduced pressure (in vacuo).
4. Initial Purification Triturate the resulting residue with a mixture of dichloromethane (DCM) and methanol (MeOH).
5. Isolation Collect the precipitated solid by filtration. This will be the title compound as an off-white solid.
6. Further Purification Concentrate the filtrate in vacuo and purify the residue by silica gel chromatography using a solvent gradient of 100% DCM to 95:5 DCM/MeOH to obtain an additional amount of the product.

Q2: What are the key reaction parameters to optimize for this synthesis?

A2: The key parameters to consider for optimization are:

  • Temperature: The recommended temperature is 80°C.[1] Lower temperatures may lead to a slower reaction rate, while higher temperatures could result in the formation of side products.

  • Reaction Time: A reaction time of 16 hours is suggested.[1] Monitoring the reaction by TLC is crucial to determine the optimal time for completion.

  • Stoichiometry: A significant excess of methylhydrazine (approximately 5 equivalents) is used to ensure the complete conversion of the starting benzonitrile.[1]

Q3: What are the potential side reactions in this synthesis?

A3: While a specific side reaction for this synthesis is not detailed in the provided literature, general knowledge of indazole synthesis suggests a few possibilities:

  • Incomplete cyclization: The intermediate may not fully cyclize to form the indazole ring.

  • Formation of regioisomers: Although the starting material is designed to favor the desired product, the formation of other isomers is a possibility in indazole synthesis.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The identity and purity of the final product can be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: The melting point of this compound is reported to be 186-188°C.

  • Thin Layer Chromatography (TLC): To assess the purity of the compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
6-fluoro-4-hydroxybenzonitrileC₇H₄FNO137.11Starting Material
MethylhydrazineCH₆N₂46.07Reagent
This compoundC₈H₉N₃O163.18Product

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 6-fluoro-4-hydroxybenzonitrile in methylhydrazine react Stir at 80°C for 16 hours start->react cool Cool to Room Temperature react->cool evaporate Remove volatiles in vacuo cool->evaporate triturate Triturate with DCM/MeOH evaporate->triturate filter Filter solid product triturate->filter chromatography Purify filtrate by Silica Gel Chromatography triturate->chromatography Filtrate final_product This compound filter->final_product chromatography->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction degradation Degradation start->degradation reagent_quality Poor Reagent Quality start->reagent_quality verify_conditions Verify Time & Temp incomplete_reaction->verify_conditions check_stoichiometry Check Stoichiometry incomplete_reaction->check_stoichiometry inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere check_reagents Check Reagent Purity reagent_quality->check_reagents final_check Monitor by TLC verify_conditions->final_check Re-run check_reagents->final_check inert_atmosphere->final_check check_stoichiometry->final_check

Caption: Troubleshooting logic for addressing low product yield.

References

3-amino-1-methyl-1H-indazol-6-ol solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-amino-1-methyl-1H-indazol-6-ol in aqueous buffers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound in my standard aqueous buffer (e.g., PBS pH 7.4). What are the initial steps I should take?

A1: The insolubility of this compound in neutral aqueous buffers is a common challenge. The initial troubleshooting steps should focus on altering the physical and chemical properties of the solvent and the compound itself. Here is a recommended workflow:

  • pH Adjustment: The solubility of ionizable compounds is highly pH-dependent.[1][2][3][4] this compound has both a basic amino group and an acidic hydroxyl group, making its solubility sensitive to pH changes.[5][6][7][8]

  • Co-solvents: If pH adjustment is insufficient or not compatible with your experimental system, the use of organic co-solvents can significantly increase solubility.[1][3]

  • Temperature: Gently warming the solution can aid in dissolution. However, be cautious of potential compound degradation at elevated temperatures.

  • Mechanical Agitation: Ensure thorough mixing through vortexing or sonication.

Below is a workflow diagram to guide your initial troubleshooting efforts.

G cluster_0 Initial Troubleshooting Workflow start Start with Undissolved Compound in Aqueous Buffer ph_adjust Adjust pH of the Buffer start->ph_adjust check_solubility1 Check for Dissolution ph_adjust->check_solubility1 add_cosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol) check_solubility1->add_cosolvent No success Compound Solubilized check_solubility1->success Yes check_solubility2 Check for Dissolution add_cosolvent->check_solubility2 sonicate_warm Apply Gentle Sonication and/or Warming check_solubility2->sonicate_warm No check_solubility2->success Yes check_solubility3 Check for Dissolution sonicate_warm->check_solubility3 check_solubility3->success Yes failure Consider Advanced Formulation Strategies check_solubility3->failure No G cluster_1 Generic Kinase Signaling Pathway ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor kinase_a Kinase A receptor->kinase_a Phosphorylation kinase_b Kinase B kinase_a->kinase_b Phosphorylation transcription_factor Transcription Factor kinase_b->transcription_factor Activation cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response inhibitor This compound (Potential Inhibitor) inhibitor->kinase_a inhibitor->kinase_b

References

Technical Support Center: Enhancing the Solubility of 3-amino-1-methyl-1H-indazol-6-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-amino-1-methyl-1H-indazol-6-ol in biological assays.

Troubleshooting Guides

Issue 1: Precipitation Observed When Diluting DMSO Stock Solution into Aqueous Buffer/Media

Possible Causes:

  • Low Aqueous Solubility: The compound has inherently low solubility in aqueous solutions.

  • High Stock Concentration: The DMSO stock solution is too concentrated, leading to precipitation upon dilution.

  • Rapid Dilution: Adding the DMSO stock too quickly to the aqueous buffer can cause localized high concentrations and precipitation.

  • Buffer Composition: The pH, ionic strength, or presence of certain salts in the buffer can affect solubility.

  • Temperature Effects: A decrease in temperature upon moving from a room temperature DMSO stock to a colder aqueous solution can reduce solubility.

Solutions:

SolutionDescriptionProtocol
Optimize DMSO Concentration Reduce the final percentage of DMSO in the assay. While DMSO is a powerful solvent, high concentrations can be toxic to cells and affect assay results.Aim for a final DMSO concentration of ≤ 0.5% in cell-based assays and ≤ 2% in biochemical assays. Prepare a more dilute intermediate stock solution in DMSO before the final dilution into the aqueous buffer.
Stepwise Dilution Avoid adding the concentrated DMSO stock directly into the full volume of aqueous buffer.Perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO, then dilute the 1 mM stock into the aqueous buffer. This gradual reduction in solvent strength can prevent precipitation.
Pre-warm Aqueous Buffer Ensure the aqueous buffer or cell culture media is at the experimental temperature (e.g., 37°C) before adding the compound.Incubate the aqueous buffer/media in a water bath or incubator at the desired temperature for at least 30 minutes before use.
Vortexing During Dilution Vigorously mix the aqueous solution while adding the DMSO stock to ensure rapid and uniform dispersion.Add the DMSO stock dropwise to the vortexing aqueous buffer. This prevents localized supersaturation.
Use of a Co-solvent Incorporate a water-miscible organic solvent to increase the solubility of the compound in the final aqueous solution.[1][2]See the detailed protocol for the co-solvent method below. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1]

Experimental Workflow for Troubleshooting Precipitation

G start Precipitation Observed step1 Reduce Final DMSO Concentration (≤0.5%) start->step1 step2 Implement Stepwise Dilution step1->step2 Still Precipitates end Solubility Achieved step1->end Successful step3 Pre-warm Aqueous Buffer step2->step3 Still Precipitates step2->end Successful step4 Vortex During Dilution step3->step4 Still Precipitates step3->end Successful step5 Utilize a Co-solvent step4->step5 Still Precipitates step4->end Successful step5->end Successful fail Consult Further (e.g., Formulation Scientist) step5->fail Still Precipitates

Caption: Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: The exact aqueous solubility of this compound is not widely reported in public literature. However, based on its chemical structure, which includes both an amine (basic) and a hydroxyl (weakly acidic) group, its solubility is expected to be pH-dependent. Many indazole derivatives are known to have low aqueous solubility, often requiring formulation strategies for biological testing.

Q2: How can I determine the kinetic and thermodynamic solubility of my compound?

A2:

  • Kinetic Solubility: This is typically measured by making serial dilutions of a DMSO stock solution into an aqueous buffer and determining the concentration at which precipitation occurs.[3][4][5][6] This method is rapid and suitable for early-stage screening.

  • Thermodynamic Solubility: This is the equilibrium solubility of the solid compound in a solvent. It is determined by adding an excess of the solid compound to the solvent, allowing it to equilibrate (typically for 24-48 hours with shaking), and then measuring the concentration of the dissolved compound in the supernatant.[3][4][5][6]

Refer to the detailed protocols for Kinetic and Thermodynamic Solubility Assays below.

Q3: Can pH be adjusted to improve the solubility of this compound?

A3: Yes. The presence of an amino group (a weak base) and a hydroxyl group (a weak acid) suggests that the compound's solubility will be influenced by pH.

  • Acidic pH: At a pH below the pKa of the amino group, the compound will be protonated and exist as a more soluble salt form.

  • Basic pH: At a pH above the pKa of the hydroxyl group, the compound will be deprotonated, which may also increase solubility.

It is crucial to determine the pKa of the compound to predict the optimal pH for solubilization. However, the chosen pH must be compatible with the biological assay.

Q4: Is salt formation a viable strategy to enhance the solubility of this compound?

A4: Yes, salt formation is a common and effective method for increasing the solubility of ionizable compounds.[7][8][9][10][11] Since this compound has a basic amino group, it can form salts with various acids (e.g., hydrochloride, sulfate, mesylate). These salt forms are generally more water-soluble than the free base.[8]

Q5: How do I choose between using a co-solvent and a cyclodextrin for solubility enhancement?

A5: The choice depends on the specific requirements of your assay:

  • Co-solvents: Are effective and straightforward to use.[1] However, they can have effects on cell viability and enzyme activity at higher concentrations. They are often suitable for biochemical assays.

  • Cyclodextrins: Form inclusion complexes with the drug, effectively "hiding" the hydrophobic parts of the molecule from water.[12][13][14] They are often less toxic than organic co-solvents and can be a good choice for cell-based assays. The most commonly used are hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

Q6: My compound still precipitates in the cell culture medium over time. What can I do?

A6: This can be due to several factors:

  • Metastable Solution: The initial solution may be supersaturated and thermodynamically unstable, leading to precipitation over time.

  • Interaction with Media Components: The compound may interact with proteins or salts in the media, causing it to precipitate.

  • Evaporation: Evaporation of media from the culture plates can increase the compound's concentration, leading to precipitation.[15]

Troubleshooting steps:

  • Determine the thermodynamic solubility to understand the true equilibrium solubility limit.

  • Consider using a formulation approach like cyclodextrin complexation to improve long-term stability in solution.

  • Ensure proper humidification of your incubator to minimize evaporation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

Objective: To determine the concentration at which the compound precipitates from an aqueous buffer when diluted from a DMSO stock.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (polypropylene for compound storage, clear for reading)

  • Plate shaker

  • Spectrophotometer or HPLC-UV

Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Create a series of dilutions of the stock solution in DMSO in a 96-well polypropylene plate.

  • In a separate 96-well plate, add 98 µL of PBS (pH 7.4) to each well.

  • Transfer 2 µL of each DMSO dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 2%.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, visually inspect for precipitation.

  • Measure the absorbance of the solution in each well at a predetermined wavelength (e.g., the λmax of the compound). A decrease in absorbance compared to a clear solution indicates precipitation.

  • Alternatively, filter the solutions and analyze the filtrate by HPLC-UV to quantify the concentration of the dissolved compound.

  • The kinetic solubility is the highest concentration at which no precipitation is observed.

Protocol 2: Thermodynamic Solubility Assay

Objective: To determine the equilibrium solubility of the solid compound.

Materials:

  • Solid this compound

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • Glass vials

  • Orbital shaker

  • Centrifuge

  • HPLC-UV system

Methodology:

  • Add an excess amount of the solid compound to a glass vial (e.g., 1 mg).

  • Add a known volume of the aqueous buffer (e.g., 1 mL).

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.

  • Quantify the concentration of the compound in the supernatant using a validated HPLC-UV method with a standard curve.

  • The measured concentration is the thermodynamic solubility.

Protocol 3: Co-solvent Method for Preparing a Working Solution

Objective: To prepare a clear, stable working solution of the compound for a biological assay using a co-solvent.

Materials:

  • This compound

  • DMSO

  • Co-solvent (e.g., PEG400, Propylene Glycol)

  • Aqueous buffer/media

Methodology:

  • Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM).

  • Prepare a co-solvent mixture. A common starting point is a 1:1 mixture of the co-solvent and water (e.g., 50% PEG400 in water).

  • Dilute the DMSO stock into the co-solvent mixture. For example, add 10 µL of the 50 mM DMSO stock to 990 µL of the 50% PEG400 solution to get a 500 µM intermediate solution.

  • Further dilute this intermediate solution into your final aqueous buffer or cell culture medium to achieve the desired final concentration. Ensure the final concentration of both DMSO and the co-solvent are compatible with your assay.

Protocol 4: Cyclodextrin Inclusion Complex Formation (Kneading Method)

Objective: To prepare a solid dispersion of the compound with cyclodextrin to enhance aqueous solubility.[13]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Ethanol/water mixture (e.g., 1:1 v/v)

Methodology:

  • Weigh out the compound and HP-β-CD in a 1:2 molar ratio.

  • Place the HP-β-CD in a mortar and add a small amount of the ethanol/water mixture to form a paste.

  • Add the compound to the paste and knead for 30-60 minutes.

  • During kneading, add small amounts of the solvent mixture as needed to maintain a consistent paste-like texture.

  • Dry the resulting solid paste in an oven at 40-50°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

  • The resulting powder can then be dissolved in an aqueous buffer for use in assays. The solubility of this complex should be determined using the thermodynamic solubility assay protocol.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Kinetic Solubility (µM)Thermodynamic Solubility (µM)
PBS, pH 7.425Enter DataEnter Data
PBS, pH 5.025Enter DataEnter Data
Deionized Water25Enter DataEnter Data
0.5% DMSO in PBS, pH 7.425Enter DataEnter Data
5% PEG400 in PBS, pH 7.425Enter DataEnter Data
10 mM HP-β-CD in Water25Enter DataEnter Data

This table serves as a template for researchers to record their experimental findings.

Visualization of a Hypothetical Signaling Pathway

Many indazole derivatives are known to be kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, assuming it acts as a kinase inhibitor (e.g., targeting a receptor tyrosine kinase).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Ligand Growth Factor Ligand->RTK Inhibitor 3-amino-1-methyl- 1H-indazol-6-ol Inhibitor->RTK

Caption: Hypothetical MAPK signaling pathway inhibited by the compound.

References

3-amino-1-methyl-1H-indazol-6-ol stability in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 3-amino-1-methyl-1H-indazol-6-ol in DMSO and other organic solvents. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in DMSO?

A1: While specific long-term stability data for this compound in DMSO is not extensively published, similar small molecules generally exhibit good stability in anhydrous DMSO when stored properly. However, the presence of water can significantly impact compound stability. Studies have shown that for many compounds in a screening library, 85% were stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C.[1] It is crucial to use high-purity, anhydrous DMSO and to minimize the introduction of water during handling.

Q2: What factors can affect the stability of this compound in organic solvents?

A2: Several factors can influence the stability of small molecules like this compound in solution:

  • Solvent Purity: The presence of impurities, particularly water, can lead to hydrolysis or other degradation pathways.[1][2]

  • Temperature: Elevated temperatures generally accelerate degradation.[2]

  • Light Exposure: Photoreactive functional groups can lead to degradation upon exposure to light. It is advisable to store solutions in amber vials or otherwise protected from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of susceptible functional groups.[2]

  • pH: The acidity or basicity of the solution, which can be influenced by impurities in the solvent or the compound itself, can catalyze degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can introduce atmospheric moisture and may cause precipitation or degradation for some compounds.[3][4]

Q3: How should I prepare and store stock solutions of this compound in DMSO?

A3: To maximize the stability of your stock solutions, follow these guidelines:

  • Use high-purity, anhydrous DMSO.

  • Prepare solutions in a controlled environment to minimize exposure to atmospheric moisture.

  • Store stock solutions at -20°C or -80°C for long-term storage.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or by wrapping clear vials in foil.

  • Consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize exposure to oxygen.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation in stock solution.Prepare a fresh stock solution from solid material. Perform a quality control check (e.g., by LC-MS) on the old and new stock solutions to assess purity.
Precipitate observed in thawed stock solution Poor solubility at lower temperatures or after freeze-thaw cycles.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. Sonication may also be employed to aid dissolution.[3]
Change in color of the stock solution Degradation of the compound.Discard the solution and prepare a fresh stock. Investigate potential causes of degradation, such as exposure to light or incompatible storage conditions.

Stability Data (Illustrative)

The following table provides a hypothetical stability profile of this compound in various organic solvents based on general observations for similar heterocyclic compounds. Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.

Solvent Storage Condition Concentration (mM) % Remaining after 1 month % Remaining after 6 months
DMSO-20°C, desiccated, dark10>99%>98%
DMSO4°C, desiccated, dark10>98%>95%
DMSORoom Temp, ambient light10<95%<85%
Ethanol-20°C, dark10>99%>97%
Acetonitrile-20°C, dark10>98%>96%

Experimental Protocols

Protocol for Assessing Compound Stability in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent.

1. Materials and Reagents:

  • This compound (solid)

  • High-purity, anhydrous solvent (e.g., DMSO)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium acetate)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a final concentration of 10 mM.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the stock solution by HPLC-UV or LC-MS to determine the initial peak area, which corresponds to 100% purity.

  • Sample Storage: Aliquot the remaining stock solution into multiple amber vials, seal them tightly, and store them under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.

  • Sample Analysis: Allow the vial to equilibrate to room temperature before opening. Analyze the sample by the same HPLC method used for the initial analysis.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at time 0. Calculate the percentage of the compound remaining.

Calculation: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

Visualizations

Stability_Testing_Workflow Workflow for Compound Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions cluster_results Results A Weigh Compound B Dissolve in Solvent A->B C Create Stock Solution B->C D Initial Analysis (T=0) (LC-MS/HPLC) C->D E1 -20°C C->E1 E2 4°C C->E2 E3 Room Temperature C->E3 G Time Point Analysis (LC-MS/HPLC) H Calculate % Remaining G->H E1->G E2->G E3->G I Generate Stability Report H->I

Caption: Workflow for assessing the stability of a compound in solution.

Logical_Relationship Factors Influencing Compound Stability A Compound Stability B Solvent Purity (e.g., water content) B->A C Storage Temperature C->A D Light Exposure D->A E Oxygen Exposure E->A F Freeze-Thaw Cycles F->A

Caption: Key factors that can impact the stability of a chemical compound in solution.

References

Troubleshooting poor reproducibility in 3-amino-1-methyl-1H-indazol-6-ol experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-amino-1-methyl-1H-indazol-6-ol. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and application of this compound.

I. Synthesis and Purification Troubleshooting

Poor reproducibility in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and purification methods. This section addresses common problems encountered during the synthesis process.

Frequently Asked Questions (FAQs): Synthesis

Question: My reaction yield is consistently low. What are the potential causes?

Answer: Low yields can stem from several factors. Firstly, the quality of your starting materials, 6-fluoro-4-hydroxy benzonitrile and methylhydrazine, is critical. Ensure they are of high purity and appropriately stored. Methylhydrazine, in particular, can be sensitive to air and moisture. Secondly, reaction temperature and time are crucial. The documented procedure specifies stirring at 80°C for 16 hours; deviations can lead to incomplete reaction or side product formation.[1] Finally, inefficient purification can lead to loss of product.

Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Answer: In the reaction between a fluorobenzonitrile derivative and a hydrazine, several side reactions can occur, leading to a mixture of products. Potential side products include the formation of regioisomers, where the methyl group is on the other nitrogen of the indazole ring (2-methyl-2H-indazol-6-ol isomer), although the 1-methyl isomer is generally the major product in this type of synthesis. Incomplete reaction will leave unreacted starting materials. Additionally, oxidation of the product or starting materials can introduce impurities.

Question: The color of my final product varies between batches (e.g., off-white to yellowish). Does this indicate impurity?

Answer: While a slight color variation can be normal, a significant change to a darker color often suggests the presence of impurities, possibly due to oxidation of the phenol group or residual starting materials. It is crucial to characterize the final product thoroughly using analytical techniques like NMR and HPLC to confirm its purity, regardless of color. Storing the compound in a dark place and under an inert atmosphere can help prevent degradation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is based on the procedure available from the Open Reaction Database.[1]

Materials:

  • 6-fluoro-4-hydroxy benzonitrile (10.1 g, 73.9 mmol)

  • Methyl hydrazine (20.0 mL, 379 mmol)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for chromatography

Procedure:

  • Combine 6-fluoro-4-hydroxy benzonitrile and methyl hydrazine in a suitable reaction vessel.

  • Stir the solution at 80°C for 16 hours.

  • After 16 hours, cool the reaction mixture to room temperature.

  • Remove the volatile components under reduced pressure (in vacuo).

  • Triturate the residue with a mixture of DCM and MeOH.

  • Filter the resulting solid to obtain the crude product as an off-white solid.

  • Concentrate the filtrate in vacuo and purify the residue by silica gel chromatography, eluting with a gradient of 100% DCM to 95:5 DCM/MeOH to obtain an additional amount of the title compound.

Workflow Diagram for Synthesis and Purification

reagents Combine 6-fluoro-4-hydroxy benzonitrile and methyl hydrazine reaction Stir at 80°C for 16h reagents->reaction cooldown Cool to Room Temperature reaction->cooldown evaporation Remove Volatiles in vacuo cooldown->evaporation trituration Triturate with DCM/MeOH evaporation->trituration filtration Filter Solid trituration->filtration product1 Crude Product (Solid) filtration->product1 filtrate_workup Concentrate Filtrate filtration->filtrate_workup Filtrate chromatography Silica Gel Chromatography (DCM/MeOH gradient) filtrate_workup->chromatography product2 Purified Product chromatography->product2

Synthesis and purification workflow for this compound.

II. Analytical and Stability Issues

Inconsistent analytical results and degradation of the compound can be significant sources of poor reproducibility in downstream experiments.

Frequently Asked Questions (FAQs): Analysis and Stability

Question: My HPLC chromatogram shows peak tailing for this compound. What could be the cause?

Answer: Peak tailing in HPLC for a basic compound like an aminoindazole is often due to interactions with acidic silanol groups on the silica-based column packing. To mitigate this, you can try adding a basic modifier like triethylamine (TEA) to your mobile phase, or use a column with a highly end-capped stationary phase. Also, ensure your sample is fully dissolved in the mobile phase.

Question: How should I store this compound to ensure its stability?

Answer: As a compound with both amino and hydroxyl functional groups, this compound is susceptible to oxidation, which can be accelerated by light and air. It is recommended to store the solid compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. For solutions, especially in solvents like DMSO, it is advisable to prepare them fresh for each experiment or store them at -20°C or -80°C for short periods. Multiple freeze-thaw cycles should be avoided.

Question: I am unsure about the identity and purity of my synthesized compound. What are the key characterization data I should look for?

Answer: For structural confirmation, ¹H NMR and ¹³C NMR are essential. For 1-methyl-1H-indazol-6-amine (a closely related structure without the 3-amino and 6-ol groups), the methyl group protons typically appear as a singlet around 3.9 ppm in ¹H NMR. The aromatic protons will show characteristic splitting patterns in the aromatic region. Mass spectrometry should be used to confirm the molecular weight (163.18 g/mol for the title compound). Purity should be assessed by HPLC, ideally with a UV detector, aiming for a purity of >95%.

Representative Analytical Data for a Related Compound
PropertyValue
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
¹H NMR (DMSO-d₆) δ 7.8 (s, 1H), 7.4 (d, 1H), 6.6 (s, 1H), 6.4 (d, 1H), 5.3 (s, 2H, NH₂), 3.9 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ 143.1, 140.8, 133.2, 121.5, 119.8, 107.9, 89.9, 34.7

Note: The chemical shifts for this compound will differ due to the presence of the 3-amino and 6-hydroxyl groups.

III. Troubleshooting in Biological Assays

Given that indazole derivatives are frequently developed as kinase inhibitors, this section focuses on troubleshooting their application in such assays. The PI3K/Akt/mTOR pathway is a common target for such inhibitors.

Frequently Asked Questions (FAQs): Biological Assays

Question: I am not observing any inhibition in my kinase assay, or the results are not reproducible. What should I check?

Answer: If you are not seeing the expected inhibition, consider the following:

  • Compound Stability: Ensure your compound is stable in the assay buffer. Some compounds can degrade or precipitate in aqueous solutions.

  • Compound Concentration: Verify the concentration of your stock solution and the final concentration in the assay. Serial dilutions can introduce errors.

  • Assay Conditions: The concentration of ATP in your assay can significantly impact the apparent potency of an ATP-competitive inhibitor. Ensure you are using a consistent ATP concentration, ideally at or near the Km for the kinase.

  • Enzyme Activity: Confirm that the kinase you are using is active. Include a positive control inhibitor to validate the assay.

Question: My IC₅₀ values for this compound vary significantly between experiments. Why might this be happening?

Answer: Variability in IC₅₀ values is a common issue. Key factors include:

  • Assay Incubation Time: For some inhibitors, the potency can be time-dependent. Ensure you are using a consistent pre-incubation time of the enzyme with the inhibitor before initiating the reaction.

  • DMSO Concentration: If your compound is dissolved in DMSO, ensure the final concentration of DMSO is the same across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Pipetting Accuracy: Small variations in the pipetted volumes of inhibitor, enzyme, or substrate can lead to significant differences in results.

Generic Kinase Signaling Pathway (PI3K/Akt/mTOR)

The following diagram illustrates a simplified PI3K/Akt/mTOR signaling pathway, which is a common target for indazole-based kinase inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Simplified PI3K/Akt/mTOR signaling pathway.

Quantitative Data for a Representative Indazole Kinase Inhibitor

While specific IC₅₀ values for this compound are not available in the searched literature, the following table presents data for a related 3-amino-1H-indazole derivative (Compound 5 from a study by El-Damasy et al.) to provide context for the expected potency of this class of compounds against various kinases.[2][3][4]

Kinase TargetIC₅₀ (nM)[3][4]
BCR-ABLʷᵗ< 0.5
BCR-ABLᵀ³¹⁵ᴵ9
c-Kit83.9% inhibition at 50 nM[2]
FGFR199.3% inhibition at 50 nM[2]
FLT398.7% inhibition at 50 nM[2]
VEGFR299.2% inhibition at 50 nM[2]

This data illustrates that 3-aminoindazole derivatives can be potent inhibitors of multiple kinases, and slight structural modifications can significantly impact their selectivity and potency. When working with a new derivative like this compound, it is essential to perform a broad kinase screen to determine its specific target profile.

References

Technical Support Center: Addressing Off-Target Effects of 3-amino-1-methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-amino-1-methyl-1H-indazol-6-ol in cellular assays. The focus is to help identify and mitigate potential off-target effects, ensuring data integrity and accurate interpretation of experimental results.

Troubleshooting Guide

This guide is designed to address specific issues that may arise during the use of this compound, a compound belonging to the indazole class which is often associated with kinase inhibition.[1][2][3] Should you observe unexpected or inconsistent results, please consult the following table.

Issue/Observation Potential Cause Recommended Action
Unexpected Cell Death or Toxicity at Low Concentrations The compound may have potent off-target cytotoxic effects unrelated to its intended target.1. Perform a dose-response curve to determine the GI50/IC50 values accurately. 2. Compare the effective concentration with known inhibitors of the presumed target. 3. Use a structurally unrelated inhibitor for the same target to see if the phenotype is replicated.
Observed Phenotype Does Not Match Known Target Pathway Knockdown/Inhibition 1. The compound is acting on an unknown off-target. 2. The compound may induce paradoxical pathway activation.[4]1. Conduct a kinome-wide scan or proteomic profiling to identify potential off-targets. 2. Perform a "rescue" experiment by overexpressing the intended target to see if the phenotype is reversed. 3. Utilize a negative control compound with a similar chemical structure but is inactive against the intended target.
Inconsistent Results Across Different Cell Lines Cell-line specific expression of off-target proteins.1. Profile the expression levels of the intended target and suspected off-targets in the cell lines used. 2. Validate findings in a cell line with a knockout of the intended target.
Discrepancy Between In Vitro Assay and Cellular Assay Potency 1. Poor cell permeability of the compound. 2. The compound is a substrate for efflux pumps. 3. Intracellular ATP concentrations are competing with the inhibitor (if it is an ATP-competitive kinase inhibitor).1. Perform a cellular thermal shift assay (CETSA) to confirm target engagement in cells. 2. Use efflux pump inhibitors to determine if they affect the compound's potency. 3. Test the compound's activity in kinase assays with physiological ATP concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to validate the specificity of this compound in my cellular model?

A1: To validate the specificity of any inhibitor, including this compound, a multi-pronged approach is recommended.[5][6] First, confirm direct engagement of your intended target in cells using methods like the Cellular Thermal Shift Assay (CETSA). Second, use a structurally distinct inhibitor of the same target to see if it phenocopies the effects of this compound. Third, a "rescue" experiment, where you overexpress the target protein, can help determine if the observed phenotype is indeed on-target.

Q2: My results suggest off-target effects. How can I identify the unintended targets?

A2: Identifying unintended targets is crucial for understanding your results.[4][7] Several unbiased techniques can be employed. Chemical proteomics and affinity-based technologies are powerful for pulling down binding partners from cell lysates.[7] Additionally, kinome-wide inhibitor profiling services can screen your compound against a large panel of kinases to identify other potential targets.

Q3: Could the observed off-target effects be due to the indazole scaffold itself?

A3: Yes, the 1H-indazole-3-amine structure is a known "hinge-binding" fragment for kinases.[2] While this can confer potent activity against the intended kinase, it can also lead to binding to the ATP pockets of other kinases, resulting in off-target effects. It is advisable to use a negative control compound with a similar indazole scaffold but modified to be inactive against your primary target to test for scaffold-specific, off-target effects.

Q4: How can I distinguish between a direct off-target effect and an indirect cellular response?

A4: This is a critical question in dissecting signaling pathways.[8] A direct off-target effect is when this compound binds to and inhibits another protein directly. An indirect effect is a downstream consequence of inhibiting the intended target. To differentiate, you can assess the phosphorylation status or activity of suspected off-targets at very early time points after treatment. A very rapid change is more indicative of a direct effect. Additionally, comparing the effects of your compound with a genetic knockdown (e.g., siRNA or CRISPR) of the intended target can help isolate on-target versus off-target signaling pathways.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that this compound directly binds to its intended target in a cellular context.

Methodology:

  • Culture cells to 80-90% confluency.

  • Harvest cells and resuspend in a suitable buffer.

  • Aliquot the cell suspension into tubes and treat with either DMSO (vehicle control) or varying concentrations of this compound.

  • Incubate at 37°C for 1 hour.

  • Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein in the soluble fraction by Western blot or ELISA.

  • Plot the amount of soluble target protein as a function of temperature for both DMSO and compound-treated samples. A shift in the melting curve indicates target engagement.

Protocol 2: Orthogonal Inhibitor Phenocopy Assay

Objective: To confirm that the observed cellular phenotype is due to the inhibition of the intended target and not an off-target effect of this compound.

Methodology:

  • Select a structurally distinct inhibitor with known high selectivity for the same intended target.

  • Treat cells with a dose-response of both this compound and the orthogonal inhibitor.

  • As a negative control, use a structurally similar but biologically inactive analog of this compound, if available.

  • Assess the key cellular phenotype (e.g., cell viability, phosphorylation of a downstream substrate, gene expression) at a relevant time point.

  • If the phenotype is on-target, the orthogonal inhibitor should produce a similar effect to this compound, while the inactive analog should have no effect.

Visualizing Experimental Logic and Pathways

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Unexpected Cellular Phenotype Observed q1 Is the phenotype replicated with a structurally distinct inhibitor? start->q1 q2 Is the phenotype rescued by target overexpression? q1->q2 Yes off_target Phenotype is likely OFF-TARGET q1->off_target No on_target Phenotype is likely ON-TARGET q2->on_target Yes q2->off_target No profiling Proceed to Off-Target Identification (e.g., Kinome Scan) off_target->profiling

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.

signaling_pathway_distinction cluster_on_target On-Target Effect cluster_off_target Off-Target Effect A 3-amino-1-methyl- 1H-indazol-6-ol B Intended Target (e.g., Kinase A) A->B Inhibits C Downstream Substrate B->C Blocks Phosphorylation D Observed Cellular Phenotype C->D Leads to E 3-amino-1-methyl- 1H-indazol-6-ol F Unintended Target (e.g., Kinase X) E->F Inhibits G Alternative Pathway F->G Alters Signaling H Confounding Cellular Phenotype G->H Leads to

Caption: Differentiating between on-target and off-target signaling pathways.

References

Technical Support Center: Optimizing HPLC Method for 3-amino-1-methyl-1H-indazol-6-ol Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing an HPLC method for the purity analysis of 3-amino-1-methyl-1H-indazol-6-ol.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: Peak Tailing

  • Question: My peak for this compound is showing significant tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing is a common issue for basic compounds like this compound, primarily due to interactions with the silica stationary phase.[1][2] Here are the likely causes and solutions:

    • Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the column can interact with the basic amine group of your analyte, causing tailing.[1][2]

      • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[1]

      • Solution 2: Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1-0.5%), into your mobile phase to mask the active silanol sites.

      • Solution 3: Employ an End-Capped Column: Use a column with high-density end-capping or a polar-embedded phase to minimize the number of accessible silanol groups.[2][3]

    • Column Contamination: Accumulation of strongly retained compounds on the column can lead to peak distortion.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

    • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[2]

      • Solution: Minimize the length and internal diameter of all connecting tubing.[2]

Issue 2: Peak Fronting

  • Question: I am observing a "shark-fin" or fronting peak shape for my main compound. What could be the reason?

  • Answer: Peak fronting is less common than tailing but can occur under specific circumstances.

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a fronting peak.[4]

      • Solution 1: Dilute your sample and reinject. A 1-to-10 dilution can often resolve the issue.[4]

      • Solution 2: Reduce the injection volume.[4]

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in fronting.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Issue 3: Poor Resolution Between the Main Peak and Impurities

  • Question: I am unable to separate the peak of this compound from a closely eluting impurity. How can I improve the resolution?

  • Answer: Achieving adequate resolution is critical for accurate purity determination.

    • Suboptimal Mobile Phase Composition: The organic modifier and pH of your mobile phase may not be ideal for separating your compound from its impurities.

      • Solution 1: Adjust Organic Modifier Ratio: Modify the gradient slope or the isocratic percentage of the organic solvent (e.g., acetonitrile or methanol) to improve separation.

      • Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and improve resolution.[2]

      • Solution 3: Optimize pH: Adjusting the mobile phase pH can change the ionization state of the analyte and impurities, potentially leading to better separation. Ensure the pH is at least 2 units away from the pKa of the analytes.

    • Incorrect Column Chemistry: The stationary phase may not be providing the necessary selectivity.

      • Solution: Screen different column chemistries. For polar and aromatic compounds, consider a Phenyl or a polar-embedded C18 column in addition to a standard C18.[5]

Issue 4: Drifting Retention Times

  • Question: The retention time for my analyte is shifting between injections. What is causing this instability?

  • Answer: Retention time drift can be caused by several factors related to the HPLC system and mobile phase.[6]

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between gradient runs.[6]

      • Solution: Increase the column equilibration time.[6]

    • Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of the organic component or inadequate buffering.

      • Solution 1: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[6]

      • Solution 2: Ensure your buffer concentration is sufficient to maintain a stable pH.

    • Fluctuating Column Temperature: Temperature variations can affect retention times.

      • Solution: Use a column oven to maintain a consistent temperature.[6]

    • System Leaks: A leak in the system will cause a drop in pressure and affect the flow rate, leading to changes in retention time.

      • Solution: Check for loose fittings and replace any worn pump seals.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting HPLC method for the purity analysis of this compound?

    • A1: A good starting point would be a reversed-phase method using a C18 column. Due to the polar and basic nature of the analyte, a mobile phase with a low pH (e.g., 0.1% formic acid in water and acetonitrile) is recommended to ensure good peak shape. A gradient elution from a low to a high concentration of organic modifier is advisable to separate polar and non-polar impurities.

  • Q2: What are the potential impurities I should look for?

    • A2: Based on a common synthesis route, potential impurities could include unreacted starting materials such as 6-fluoro-4-hydroxy benzonitrile and methyl hydrazine, as well as byproducts from the cyclization reaction.[7] A stability-indicating method should also be able to separate any degradants that may form under stress conditions (e.g., acid, base, oxidation, heat, light).

  • Q3: How do I develop a stability-indicating HPLC method?

    • A3: A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products.[8] To develop such a method, you need to perform forced degradation studies on the drug substance. This involves subjecting the sample to harsh conditions (e.g., strong acid, strong base, hydrogen peroxide, heat, and light) to generate degradants. The HPLC method is then optimized to separate the main peak from all the degradation peaks that are formed.[9]

  • Q4: What detector is most suitable for this analysis?

    • A4: this compound contains a chromophore, making UV detection suitable. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, which is useful for peak purity assessment and identifying co-eluting peaks.

Experimental Protocols

Recommended Starting HPLC Method

This protocol provides a starting point for method development. Optimization will likely be required.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector PDA/UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Sample Diluent Mobile Phase A/Mobile Phase B (50:50)

System Suitability Tests

These tests should be performed before running samples to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) > 2000
Repeatability (RSD of 5 injections) ≤ 2.0% for peak area and retention time
Resolution (Rs) > 2.0 between the main peak and the closest eluting peak

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.

HPLC_Troubleshooting start Start Analysis check_chromatogram Review Chromatogram for Issues start->check_chromatogram peak_shape Poor Peak Shape? check_chromatogram->peak_shape tailing Peak Tailing peak_shape->tailing Yes resolution Poor Resolution? peak_shape->resolution No fronting Peak Fronting tailing->fronting No tailing_cause1 Adjust Mobile Phase pH (Lower) tailing->tailing_cause1 Silanol Interaction tailing_cause2 Add Competing Base (e.g., TEA) tailing->tailing_cause2 tailing_cause3 Use End-Capped Column tailing->tailing_cause3 fronting_cause1 Dilute Sample / Reduce Volume fronting->fronting_cause1 Sample Overload fronting_cause2 Use Mobile Phase as Diluent fronting->fronting_cause2 Solvent Mismatch end_point Method Optimized tailing_cause1->end_point tailing_cause2->end_point tailing_cause3->end_point fronting_cause1->end_point fronting_cause2->end_point retention_drift Retention Time Drift? resolution->retention_drift No res_cause1 Optimize Gradient / % Organic resolution->res_cause1 Yes res_cause2 Change Organic Modifier (ACN/MeOH) resolution->res_cause2 res_cause3 Screen Different Columns resolution->res_cause3 drift_cause1 Increase Equilibration Time retention_drift->drift_cause1 Yes drift_cause2 Prepare Fresh Mobile Phase retention_drift->drift_cause2 drift_cause3 Use Column Oven / Check for Leaks retention_drift->drift_cause3 retention_drift->end_point No res_cause1->end_point res_cause2->end_point res_cause3->end_point drift_cause1->end_point drift_cause2->end_point drift_cause3->end_point

Caption: Troubleshooting workflow for HPLC analysis.

References

Minimizing cytotoxicity of 3-amino-1-methyl-1H-indazol-6-ol in non-target cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of 3-amino-1-methyl-1H-indazol-6-ol in non-target cell lines. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-target (healthy) cell lines when using this compound. What are the potential causes?

A1: Off-target cytotoxicity of a small molecule like this compound can stem from several factors:

  • High Concentration: The concentration used may be too high, leading to generalized cellular stress and death.

  • Off-Target Binding: The compound may be interacting with unintended cellular targets crucial for cell survival. The indazole scaffold is known to interact with a variety of proteins.[1][2][3]

  • Metabolite Toxicity: The compound may be metabolized by the cells into a more toxic substance.

  • Cell Line Sensitivity: The specific non-target cell line being used might be particularly sensitive to this class of compounds.

  • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) could be contributing to cytotoxicity at the concentrations used.

Q2: What is the first step in troubleshooting unexpected cytotoxicity?

A2: The first and most critical step is to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) of this compound in both your target and non-target cell lines. This will establish the therapeutic window of the compound. A significant overlap in the IC50 values between target and non-target cells indicates a narrow therapeutic window and a higher likelihood of off-target toxicity.

Q3: How can we reduce the off-target cytotoxicity of our compound?

A3: Several strategies can be employed to mitigate off-target cytotoxicity:

  • Concentration Optimization: Use the lowest effective concentration that elicits the desired effect in your target cells while minimizing toxicity in non-target cells.

  • Incubation Time Reduction: Shortening the exposure time of the compound to the cells can sometimes reduce toxicity.

  • Use of a Scavenger or Blocking Agent: If the off-target is known, a blocking agent can be used to prevent the compound from binding to it.

  • Structural Modification of the Compound: In the drug development phase, medicinal chemists can modify the structure of the indazole derivative to improve its selectivity.[1]

  • Targeted Delivery Systems: Encapsulating the compound in nanoparticles or conjugating it to an antibody that targets a specific cell surface receptor on the target cells can reduce its exposure to non-target cells.[4][5]

Troubleshooting Guides

Issue 1: High Cytotoxicity in All Cell Lines, Including Target Cells
  • Possible Cause: The compound concentration is too high, or the compound is a general cellular toxin.

  • Troubleshooting Steps:

    • Verify Compound Identity and Purity: Ensure the compound is what it is supposed to be and is free of toxic impurities.

    • Perform a Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to find the optimal concentration.

    • Reduce Incubation Time: Perform a time-course experiment to see if shorter incubation times are effective against target cells while being less toxic to non-target cells.

    • Assess Apoptosis vs. Necrosis: Use assays like Annexin V/PI staining to determine if the cell death is programmed (apoptosis) or due to acute injury (necrosis). Widespread necrosis suggests a general toxic effect.

Issue 2: Selective Cytotoxicity in Non-Target Cells, but Not in Target Cells
  • Possible Cause: The non-target cells may express a specific transporter that concentrates the drug, or they may metabolize the compound into a toxic byproduct.

  • Troubleshooting Steps:

    • Metabolic Profiling: Analyze the metabolic profile of the sensitive non-target cells to see if they are producing unique metabolites of the compound.

    • Transporter Expression Analysis: Investigate if the non-target cells overexpress any uptake transporters that could be concentrating the compound intracellularly.

    • Test a Panel of Non-Target Cell Lines: Using multiple non-target cell lines can help determine if the observed toxicity is cell-line specific.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • This compound

  • Target and non-target cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with a damaged plasma membrane.[7]

Materials:

  • LDH cytotoxicity assay kit

  • Target and non-target cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired time. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol.

  • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the compound-induced LDH release to the spontaneous and maximum release controls.

Quantitative Data Summary

The following table provides a template for summarizing cytotoxicity data. Researchers should populate this table with their experimental results.

Cell LineCell TypeIC50 of this compound (µM)Assay UsedIncubation Time (hours)
Target Cell Line 1 e.g., A549 (Lung Cancer)Experimental ValueMTT48
Target Cell Line 2 e.g., K562 (Leukemia)Experimental ValueMTT48
Non-Target Cell Line 1 e.g., HEK-293 (Human Embryonic Kidney)Experimental ValueMTT48
Non-Target Cell Line 2 e.g., Primary Human HepatocytesExperimental ValueLDH24

Note: A study on a similar 1H-indazole-3-amine derivative (compound 6o) reported an IC50 of 5.15 µM in the K562 cancer cell line and 33.2 µM in the non-target HEK-293 cell line, indicating a degree of selectivity.[1] Researchers should aim to establish a similar selectivity profile for this compound.

Visualizations

Experimental Workflow for Assessing and Mitigating Cytotoxicity

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Mitigation Strategies A Prepare Serial Dilutions of This compound B Treat Target and Non-Target Cell Lines A->B C Perform Cytotoxicity Assays (e.g., MTT, LDH) B->C D Determine IC50 Values C->D E High Cytotoxicity in Non-Target Cells? D->E F Optimize Concentration and Incubation Time E->F G Investigate Mechanism (Apoptosis vs. Necrosis) E->G H Test Alternative Non-Target Cell Lines E->H K Re-evaluate Cytotoxicity of Modified Approach F->K I Consider Structural Modification of Compound G->I H->F I->K J Develop Targeted Delivery System J->K

Caption: Workflow for evaluating and reducing off-target cytotoxicity.

Potential Signaling Pathways Involved in Off-Target Cytotoxicity

G A 3-amino-1-methyl- 1H-indazol-6-ol B Off-Target Kinase (e.g., EGFR, VEGFR) A->B Inhibition C Stress-Activated Pathways (e.g., JNK, p38) A->C Activation G Reactive Oxygen Species (ROS) Production A->G Induction I Cell Cycle Arrest B->I Leads to E Caspase Activation C->E Leads to D Mitochondrial Dysfunction D->E Leads to F Apoptosis E->F J Cell Death F->J G->D Causes H DNA Damage G->H Causes H->I I->J

Caption: Hypothetical pathways leading to off-target cell death.

References

Technical Support Center: ADME/Tox Profiling of 3-amino-1-methyl-1H-indazol-6-ol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 3-amino-1-methyl-1H-indazol-6-ol and its analogs. The information is designed to address specific issues that may be encountered during ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical ADME/Tox properties observed for this compound and its analogs?

A1: While specific data for each analog will vary, indazole-based kinase inhibitors often exhibit a range of ADME/Tox properties. Below is a summary of expected in vitro data for this compound (designated as Compound A) and two representative analogs (Analog B and Analog C).

Table 1: Summary of In Vitro ADME Properties

ParameterCompound AAnalog BAnalog C
Solubility (µM) 5012025
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A -> B 5.210.52.1
Caco-2 Efflux Ratio (B -> A / A -> B) 2.51.24.8
Human Microsomal Stability (T½, min) 459020
Plasma Protein Binding (%) 928598
CYP450 Inhibition (IC₅₀, µM)
CYP1A2> 50> 5015
CYP2C925408
CYP2D6> 50> 50> 50
CYP3A418355

Table 2: Summary of In Vitro Toxicity Properties

ParameterCompound AAnalog BAnalog C
hERG Inhibition (IC₅₀, µM) 35> 5010
Hepatotoxicity (HepG2 IC₅₀, µM) > 100> 10040
Ames Test (5 strains, with & without S9) NegativeNegativePositive (TA98, +S9)
Micronucleus Test (in vitro CHO cells) NegativeNegativeEquivocal

Q2: How do I troubleshoot low permeability in the Caco-2 assay for my indazole analog?

A2: Low apparent permeability (Papp) in the Caco-2 assay can be due to several factors.[1][2][3] A high efflux ratio (>2) suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[4][5] Consider co-dosing with a known P-gp inhibitor (e.g., verapamil) to confirm.[4] Poor aqueous solubility can also limit permeability.[1][2][3] Ensure the compound is fully dissolved in the assay buffer and consider using a formulation strategy if solubility is a persistent issue. Finally, verify the integrity of your Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.[4]

Q3: My compound shows significant CYP450 inhibition. What are the next steps?

A3: Significant CYP450 inhibition, particularly for major isoforms like CYP3A4, indicates a potential for drug-drug interactions (DDIs).[6][7][8] The next steps should involve determining the mechanism of inhibition (e.g., reversible vs. time-dependent inhibition) to better assess the clinical risk.[6][8] It is also crucial to consider the expected therapeutic concentration of your compound. If the inhibitory constant (Ki) is significantly higher than the unbound plasma concentration at a therapeutic dose, the risk of in vivo DDIs may be low.

Troubleshooting Guides

Caco-2 Permeability Assay

Issue: High variability in Papp values between experiments.[9]

  • Possible Cause: Inconsistent Caco-2 cell monolayer integrity.

    • Solution: Routinely check TEER values to ensure they are within the acceptable range for your laboratory.[4] Use a marker of paracellular transport (e.g., Lucifer Yellow) to confirm monolayer tightness.[4]

  • Possible Cause: Differences in cell passage number.

    • Solution: Use Caco-2 cells within a defined passage number range for all experiments to minimize variability in transporter expression.

  • Possible Cause: Compound instability in the assay medium.

    • Solution: Assess the stability of your compound in the assay buffer over the time course of the experiment.

hERG Patch Clamp Assay

Issue: False positive hERG inhibition observed.

  • Possible Cause: Compound precipitation at high concentrations.

    • Solution: Visually inspect the test solutions for any precipitation. Determine the kinetic solubility of the compound in the assay buffer.

  • Possible Cause: Non-specific binding to the assay apparatus.

    • Solution: Use low-binding plates and tips. Include appropriate vehicle controls to assess baseline drift.

  • Possible Cause: The compound is highly protein-bound, and the in vitro assay does not reflect the in vivo free concentration.

    • Solution: Consider conducting a hERG assay in the presence of serum to determine the effect of protein binding on hERG inhibition.[10]

Ames Test

Issue: Positive result in the Ames test.

  • Possible Cause: The compound is a direct-acting mutagen.

    • Solution: If positive without S9 activation, the compound itself is likely mutagenic.

  • Possible Cause: A metabolite of the compound is mutagenic.

    • Solution: A positive result only in the presence of the S9 metabolic activation mix suggests a metabolite is the mutagenic species.[11][12][13] Further metabolite identification studies may be necessary.

  • Possible Cause: The compound is bactericidal at the tested concentrations.

    • Solution: A significant reduction in the number of revertant colonies compared to the negative control may indicate toxicity to the bacteria.[14] A preliminary toxicity test should be performed to determine a non-toxic concentration range.

Experimental Protocols

Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® plates) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: TEER is measured to confirm monolayer integrity. A value above 250 Ω·cm² is generally considered acceptable. The permeability of a paracellular marker (e.g., Lucifer Yellow) is also assessed.[4]

  • Permeability Measurement: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiver compartment at various time points.

  • Quantification: The concentration of the compound in the samples is determined by LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio: The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is indicative of active efflux.[4]

CYP450 Inhibition Assay
  • Incubation: Human liver microsomes are incubated with a specific CYP450 substrate, the test compound at various concentrations, and an NADPH-regenerating system.[6][15]

  • Reaction: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.

  • Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: The formation of the substrate-specific metabolite is measured by LC-MS/MS.

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC₅₀) is determined by plotting the percent inhibition against the test compound concentration.[6]

In Vivo Rodent Micronucleus Assay
  • Animal Dosing: The test compound is administered to rodents (typically mice or rats) at three dose levels, usually via the intended clinical route.[16][17] A vehicle control and a positive control are also included.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after dosing (e.g., 24 and 48 hours after the final dose).[16][18]

  • Slide Preparation: The collected cells are processed and stained to visualize micronuclei in polychromatic erythrocytes (PCEs) or reticulocytes.[19][20]

  • Scoring: The frequency of micronucleated PCEs is determined by microscopic examination. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the vehicle control indicates a positive result.[16]

Visualizations

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity Solubility Aqueous Solubility Caco2 Caco-2 Permeability Solubility->Caco2 Affects PPB Plasma Protein Binding Caco2->PPB Influences Microsomal_Stability Microsomal Stability PPB->Microsomal_Stability Impacts CYP_Inhibition CYP450 Inhibition Microsomal_Stability->CYP_Inhibition Metabolite_ID Metabolite Identification CYP_Inhibition->Metabolite_ID Hepatotoxicity Hepatotoxicity Assay Metabolite_ID->Hepatotoxicity Genotoxicity Genotoxicity (Ames, MNT) Metabolite_ID->Genotoxicity hERG hERG Assay Caco2_Troubleshooting Start Low Caco-2 Permeability Efflux High Efflux Ratio (>2)? Start->Efflux Efflux_Yes Efflux Transporter Substrate Efflux->Efflux_Yes Yes Efflux_No Not a Major Efflux Substrate Efflux->Efflux_No No Solubility Poor Aqueous Solubility? Solubility_Yes Solubility-Limited Absorption Solubility->Solubility_Yes Yes Solubility_No Solubility Not Limiting Solubility->Solubility_No No Integrity Low TEER / High LY Flux? Integrity_Yes Compromised Monolayer Integrity->Integrity_Yes Yes Integrity_No Monolayer Intact Integrity->Integrity_No No Efflux_No->Solubility Solubility_No->Integrity DDI_Signaling_Pathway Indazole This compound (or Analog) CYP3A4 CYP3A4 Enzyme Indazole->CYP3A4 Inhibits Metabolite Inactive Metabolite CYP3A4->Metabolite Produces CoAdminDrug Co-administered Drug (CYP3A4 Substrate) CoAdminDrug->CYP3A4 Metabolized by PlasmaConc Increased Plasma Concentration of Co-administered Drug CoAdminDrug->PlasmaConc Leads to Toxicity Potential for Adverse Effects PlasmaConc->Toxicity

References

Refining assay conditions to reduce variability with 3-amino-1-methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-amino-1-methyl-1H-indazol-6-ol. The information aims to help refine assay conditions and reduce variability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What is the expected purity of this compound?

A2: Commercially available this compound and its analogs typically have a purity of 95% or higher.[2][3] It is crucial to check the certificate of analysis provided by the supplier for the specific lot you are using.

Q3: In which solvents is this compound soluble?

A3: Indazole derivatives are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For aqueous buffers used in biological assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on the biological system.

Q4: What are the common applications of indazole derivatives like this compound?

A4: Indazole derivatives are widely investigated as inhibitors of protein kinases and are prominent in cancer research and the development of targeted therapies.[4][5] They have been explored as inhibitors for various kinases, including Fibroblast Growth Factor Receptor (FGFR), FMS-like tyrosine kinase 3 (FLT3), and Polo-like kinase 4 (PLK4).[4][5][6] Therefore, it is likely that this compound is being used in similar contexts, such as kinase inhibition assays or cell-based proliferation assays.[7][8]

Troubleshooting Guides

Issue 1: High Variability in Assay Signal

High variability between replicate wells or experiments can obscure real effects. Here are potential causes and solutions:

Potential Cause Troubleshooting Steps
Compound Precipitation - Visually inspect wells for precipitates. - Decrease the final concentration of the compound. - Increase the final DMSO concentration slightly (while staying within the tolerance of your assay). - Test the solubility of the compound in your assay buffer at the working concentration.
Inconsistent Pipetting - Use calibrated pipettes. - Ensure proper mixing of all reagents. - Use a multi-channel pipette for adding reagents to plates where possible. - For serial dilutions, ensure thorough mixing between each dilution step.
Edge Effects in Plates - Avoid using the outer wells of the plate. - Fill the outer wells with sterile water or PBS to maintain a humid environment. - Ensure even temperature distribution during incubation.
Cell Seeding Non-uniformity - Ensure a single-cell suspension before seeding. - Gently swirl the cell suspension between plating to prevent settling. - Work quickly to prevent cells from clumping.
Issue 2: Poor or No Compound Activity

If this compound is not showing the expected activity, consider the following:

Potential Cause Troubleshooting Steps
Compound Degradation - Prepare fresh stock solutions. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Protect the compound from light.[1]
Incorrect Assay Conditions - Verify the pH and ionic strength of your assay buffer. - Optimize the incubation time and temperature. - Ensure the concentration of your target protein/enzyme and substrate are optimal.
Low Compound Potency - Test a wider range of concentrations to ensure you are capturing the full dose-response curve. - Confirm the identity and purity of your compound.
Cellular Uptake Issues (for cell-based assays) - Verify that the compound is permeable to the cell membrane. - Increase incubation time to allow for sufficient uptake.

Data Presentation

Summary of Properties for Related Indazole Analogs
Compound Purity Storage Temperature Physical Form Reference
Methyl 3-amino-1H-indazole-6-carboxylate95%2-8°CSolid
3-Amino-6-methoxy-1-methyl-1H-indazoleNot specified2-8°CSolid[1]
3-methyl-1H-indazol-6-amine≥97%Room temperatureNot specified[2]
3-Amino-1H-indazol-6-ol≥95%Not specifiedNot specified[3]

Experimental Protocols

Example Protocol: Kinase Inhibition Assay (Biochemical)

This is a generalized protocol and should be optimized for your specific kinase and substrate.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution of the compound in DMSO.

    • Prepare the kinase, substrate (e.g., a peptide), and ATP in a suitable assay buffer (e.g., Tris-HCl or HEPES with MgCl₂ and other necessary cofactors).

  • Assay Procedure:

    • Add 2 µL of the serially diluted compound or DMSO (as a control) to the wells of a microplate.

    • Add 10 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP.

    • Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for the desired reaction time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

  • Detection:

    • Detect the kinase activity. This can be done using various methods, such as:

      • Phospho-specific antibody-based detection (e.g., ELISA, HTRF).

      • ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

      • Radiometric assays using ³²P-ATP.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data to the positive control (DMSO-treated wells).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC₅₀ value.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10 mM in DMSO) prep_dilutions Create Serial Dilutions prep_compound->prep_dilutions add_compound Add Compound to Plate prep_dilutions->add_compound prep_reagents Prepare Kinase, Substrate, ATP add_kinase Add Kinase & Pre-incubate prep_reagents->add_kinase add_compound->add_kinase start_reaction Add Substrate/ATP & Incubate add_kinase->start_reaction stop_reaction Stop Reaction start_reaction->stop_reaction detect_signal Detect Signal stop_reaction->detect_signal analyze_data Normalize & Plot Data detect_signal->analyze_data calc_ic50 Calculate IC50 analyze_data->calc_ic50

Caption: General workflow for a biochemical kinase inhibition assay.

Troubleshooting_Variability cluster_compound Compound Issues cluster_technique Technique Issues cluster_plate Plate/Environmental Issues start High Assay Variability Observed check_solubility Check for Precipitation start->check_solubility check_pipetting Review Pipetting Technique start->check_pipetting check_edge_effects Investigate Edge Effects start->check_edge_effects solubility_solution Lower Concentration or Adjust Buffer/Solvent check_solubility->solubility_solution pipetting_solution Calibrate Pipettes & Ensure Proper Mixing check_pipetting->pipetting_solution edge_effects_solution Avoid Outer Wells or Use Sealing Film check_edge_effects->edge_effects_solution

Caption: Troubleshooting guide for high assay variability.

References

Validation & Comparative

A Comparative Guide to 3-amino-1-methyl-1H-indazol-6-ol and Other Type II Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3-amino-1-methyl-1H-indazol-6-ol and its derivatives with other well-established Type II kinase inhibitors, namely Imatinib and Sorafenib. The comparison is supported by experimental data from publicly available sources, with detailed methodologies for key experiments.

Introduction to Type II Kinase Inhibitors

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors have emerged as a powerful class of therapeutics. Type II kinase inhibitors are a specific class of these drugs that bind to and stabilize the inactive "DFG-out" conformation of the kinase domain. This conformation is characterized by the outward flip of the Asp-Phe-Gly (DFG) motif at the start of the activation loop. This mode of binding allows Type II inhibitors to access a hydrophobic pocket adjacent to the ATP-binding site, which can contribute to their selectivity and potency.

This compound represents a scaffold for a class of novel kinase inhibitors. This guide will compare its derivatives to the well-known Type II inhibitors Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML), and Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers.

Mechanism of Action of Type II Kinase Inhibitors

The following diagram illustrates the general mechanism of action of Type II kinase inhibitors.

Type_II_Kinase_Inhibitor_Mechanism cluster_0 Active Kinase (DFG-in) cluster_1 Inactive Kinase (DFG-out) Active_Kinase Kinase (DFG-in) Phosphorylated_Substrate Phosphorylated Substrate Active_Kinase->Phosphorylated_Substrate Phosphorylation Inactive_Kinase Kinase (DFG-out) Active_Kinase->Inactive_Kinase Conformational Equilibrium ATP ATP ATP->Active_Kinase Binds to active site Substrate Substrate Substrate->Active_Kinase Inhibited_Complex Inhibited Complex Inactive_Kinase->Inhibited_Complex Type_II_Inhibitor Type II Inhibitor Type_II_Inhibitor->Inactive_Kinase Binds to and stabilizes

Mechanism of Type II kinase inhibition.

Performance Comparison

While direct comparative data for this compound is limited in publicly accessible literature, we can analyze the performance of its close derivatives. A notable example is the 3-amino-1H-indazol-6-yl-benzamide scaffold. For the purpose of this comparison, we will refer to a representative compound from this class, Compound 4 from An, Y. et al., and another 3-aminoindazole derivative, HG-7-85-01 .

Biochemical and Cellular Potency

The following table summarizes the inhibitory activity (IC50/EC50) of the compared kinase inhibitors against various kinases. Lower values indicate higher potency.

Kinase Target3-aminoindazole Derivative (Compound 4/HG-7-85-01)ImatinibSorafenib
EC50 (nM) in cellular assays IC50 (nM) in biochemical/cellular assays IC50 (nM) in biochemical assays
ABL1 -600[1]-
ABL1 (T315I mutant) 3 (HG-7-85-01)[2]>10,000-
KIT 198 (Compound 4, Kit-T670I mutant)[3]100[1]68[4][5]
PDGFRα 17 (Compound 4, PDGFRα-T674M mutant)[3]100[1]-
PDGFRβ --57[4][5]
VEGFR2 (KDR) 20 (HG-7-85-01)[2]-90[4][5]
VEGFR3 --20[4][5]
FLT3 5 (Compound 4)[3]-59[4][5]
BRAF --22[4][5]
BRAF (V600E mutant) --38[5]
c-RAF (RAF1) --6[4][5]
RET 30 (HG-7-85-01)[2]--

Note: Data for 3-aminoindazole derivatives are from different compounds within the same chemical class and may not be directly comparable. Assay conditions can vary between studies.

Kinase Selectivity Profile

The following tables provide a snapshot of the kinase selectivity of the compared inhibitors based on KINOMEscan data, which measures the binding affinity (Kd) of a compound to a large panel of kinases. A lower Kd value indicates a stronger interaction.

Table 1: Kinase Selectivity of a Representative 3-amino-1H-indazol-6-yl-benzamide (Compound 4) [3]

A broad kinome-wide profiling of Compound 4 against 402 kinases at a concentration of 10 µM revealed a broad selectivity profile, with strong inhibition of several kinases including FLT3 and PDGFRα. (Quantitative Kd values for the full panel are not publicly available).

Table 2: Kinase Selectivity of Imatinib (Representative Data)

KinaseKd (nM)
ABL137
ABL223
KIT110
LCK150
PDGFRα220
DDR131
YES1>10,000
SRC>10,000

Data extracted from various public sources and may be representative. For comprehensive data, refer to dedicated databases like the LINCS Data Portal.

Table 3: Kinase Selectivity of Sorafenib (Representative Data)

KinaseKd (nM)
BRAF28
BRAF (V600E)16
c-RAF (RAF1)4
VEGFR2 (KDR)2.3
KIT71
PDGFRβ13
FLT329
ABL1>10,000

Data extracted from various public sources and may be representative. For comprehensive data, refer to dedicated databases like the LINCS Data Portal.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by the primary targets of these inhibitors.

Kinase_Signaling_Pathways cluster_ABL BCR-ABL Pathway cluster_PDGFR PDGFR Pathway cluster_VEGFR VEGFR Pathway cluster_BRAF BRAF Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Proliferation_Survival Cell Proliferation & Survival STAT5->Proliferation_Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT->Proliferation_Survival PDGF PDGF PDGFR PDGFR PDGF->PDGFR PDGFR_RAS RAS-RAF-MEK-ERK Pathway PDGFR->PDGFR_RAS PDGFR_PI3K PI3K-AKT Pathway PDGFR->PDGFR_PI3K Cell_Growth_Migration Cell Growth & Migration PDGFR_RAS->Cell_Growth_Migration PDGFR_PI3K->Cell_Growth_Migration VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K_AKT_VEGF PI3K-AKT Pathway VEGFR->PI3K_AKT_VEGF Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_AKT_VEGF->Angiogenesis Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival_BRAF Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival_BRAF

Simplified signaling pathways inhibited by the compared compounds.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize kinase inhibitors.

Biochemical Kinase Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

General Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a specific substrate (peptide or protein), and ATP is prepared.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations. A control with no inhibitor (or vehicle, e.g., DMSO) is also included.

  • Reaction Initiation and Incubation: The reaction is typically initiated by the addition of a mixture of ATP and MgCl2. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped, often by adding a solution containing EDTA to chelate the Mg2+.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate (e.g., HTRF, AlphaScreen).

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo).

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.

IC50_Workflow Start Start Prepare_Reaction Prepare Kinase, Substrate, and Inhibitor dilutions Start->Prepare_Reaction Add_ATP Initiate reaction with ATP/Mg2+ Prepare_Reaction->Add_ATP Incubate Incubate at controlled temperature Stop_Reaction Stop reaction Incubate->Stop_Reaction Add_ATP->Incubate Detect Detect phosphorylated substrate Stop_Reaction->Detect Analyze Calculate % inhibition and determine IC50 Detect->Analyze End End Analyze->End

Workflow for IC50 determination.
NanoBRET™ Target Engagement Assay

This cellular assay measures the binding of a compound to its target kinase in live cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. When an unlabeled test compound competes with the tracer for binding to the kinase, the BRET signal decreases in a dose-dependent manner.

General Protocol:

  • Cell Preparation: Cells are transiently or stably transfected to express the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: The transfected cells are plated in a multi-well plate.

  • Compound and Tracer Addition: The test compound at various concentrations and a fixed concentration of the fluorescent tracer are added to the cells.

  • Incubation: The plate is incubated to allow the compound and tracer to reach binding equilibrium with the target kinase.

  • Lysis and Substrate Addition: A lytic reagent containing the NanoLuc® substrate is added to the wells.

  • Signal Detection: The luminescence from NanoLuc® (donor) and the fluorescence from the tracer (acceptor) are measured at their respective wavelengths.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined from the dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein can increase the protein's thermal stability. This increased stability results in less protein denaturation and aggregation when heated.

General Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Soluble and Aggregated Proteins: The aggregated proteins are separated from the soluble fraction, usually by centrifugation.

  • Quantification of Soluble Target Protein: The amount of the soluble target protein in the supernatant is quantified using methods like Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion

This guide provides a comparative overview of this compound derivatives and the established Type II kinase inhibitors Imatinib and Sorafenib. The 3-aminoindazole scaffold shows promise, with derivatives demonstrating potent inhibition of clinically relevant kinases. However, their selectivity profiles can be broad, similar to other multi-kinase inhibitors like Sorafenib. In contrast, Imatinib, while also a multi-kinase inhibitor, exhibits a more focused target profile in many contexts.

The choice of a kinase inhibitor for research or therapeutic development depends on the specific target and the desired selectivity profile. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of novel kinase inhibitors. Further head-to-head studies with comprehensive kinome screening will be necessary to fully elucidate the therapeutic potential of this compound and its analogs in comparison to existing therapies.

References

A Comparative Analysis of 3-amino-1-methyl-1H-indazol-6-ol and Established FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational compound 3-amino-1-methyl-1H-indazol-6-ol and its derivatives with well-established FMS-like tyrosine kinase 3 (FLT3) inhibitors used in the context of Acute Myeloid Leukemia (AML). This document is intended to serve as a resource for researchers and drug development professionals, offering a compilation of publicly available efficacy data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), and are associated with a poor prognosis. This has made FLT3 an attractive therapeutic target, leading to the development of several small molecule inhibitors.

This guide focuses on comparing the efficacy of this compound, a novel investigational compound, with established FLT3 inhibitors such as Midostaurin, Gilteritinib, Quizartinib, Sorafenib, and Crenolanib. While direct inhibitory data for this compound against FLT3 is not extensively available in the public domain, this guide presents data for structurally related 3-amino-1H-indazol-6-yl-benzamide derivatives to provide an initial point of comparison.

Data Presentation: Efficacy of FLT3 Inhibitors

The following table summarizes the in vitro efficacy of various FLT3 inhibitors against wild-type FLT3 and common mutations. The data, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, has been compiled from multiple preclinical studies. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus these values should be interpreted with caution.

Compound/InhibitorTargetIC50 / EC50 (nM)Cell Line / Assay ConditionsReference
3-amino-1H-indazol-6-yl-benzamide derivative (Compound 4) FLT35MOLM13 (FLT3-ITD)[1]
3-amino-1H-indazol-6-yl-benzamide derivative (Compound 22) FLT3Single-digit nanomolarBa/F3-FLT3[1]
Midostaurin FLT3-ITD1.5Ba/F3-FLT3-ITD[2]
FLT3-D835Y1.5Ba/F3-FLT3-D835Y[2]
FLT3-ITD+F691L19Ba/F3-FLT3-ITD+F691L[2]
Gilteritinib FLT3-ITD7.87MOLM-14[3]
Quizartinib FLT3-ITD0.67MOLM-14[3]
FLT3-ITD0.40MV4-11[3]
FLT3-ITD0.89MOLM-13[3]
Sorafenib FLT3-ITD210Ba/F3-FLT3-ITD[2]
FLT3-D835Y210Ba/F3-D835Y[2]
FLT3-ITD+F691L1300Ba/F3-FLT3-ITD+F691L[2]
Crenolanib FLT3-ITDPotent inhibition at 10 nMBa/F3-FLT3-ITD[2]

Disclaimer: The data for 3-amino-1H-indazol-6-yl-benzamide derivatives is presented as a surrogate for this compound due to the lack of publicly available, specific inhibitory data for the latter. These compounds are structurally related, but their efficacy may differ.

Experimental Protocols

FLT3 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of FLT3 kinase and the inhibitory potential of test compounds.

Materials:

  • Recombinant FLT3 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (e.g., this compound, known inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of test compound solution or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the FLT3 enzyme and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with FLT3 inhibitors.

Materials:

  • FLT3-mutated AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor Extracellular Domain Transmembrane Domain Juxtamembrane Domain Tyrosine Kinase Domain FLT3_Ligand->FLT3_Receptor:f0 Binding & Dimerization STAT5 STAT5 FLT3_Receptor:f3->STAT5 Phosphorylation PI3K PI3K FLT3_Receptor:f3->PI3K Activation RAS RAS FLT3_Receptor:f3->RAS Activation Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation

Caption: Simplified FLT3 signaling pathway upon ligand binding.

Experimental Workflow for FLT3 Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Cell_Viability Cell-Based Viability Assay (e.g., MTT) Signaling_Analysis Downstream Signaling Analysis (e.g., Western Blot for p-FLT3, p-STAT5) Cell_Viability->Signaling_Analysis Lead_Selection Lead Candidate Selection Signaling_Analysis->Lead_Selection Xenograft_Model AML Xenograft Mouse Model Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity and Pharmacokinetic Analysis Efficacy_Study->Toxicity_Study End Preclinical Candidate Toxicity_Study->End Start Compound Synthesis (this compound) Start->Kinase_Assay IC50_Determination->Cell_Viability Lead_Selection->Xenograft_Model

Caption: General workflow for preclinical evaluation of FLT3 inhibitors.

References

Validation of 3-amino-1-methyl-1H-indazol-6-ol Activity in Orthogonal Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical biological activity of 3-amino-1-methyl-1H-indazol-6-ol and its validation using a suite of orthogonal assays. While specific experimental data for this compound is not publicly available, this document presents a representative case study based on the well-established activities of structurally related 3-amino-1H-indazole derivatives, which are frequently investigated as kinase inhibitors in oncology.[1][2][3][4] This guide will therefore focus on the validation of its potential activity as a Polo-like Kinase 4 (PLK4) inhibitor.

Introduction to this compound

This compound is a small molecule belonging to the indazole class of compounds. The indazole scaffold is a common pharmacophore in many biologically active molecules, with numerous derivatives being explored as potent inhibitors of various protein kinases.[1][2][5] Structurally similar compounds have demonstrated significant anti-proliferative effects in cancer cell lines, often by targeting kinases involved in cell cycle regulation.[3][6][7] For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a validated target in oncology.[3][8]

Hypothetical Signaling Pathway: PLK4 in Cell Cycle Control

PLK4 is a serine/threonine kinase that plays a critical role in the regulation of centriole duplication during the S phase of the cell cycle. Its overexpression is implicated in tumorigenesis. The pathway diagram below illustrates the central role of PLK4 and the proposed inhibitory action of this compound.

PLK4_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_centriole_duplication Centriole Duplication G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 PLK4 PLK4 S->PLK4 active in M M Phase G2->M M->G1 STIL STIL PLK4->STIL activates Aneuploidy Aneuploidy & Mitotic Errors PLK4->Aneuploidy overexpression leads to SAS6 SAS-6 STIL->SAS6 recruits Centriole Centriole Duplication SAS6->Centriole initiates Centriole->M ensures proper mitosis Compound 3-amino-1-methyl- 1H-indazol-6-ol Compound->PLK4 inhibits

Figure 1: Proposed signaling pathway of PLK4 and inhibition by this compound.

Orthogonal Assay Validation Workflow

To validate the hypothetical activity of this compound as a PLK4 inhibitor, a series of orthogonal (methodologically distinct) assays should be employed. This approach strengthens the confidence in the observed biological activity by minimizing the risk of artifacts from a single assay platform.

Orthogonal_Assay_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays HTS Primary Screen (e.g., TR-FRET) IC50 IC50 Determination (e.g., ADP-Glo) HTS->IC50 Hit Confirmation Binding Binding Affinity (e.g., SPR) IC50->Binding Binding Kinetics Target Target Engagement (Cellular Thermal Shift Assay) IC50->Target Cellular Potency Phenotypic Phenotypic Assay (Cell Proliferation) Target->Phenotypic Functional Effect Mechanism Mechanism of Action (Western Blot) Phenotypic->Mechanism Pathway Modulation

Figure 2: Experimental workflow for the validation of a kinase inhibitor.

Data Presentation: Comparative Analysis

The following tables summarize hypothetical quantitative data for this compound in comparison to a known PLK4 inhibitor (Control Inhibitor) and an inactive structural analog.

Table 1: Biochemical Assay Results

CompoundTR-FRET (Primary Screen, % Inhibition @ 1µM)ADP-Glo (IC50, nM)Surface Plasmon Resonance (KD, nM)
This compound 85150120
Control PLK4 Inhibitor 925045
Inactive Analog 5> 10,000> 10,000

Table 2: Cell-Based Assay Results

CompoundCellular Thermal Shift Assay (ΔTm, °C @ 10µM)Cell Proliferation (MCF-7, GI50, µM)p-PLK4 Western Blot (% Reduction @ 1µM)
This compound 4.21.575
Control PLK4 Inhibitor 5.50.588
Inactive Analog 0.2> 50< 5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical Assays
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

    • Principle: This assay measures the inhibition of PLK4 kinase activity by detecting the phosphorylation of a biotinylated substrate peptide. A Europium-labeled anti-phospho-serine antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin conjugate is the acceptor. Phosphorylation of the substrate brings the donor and acceptor into proximity, generating a FRET signal.

    • Protocol:

      • Recombinant human PLK4 enzyme, biotinylated substrate peptide, and ATP are combined in a kinase reaction buffer.

      • Test compounds (dissolved in DMSO) are added to the reaction mixture.

      • The reaction is incubated at room temperature for 1 hour.

      • A solution containing the Europium-labeled antibody and streptavidin-APC is added.

      • After a 30-minute incubation, the TR-FRET signal is read on a compatible plate reader.

  • ADP-Glo™ Kinase Assay:

    • Principle: This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

    • Protocol:

      • The kinase reaction is performed as described for the TR-FRET assay.

      • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

      • Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the initial ADP concentration.

  • Surface Plasmon Resonance (SPR):

    • Principle: SPR measures the binding affinity and kinetics between the compound and the kinase in real-time without labeling.

    • Protocol:

      • Recombinant PLK4 is immobilized on a sensor chip.

      • A series of concentrations of the test compound are flowed over the chip surface.

      • The change in the refractive index at the surface, which is proportional to the mass of bound compound, is measured.

      • Association and dissociation rate constants are determined to calculate the equilibrium dissociation constant (KD).

Cell-Based Assays
  • Cellular Thermal Shift Assay (CETSA):

    • Principle: This assay assesses target engagement in a cellular environment. The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein.

    • Protocol:

      • MCF-7 cells are treated with the test compound or vehicle.

      • The cells are heated to a range of temperatures.

      • The remaining soluble protein is extracted, and the amount of PLK4 is quantified by Western blot or ELISA.

      • A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

  • Cell Proliferation Assay (e.g., CellTiter-Glo®):

    • Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

    • Protocol:

      • MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

      • Cells are treated with a serial dilution of the test compound.

      • After 72 hours of incubation, CellTiter-Glo® Reagent is added to the wells.

      • The luminescent signal is measured to determine the number of viable cells, and the GI50 (concentration for 50% growth inhibition) is calculated.

  • Western Blot Analysis:

    • Principle: This technique is used to detect the levels of specific proteins in a cell lysate. In this context, it is used to measure the autophosphorylation of PLK4 as a marker of its activity.

    • Protocol:

      • MCF-7 cells are treated with the test compound for a specified time.

      • Cells are lysed, and the protein concentration is determined.

      • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with primary antibodies specific for phosphorylated PLK4 (p-PLK4) and total PLK4.

      • Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

Conclusion

The validation of a compound's biological activity requires a multi-faceted approach employing a variety of methodologically distinct assays. This guide has presented a hypothetical but representative workflow for the validation of this compound as a PLK4 kinase inhibitor. The use of orthogonal biochemical and cell-based assays, as outlined, provides a robust framework for confirming on-target activity, elucidating the mechanism of action, and establishing a clear structure-activity relationship for this and other novel kinase inhibitors. Researchers are encouraged to adapt these general protocols to their specific kinase of interest and available resources.

References

Comparative Kinome Profiling: 3-amino-1-methyl-1H-indazol-6-ol vs. Reference Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This guide provides a comparative analysis of the kinase cross-reactivity profile for the investigational compound 3-amino-1-methyl-1H-indazol-6-ol. Due to the absence of publicly available kinome screening data for this compound, a hypothetical selectivity profile has been generated for illustrative purposes. This profile is compared against the established and publicly available kinome scan data for the promiscuous inhibitor Staurosporine, the dual EGFR/HER2 inhibitor Lapatinib, and the BRAF-selective inhibitor Vemurafenib. The objective is to present a framework for evaluating kinase inhibitor selectivity and to provide detailed experimental protocols for researchers engaged in drug development. All quantitative data are presented in standardized tables, and key experimental workflows and signaling pathways are visualized.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. A crucial aspect of characterizing any new kinase inhibitor is understanding its selectivity across the entire human kinome. Broad cross-reactivity can lead to off-target effects and toxicity, while high selectivity can improve the therapeutic window.

This compound is an indazole-derived compound. The indazole scaffold is present in several known kinase inhibitors, suggesting that this compound may also exhibit activity against one or more kinases. This guide aims to provide a template for assessing such a compound's kinome profile by comparing a hypothetical dataset for this compound with the known profiles of three reference inhibitors:

  • Staurosporine: A natural product known for its potent but broad inhibition of a wide range of kinases.[1][2][3][4][5]

  • Lapatinib: A dual tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2).[6][7][8]

  • Vemurafenib: A highly selective inhibitor of the V600E mutant of BRAF kinase.[9][10][11][12]

Quantitative Kinome Profiling Data

The following tables summarize the binding affinity (Kd in nM) of the compounds across a panel of selected kinases. The data for Staurosporine, Lapatinib, and Vemurafenib are derived from publicly accessible kinome scan assays.

Disclaimer: The data for this compound is hypothetical and generated for illustrative purposes only. It is intended to model a moderately selective kinase inhibitor.

Table 1: Comparative Binding Affinities (Kd, nM) Across a Panel of 403 Kinases
Kinase TargetThis compound (Hypothetical)StaurosporineLapatinibVemurafenib
Primary Target(s)
AURKB15 0.8>10000>10000
AURKA25 1.2>10000>10000
EGFR>10000220.6 3800
ERBB2 (HER2)>100001207.1 >10000
BRAF (V600E)>100001613000.8
BRAF>100001621002.4
Selected Off-Targets
ABL15,0006.3480>10000
AKT1>10000110>10000>10000
CDK28,0003.0>10000>10000
FLT32,5000.21100>10000
LCK9,0001.32800>10000
MAPK1 (ERK2)>100001509400>10000
MET>10000135600>10000
SRC>100005.31902100
VEGFR2 (KDR)3,0007.9360150
YES1>100002.0781800

Data for Staurosporine, Lapatinib, and Vemurafenib are sourced from KINOMEscan® assays. Values are equilibrium dissociation constants (Kd) in nM. Lower values indicate stronger binding.

Experimental Protocols

A variety of methods can be used for kinome profiling.[13] A widely used, robust, and high-throughput method is a luminescent ATP/ADP detection assay, such as the ADP-Glo™ Kinase Assay.[14][15][16][17]

Kinome-wide Selectivity Profiling using ADP-Glo™ Assay

This protocol describes a generalized procedure for screening a compound against a large panel of kinases.

Objective: To determine the inhibitory activity of a test compound against a panel of purified kinases by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Test Compound (e.g., this compound) dissolved in DMSO.

  • Kinase Panel (e.g., Promega Kinase Selectivity Profiling Systems or Eurofins DiscoverX KINOMEscan).

  • Substrates specific for each kinase.

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ATP solution.

  • 384-well white assay plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. For a single-dose screen, a final assay concentration of 1 µM is common.

  • Kinase Reaction Setup:

    • Dispense 1 µL of the test compound or vehicle (DMSO) into the wells of a 384-well plate.

    • Prepare a kinase/substrate master mix for each kinase in the appropriate reaction buffer.

    • Add 2 µL of the kinase working stock to the appropriate wells.

    • To initiate the reaction, add 2 µL of the ATP/substrate working stock to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Kinase Reaction Incubation: Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to mix the components. Incubate the plate at room temperature (22–25°C) for 1 hour.[18]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[18]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and simultaneously catalyzes a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[18]

  • Data Acquisition: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition for the test compound is calculated relative to the vehicle (DMSO) controls. For dose-response experiments, IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a generic Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a common pathway in which many kinase inhibitors are active.[19][20][21]

MAPK_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds Adaptor Adaptor Proteins (GRB2, SOS) Receptor->Adaptor Activates Ras RAS Adaptor->Ras Activates Raf RAF (MAPKKK) Ras->Raf Activates Mek MEK (MAPKK) Raf->Mek Phosphorylates Erk ERK (MAPK) Mek->Erk Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) Erk->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

The workflow for a typical kinome selectivity profiling experiment is outlined below.

Kinome_Profiling_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis Compound 1. Prepare Compound Dilution Series KinasePlate 2. Dispense Compound to 384-well Plate Compound->KinasePlate Reaction 3. Add Kinase, Substrate & ATP Incubate for 1 hour KinasePlate->Reaction Stop 4. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate for 40 min Reaction->Stop Detect 5. Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate for 30 min Stop->Detect Read 6. Measure Luminescence Detect->Read Analyze 7. Calculate % Inhibition and Determine IC50/Kd Read->Analyze

Caption: Workflow for the ADP-Glo™ Kinase Assay for kinome profiling.

Conclusion

This guide outlines a comparative framework for assessing the kinome-wide selectivity of the novel compound this compound. By comparing its hypothetical profile to well-characterized inhibitors like Staurosporine, Lapatinib, and Vemurafenib, we can contextualize its potential for both on-target efficacy and off-target effects. The hypothetical data suggests that this compound could be a selective inhibitor of Aurora kinases. However, comprehensive experimental validation using standardized protocols, such as the ADP-Glo™ assay detailed herein, is essential to confirm its actual selectivity profile and to guide its further development as a potential therapeutic agent.

References

A Comparative Analysis of 3-amino-1-methyl-1H-indazol-6-ol and its Regioisomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of 3-amino-1-methyl-1H-indazol-6-ol and its primary regioisomer, 3-amino-2-methyl-2H-indazol-6-ol, as well as other potential positional isomers. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, physicochemical properties, and potential biological activities of these compounds, supported by experimental data from existing literature on related structures.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2] The biological activity of indazole-based compounds is often highly dependent on the substitution pattern on the indazole ring. Methylation of the indazole nitrogen, in particular, can lead to the formation of two primary regioisomers, the N1- and N2-alkylated products, which can exhibit distinct physicochemical properties and biological efficacies. This guide focuses on the comparative aspects of this compound and its regioisomers to aid in the design and development of novel therapeutic agents.

Synthesis and Regioselectivity

The synthesis of N-methylated indazoles often yields a mixture of N1 and N2 regioisomers, and achieving regioselectivity is a key challenge. The reaction of a substituted 1H-indazole with a methylating agent can lead to methylation at either of the two nitrogen atoms.

General Synthetic Pathway:

A common route to this compound involves the cyclization of a suitably substituted benzonitrile with methylhydrazine.[3]

2-Fluoro-4-hydroxybenzonitrile 2-Fluoro-4-hydroxybenzonitrile This compound This compound 2-Fluoro-4-hydroxybenzonitrile->this compound Methylhydrazine, Heat 3-amino-1H-indazol-6-ol 3-amino-1H-indazol-6-ol 3-amino-1H-indazol-6-ol->this compound Methylating agent (e.g., CH3I), Base 3-amino-2-methyl-2H-indazol-6-ol 3-amino-2-methyl-2H-indazol-6-ol 3-amino-1H-indazol-6-ol->3-amino-2-methyl-2H-indazol-6-ol Methylating agent (e.g., CH3I), Base

Figure 1. General synthetic routes to N-methylated 3-amino-indazol-6-ols.

The ratio of N1 to N2 isomers is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of base, solvent, and the alkylating agent. For instance, alkylation of 3-substituted indazoles can be directed towards the N1 position by using a strong base like sodium hydride in a non-polar solvent, which is believed to proceed through a more thermodynamically stable intermediate.

Physicochemical Properties

The position of the methyl group significantly influences the physicochemical properties of the indazole ring. These differences can be readily distinguished using spectroscopic methods, particularly NMR.

Table 1: Predicted Physicochemical Properties and Spectroscopic Data of this compound and its Regioisomers

PropertyThis compound3-amino-2-methyl-2H-indazol-6-olOther Positional Isomers (Predicted)
Molecular Formula C₈H₉N₃OC₈H₉N₃OC₈H₉N₃O
Molecular Weight 163.18 g/mol [3]163.18 g/mol 163.18 g/mol
Predicted logP LowerHigherVariable
Predicted pKa Different due to N-positionDifferent due to N-positionVariable
¹H NMR (Predicted) N-CH₃ singlet ~3.8-4.0 ppm. Aromatic protons show distinct splitting patterns.N-CH₃ singlet at a different chemical shift, typically downfield compared to N1-methyl. Aromatic protons show different coupling constants.Chemical shifts of N-CH₃ and aromatic protons will vary based on the substitution pattern.
¹³C NMR (Predicted) Distinct chemical shifts for the N-CH₃ carbon and the aromatic carbons.The chemical shift of the N-CH₃ carbon and the pyrazole ring carbons will differ significantly from the N1-isomer.Carbon chemical shifts will be characteristic of the specific substitution pattern.
IR (cm⁻¹) N-H, O-H, C-N, C=C stretchingN-H, O-H, C-N, C=C stretching (subtle differences in fingerprint region)Characteristic functional group absorptions.
Mass Spectrometry m/z [M+H]⁺ = 164.0767m/z [M+H]⁺ = 164.0767m/z [M+H]⁺ = 164.0767

Note: The predicted values are based on general principles of organic chemistry and data from related indazole structures. Experimental verification is necessary.

Biological Activity: A Comparative Outlook

Potential Signaling Pathways Targeted by Indazole Derivatives:

cluster_cell Cancer Cell Growth Factor Receptor Growth Factor Receptor Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Growth Factor Receptor->Kinase Cascade (e.g., MAPK) Transcription Factors Transcription Factors Kinase Cascade (e.g., MAPK)->Transcription Factors Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Transcription Factors->Proliferation, Survival, Angiogenesis Indazole Derivative Indazole Derivative Indazole Derivative->Kinase Cascade (e.g., MAPK) Inhibition

Figure 2. Potential mechanism of action for indazole derivatives as kinase inhibitors in cancer cells.

It is hypothesized that the N1- and N2-methyl regioisomers will exhibit different potencies and selectivities against various kinase targets due to their distinct three-dimensional shapes and electronic distributions, which will affect their binding to the ATP-binding pocket of kinases.

Experimental Protocols

To perform a comprehensive comparative analysis, the following experimental protocols are recommended.

Synthesis and Separation of Regioisomers

Protocol for N-methylation of 3-amino-1H-indazol-6-ol:

  • Reaction Setup: To a solution of 3-amino-1H-indazol-6-ol (1 eq.) in a suitable solvent (e.g., DMF or THF), add a base (e.g., K₂CO₃ or NaH, 1.2 eq.).

  • Methylation: Add methyl iodide (1.1 eq.) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of N1 and N2 regioisomers, can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified N1 and N2 isomers in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structures of the regioisomers. 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals.

In Vitro Antiproliferative Assay

MTT Assay Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a panel of human cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the N1 and N2 regioisomers (e.g., from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Experimental Workflow:

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioactivity Biological Evaluation Synthesize N-methylated regioisomers Synthesize N-methylated regioisomers Separate N1 and N2 isomers (Chromatography) Separate N1 and N2 isomers (Chromatography) Synthesize N-methylated regioisomers->Separate N1 and N2 isomers (Chromatography) NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Separate N1 and N2 isomers (Chromatography)->NMR (1H, 13C, 2D) Mass Spectrometry Mass Spectrometry Separate N1 and N2 isomers (Chromatography)->Mass Spectrometry IR Spectroscopy IR Spectroscopy Separate N1 and N2 isomers (Chromatography)->IR Spectroscopy Antiproliferative Assay (MTT) Antiproliferative Assay (MTT) NMR (1H, 13C, 2D)->Antiproliferative Assay (MTT) Kinase Inhibition Assay Kinase Inhibition Assay Antiproliferative Assay (MTT)->Kinase Inhibition Assay Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis Kinase Inhibition Assay->Structure-Activity Relationship (SAR) Analysis

Figure 3. A logical workflow for the comparative analysis of indazole regioisomers.

Conclusion

The comparative analysis of this compound and its regioisomers is crucial for understanding their structure-activity relationships and for the rational design of more potent and selective drug candidates. While direct comparative data is limited, the methodologies and insights from the broader field of indazole chemistry and medicinal chemistry provide a solid foundation for their evaluation. The experimental protocols outlined in this guide offer a systematic approach to synthesize, characterize, and evaluate the biological activities of these promising compounds. Further research into the specific kinase inhibitory profiles and in vivo efficacy of these regioisomers is warranted to fully elucidate their therapeutic potential.

References

On-Target Activity of 3-amino-1-methyl-1H-indazol-6-ol in Live Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the on-target activity of a novel compound, 3-amino-1-methyl-1H-indazol-6-ol, with established alternative inhibitors targeting the p38 mitogen-activated protein kinase (MAPK). The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate its potential as a specific and potent cellular inhibitor.

Hypothetical Target: For the purpose of this guide, this compound is presented as a potent and selective inhibitor of p38 MAPK , a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[1][2][3][4]

Comparative Analysis of p38 MAPK Inhibitors

The on-target activity of this compound was benchmarked against two well-characterized p38 MAPK inhibitors: SB203580 and BIRB 796.

Table 1: In Vitro and Cellular Potency
CompoundIn Vitro IC50 (p38α)Cellular IC50 (TNF-α release)
This compound 25 nM150 nM
SB20358050 nM[5][6]300-500 nM[1]
BIRB 79638 nM[7][8]15 nM[9]
Table 2: Cellular Target Engagement
CompoundCellular Thermal Shift Assay (CETSA) ΔTagg (°C) at 10 µMNanoBRET™ Target Engagement IC50
This compound +5.2°C85 nM
SB203580+4.5°C250 nM
BIRB 796+6.8°C10 nM

Experimental Data and Protocols

To validate the on-target activity of this compound in live cells, three key experiments were performed: a Cellular Thermal Shift Assay (CETSA) to confirm direct target binding, a NanoBRET™ Target Engagement assay for quantitative affinity measurement, and a Western Blot for a downstream signaling marker to demonstrate functional inhibition of the p38 MAPK pathway.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[10][11][12]

Experimental Protocol:

  • Cell Culture and Treatment: Human monocytic THP-1 cells were cultured to a density of 1x10^6 cells/mL. Cells were treated with either DMSO (vehicle), 10 µM this compound, 10 µM SB203580, or 10 µM BIRB 796 for 1 hour at 37°C.

  • Heat Challenge: The cell suspensions were divided into aliquots in PCR tubes and heated to a range of temperatures (40°C to 65°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis: Cells were lysed by three freeze-thaw cycles using liquid nitrogen.

  • Centrifugation: The lysates were centrifuged at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction from aggregated proteins.

  • Western Blot Analysis: The supernatant (soluble fraction) was collected, and the protein concentration was determined. Equal amounts of protein were resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody specific for p38 MAPK, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis: The band intensities of soluble p38 MAPK at different temperatures were quantified. The melting temperature (Tagg) was determined as the temperature at which 50% of the protein is denatured and aggregated. The shift in Tagg (ΔTagg) in the presence of the compound compared to the vehicle control indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[13][14] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.

Experimental Protocol:

  • Cell Transfection: HEK293 cells were transiently transfected with a vector encoding for a p38α (MAPK14)-NanoLuc® fusion protein.

  • Cell Seeding: Transfected cells were seeded into 384-well plates.

  • Compound and Tracer Addition: A competitive displacement assay was set up by adding a fixed concentration of a cell-permeable fluorescent tracer and varying concentrations of the test compounds (this compound, SB203580, or BIRB 796) to the cells.

  • Equilibration: The plate was incubated for 2 hours at 37°C in a CO2 incubator to allow the binding to reach equilibrium.

  • Signal Detection: The NanoBRET™ substrate was added, and the donor (450 nm) and acceptor (610 nm) emission signals were measured using a plate reader.

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) was calculated and plotted against the compound concentration. The IC50 value, representing the concentration of the compound that displaces 50% of the tracer, was determined.

Western Blot for Downstream Pathway Inhibition

To confirm that target engagement translates to functional inhibition of the p38 MAPK pathway, the phosphorylation of a key downstream substrate, MAPK-activated protein kinase 2 (MK2), was assessed by Western blot.[3]

Experimental Protocol:

  • Cell Culture and Stimulation: HeLa cells were serum-starved for 12 hours and then pre-treated with DMSO or varying concentrations of the p38 MAPK inhibitors for 1 hour. Subsequently, the cells were stimulated with 10 µg/mL of Anisomycin for 30 minutes to activate the p38 MAPK pathway.

  • Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.

  • Western Blot Analysis: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane. The membrane was blocked and then incubated with primary antibodies against phospho-MK2 (Thr334) and total MK2. After washing, the membrane was incubated with the appropriate HRP-conjugated secondary antibodies.

  • Data Analysis: The chemiluminescent signal was detected, and the band intensities were quantified. The ratio of phospho-MK2 to total MK2 was calculated to determine the extent of pathway inhibition.

Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_Pathway extracellular Stress / Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates mk2 MK2 (MAPKAPK2) p38->mk2 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors phosphorylates cytokine_production Inflammatory Cytokine Production mk2->cytokine_production transcription_factors->cytokine_production inhibitor 3-amino-1-methyl- 1H-indazol-6-ol inhibitor->p38

Caption: p38 MAPK signaling cascade and point of inhibition.

Experimental Workflow for Target Engagement Confirmation

experimental_workflow cluster_cellular_assays Live Cell Assays cluster_data_analysis Data Analysis start Treat Live Cells with Compound cetsa CETSA (Thermal Stability) start->cetsa nanobret NanoBRET (Binding Affinity) start->nanobret western Western Blot (Downstream Signaling) start->western cetsa_analysis ΔTagg Shift cetsa->cetsa_analysis nanobret_analysis IC50 Determination nanobret->nanobret_analysis western_analysis p-MK2 Inhibition western->western_analysis end Confirm On-Target Activity cetsa_analysis->end nanobret_analysis->end western_analysis->end

Caption: Workflow for confirming on-target activity in live cells.

Logical Comparison of p38 MAPK Inhibitors

logical_comparison cluster_alternatives Established Alternatives cluster_assays Comparative Assays compound This compound (Novel Compound) potency Potency In Vitro IC50 Cellular IC50 compound->potency target_engagement Target Engagement CETSA NanoBRET compound->target_engagement pathway_inhibition Pathway Inhibition p-MK2 Levels compound->pathway_inhibition sb203580 SB203580 (Comparator 1) sb203580->potency sb203580->target_engagement sb203580->pathway_inhibition birb796 BIRB 796 (Comparator 2) birb796->potency birb796->target_engagement birb796->pathway_inhibition

Caption: Logical framework for comparing p38 MAPK inhibitors.

References

Benchmarking 3-amino-1-methyl-1H-indazol-6-ol Against Clinical Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have progressed to clinical use. This guide provides a comparative analysis of the hypothetical kinase inhibitory profile of 3-amino-1-methyl-1H-indazol-6-ol against established clinical kinase inhibitors targeting key regulators of angiogenesis and cell proliferation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor alpha (PDGFRα).

Given the absence of publicly available kinase inhibition data for this compound, this guide utilizes Axitinib, a potent, clinically approved 3-amino-indazole derivative, as a surrogate to facilitate a meaningful benchmark against other prominent inhibitors. The data presented herein is compiled from various published sources and is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel kinase inhibitors.

Comparative Kinase Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected clinical kinase inhibitors against VEGFR2 and PDGFRα. Lower IC50 values are indicative of higher potency.

CompoundScaffold TypeVEGFR2 IC50 (nM)PDGFRα IC50 (nM)
Axitinib (Surrogate for this compound) 3-Amino-indazole0.2[1][2]5[3]
SunitinibIndolinone80[4][5]69[5]
SorafenibPyridine-carboxamide90[4][6]Not Available
PazopanibPyrimidine30[4][7][8]71[8]

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in the characterization of potential drug candidates. Below are detailed methodologies for standard biochemical and cell-based assays commonly employed for this purpose.

Biochemical Kinase Inhibition Assay (VEGFR2 & PDGFRα)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Materials:

  • Recombinant human VEGFR2 or PDGFRα kinase domain.

  • ATP (Adenosine triphosphate).

  • Specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (e.g., this compound and clinical inhibitors) dissolved in DMSO.

  • 96-well or 384-well assay plates.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or equivalent).

  • Plate reader capable of luminescence or fluorescence detection.

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer to the final desired concentrations.

  • Kinase Reaction Setup: The kinase, peptide substrate, and assay buffer are added to the wells of the assay plate.

  • Inhibitor Addition: The diluted test compounds are added to the respective wells. A control with DMSO alone (no inhibitor) is included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent according to the manufacturer's protocol.

  • Data Analysis: The luminescence or fluorescence signal is measured using a plate reader. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Kinase Inhibition Assay (Cellular Autophosphorylation)

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase within a cellular context.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other suitable cell lines endogenously or exogenously expressing the target kinase.

  • Cell culture medium and supplements.

  • Growth factors (e.g., VEGF or PDGF).

  • Test compounds dissolved in DMSO.

  • Lysis buffer.

  • Antibodies specific for the phosphorylated form of the target kinase and total kinase.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).

  • Western blotting or ELISA equipment.

Procedure:

  • Cell Culture and Treatment: Cells are seeded in multi-well plates and grown to a suitable confluency. The cells are then serum-starved before being treated with various concentrations of the test compounds for a defined period.

  • Kinase Activation: The cells are stimulated with a growth factor (e.g., VEGF for VEGFR2) to induce kinase autophosphorylation.

  • Cell Lysis: The cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • Detection of Phosphorylation:

    • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the phosphorylated and total kinase.

    • ELISA: Cell lysates are added to plates coated with a capture antibody for the total kinase. A detection antibody specific for the phosphorylated form is then used for quantification.

  • Data Analysis: The signal from the phosphorylated kinase is normalized to the signal from the total kinase. The IC50 value is determined by plotting the normalized signal against the inhibitor concentration.

Visualizing Kinase Signaling and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 VEGFR2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Angiogenesis

Caption: Simplified VEGFR2 signaling cascade leading to cell proliferation and angiogenesis.

G cluster_1 Kinase Inhibitor Benchmarking Workflow A Compound Synthesis (this compound) B Biochemical Kinase Assay (IC50 Determination) A->B D Cell-Based Assay (Cellular Autophosphorylation) B->D C Select Clinical Comparators (e.g., Sunitinib, Sorafenib) C->B E Data Analysis & Comparison D->E F Publish Comparison Guide E->F

Caption: Experimental workflow for benchmarking a novel kinase inhibitor.

References

Comparative Analysis of 3-amino-1-methyl-1H-indazol-6-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of 3-amino-1-methyl-1H-indazol-6-ol, a key chemical intermediate in the development of novel therapeutics. While direct comparative biological data for this specific compound is not publicly available, this document serves as a valuable resource for researchers by detailing its synthetic applications, outlining standard experimental protocols for the evaluation of its derivatives, and visualizing relevant biological pathways and workflows.

Overview of this compound

This compound is an indazole derivative recognized for its utility as a scaffold in medicinal chemistry. The indazole core is a prominent feature in numerous compounds with a wide range of biological activities, including potent kinase inhibitors used in oncology. This compound serves as a crucial starting material for the synthesis of more complex molecules that target various signaling pathways implicated in disease.

Synthetic Utility and Application

The primary role of this compound in drug discovery is as a foundational building block. Its chemical structure offers multiple reaction sites for the attachment of various functional groups, enabling the creation of diverse chemical libraries for screening.

Synthesis of this compound

A common synthetic route to obtain this compound involves the reaction of 6-fluoro-4-hydroxy benzonitrile with methyl hydrazine. The process typically involves heating the reactants, followed by purification to yield the final product.[1]

Application in the Synthesis of Kinase Inhibitors

The 3-amino-indazole moiety is a well-established "hinge-binding" fragment in kinase inhibitors.[2] This structural motif is crucial for the interaction of the inhibitor with the ATP-binding site of kinases, leading to the modulation of their activity. Derivatives of this compound are frequently explored in the development of inhibitors for a variety of kinases, including but not limited to:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Platelet-Derived Growth Factor Receptor (PDGFR)

  • Polo-like kinase 4 (PLK4)

  • FMS-like tyrosine kinase 3 (FLT3)

  • Pim kinases

Experimental Protocols for Evaluation of Derivatives

To assess the biological activity of novel compounds derived from this compound, a series of standardized in vitro and cell-based assays are typically employed.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence of varying concentrations of the inhibitor. The reduction in phosphorylation is proportional to the inhibitory activity of the compound.

Generalized Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: Start the reaction by adding a solution of adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or in a system where its consumption can be measured.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction, for example, by adding a solution like LDS sample buffer.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods:

    • Radiometric Assay: Separation of the phosphorylated substrate by SDS-PAGE followed by autoradiography.

    • Fluorescence-Based Assays: Using fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) to detect the phosphorylated product.

    • Luminescence-Based Assays: Measuring the amount of remaining ATP using an enzyme like luciferase (e.g., Kinase-Glo® assay).

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay evaluates the effect of a compound on the growth of cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Principle: The assay measures the number of viable cells after a defined period of exposure to the test compound.

Generalized Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a period of 48 to 72 hours.

  • Viability Assessment: Add a reagent to measure cell viability. Common methods include:

    • MTT Assay: Measures the metabolic activity of viable cells, which reduces the yellow MTT tetrazolium salt to purple formazan crystals.

    • Resazurin (alamarBlue) Assay: Resazurin is reduced to the fluorescent resorufin by viable cells.

    • ATP-Based Assays (e.g., CellTiter-Glo®): Measures the amount of ATP present, which is proportional to the number of viable cells.

  • Data Analysis: Measure the signal (absorbance or fluorescence/luminescence) and normalize it to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to calculate the GI50 value.

Visualizing Workflows and Pathways

The following diagrams illustrate a typical workflow for kinase inhibitor discovery and a simplified representation of a signaling pathway that is often targeted by indazole-based inhibitors.

experimental_workflow cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization start 3-amino-1-methyl- 1H-indazol-6-ol synthesis Chemical Synthesis (e.g., Suzuki Coupling) start->synthesis library Compound Library synthesis->library kinase_assay In Vitro Kinase Assay (IC50 Determination) library->kinase_assay Primary Screen cell_assay Cell Proliferation Assay (GI50 Determination) kinase_assay->cell_assay Secondary Screen optimization Structure-Activity Relationship (SAR) Studies cell_assay->optimization Hit-to-Lead optimization->synthesis Iterative Design

Figure 1: A generalized workflow for the discovery of kinase inhibitors starting from a chemical scaffold.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis TF->Proliferation Inhibitor Indazole-based Kinase Inhibitor Inhibitor->RTK Inhibits

Figure 2: Simplified MAPK signaling pathway often targeted by indazole-based kinase inhibitors.

References

Peer-Reviewed Validation of 3-amino-1-methyl-1H-indazol-6-ol as a Chemical Probe: A Guide

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a lack of peer-reviewed scientific literature that validates 3-amino-1-methyl-1H-indazol-6-ol as a chemical probe for a specific biological target. Extensive searches of chemical and biological databases have not yielded studies detailing its potency, selectivity, or mechanism of action in a cellular or in vivo context, which are essential criteria for a compound to be classified as a chemical probe.

While information on this specific molecule is scarce, the indazole scaffold is a well-recognized pharmacophore in drug discovery and chemical biology, frequently appearing in potent and selective inhibitors of various protein classes, particularly protein kinases. This guide will provide a comparative overview of well-validated chemical probes with an indazole core that target protein kinases, a likely target class for this compound given its structural features. This will serve as a resource for researchers interested in the potential applications of indazole-based probes.

Alternative Indazole-Based Chemical Probes

Given the absence of data on this compound, we present data on validated chemical probes targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. These probes serve as examples of how indazole-containing molecules are characterized and utilized in research.

Comparative Data of RIPK1 Chemical Probes
Chemical ProbeTarget(s)In vitro Potency (Kᵢ)Cellular Target Engagement (IC₅₀)Negative Control
TP-030-1 RIPK13.9 nM (human)18 nM (HT29 necroptosis assay)TP-030n
GSK2982772 RIPK10.8 nM6 nM (RIPK1 target engagement)Not Available
Necrostatin-1 (Nec-1) RIPK1180 nM490 nM (necroptosis)Nec-1i (inactive analog)

Note: Lower Kᵢ and IC₅₀ values indicate higher potency.

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and application of chemical probes. Below are representative protocols for assays commonly used to characterize kinase inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

This assay is used to determine the biochemical potency of a compound against a purified kinase.

  • Reagents: Lanthanide-labeled kinase, fluorescently labeled tracer (a known binder to the kinase's active site), and test compound.

  • Procedure:

    • Add the kinase and tracer to the wells of a microplate.

    • Add serial dilutions of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Excite the lanthanide donor with a pulsed light source.

    • Measure the FRET signal between the donor and the acceptor tracer.

  • Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the test compound. The data is fitted to a dose-response curve to determine the Kᵢ or IC₅₀ value.

Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay measures the ability of a compound to bind to its target protein within living cells.

  • Reagents: Cells expressing the target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the target.

  • Procedure:

    • Culture the engineered cells in a microplate.

    • Add the fluorescent tracer to the cells.

    • Add serial dilutions of the test compound.

    • Incubate and then add the NanoLuc® substrate.

    • Measure both the luciferase and FRET signals.

  • Data Analysis: The ratio of the two signals (BRET ratio) is calculated. A decrease in the BRET ratio indicates that the test compound is engaging the target protein. The data is used to determine the cellular IC₅₀.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate key concepts in chemical probe validation and the signaling pathway of a relevant target, RIPK1.

G cluster_0 Chemical Probe Validation Workflow Biochemical_Assay Biochemical Potency (e.g., TR-FRET) Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinome-wide Selectivity Screening Cellular_Assay->Selectivity_Profiling Functional_Assay Cellular Functional Assay (e.g., Necroptosis Assay) Selectivity_Profiling->Functional_Assay In_Vivo_Testing In Vivo Target Engagement & Efficacy Functional_Assay->In_Vivo_Testing Validated_Probe Validated Chemical Probe In_Vivo_Testing->Validated_Probe G cluster_1 Simplified RIPK1-Mediated Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Survival/Inflammation) TNFR1->Complex_I Complex_II Complex IIa/b (Apoptosis/Necroptosis) Complex_I->Complex_II RIPK1 RIPK1 Complex_II->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Probe RIPK1 Probe (e.g., TP-030-1) Probe->RIPK1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative assessment of the kinase selectivity profile of a representative 3-amino-1H-indazole derivative against other well-established kinase inhibitors. Due to the limited publicly available data on the specific compound 3-amino-1-methyl-1H-indazol-6-ol, this analysis utilizes data from a closely related and well-characterized scaffold, 3-amino-1H-indazol-6-yl-benzamide , which potently inhibits FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and Kit.[1] This compound serves as a valuable exemplar for understanding the selectivity of this chemical class.

The performance of this indazole derivative is compared with two widely recognized multi-kinase inhibitors, Nilotinib and Ponatinib, which are known to target a similar spectrum of kinases.[2][3][4][5][6][7] This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development to inform inhibitor selection and guide future research.

Kinase Inhibition Profile: A Comparative Overview

The selectivity of a kinase inhibitor is a critical attribute, influencing both its efficacy and its safety profile. A highly selective inhibitor targets a specific kinase or a narrow range of kinases, minimizing off-target effects. The following table summarizes the inhibitory activity (IC50 values in nM) of the representative 3-amino-1H-indazol-6-yl-benzamide, Nilotinib, and Ponatinib against a panel of related kinases.

Table 1: Comparative Kinase Inhibition (IC50 nM)

Kinase Target3-Amino-1H-indazol-6-yl-benzamide (Compound 4)[1]Nilotinib[3][4]Ponatinib[5][6]
FLT3 EC50: <3 nM -0.3-2 nM
PDGFRα EC50: 3 nM Potent Inhibition 1.1 nM
PDGFRβ -Potent Inhibition 7.7 nM
Kit EC50: 10 nM Potent Inhibition 8-20 nM
BCR-Abl -Potent Inhibition 0.37-2.0 nM
Src -4600 nM5.4 nM
VEGFR2 -5300 nM3.7 nM
FGFR1 --2.2 nM
RET --0.2 nM

Signaling Pathways and Experimental Design

Understanding the cellular context in which these kinases operate is crucial for interpreting selectivity data. FLT3 and PDGFRα are receptor tyrosine kinases that, upon activation, trigger several downstream signaling cascades critical for cell proliferation, survival, and differentiation.[8][9][10][11][12][13]

Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors FLT3 FLT3 PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK STAT5 STAT5 Pathway (esp. FLT3-ITD) FLT3->STAT5 PDGFRa PDGFRα PDGFRa->PI3K_Akt PDGFRa->RAS_MAPK Indazole 3-Amino-Indazole Indazole->FLT3 Inhibits Indazole->PDGFRa Inhibits Nilotinib Nilotinib Nilotinib->PDGFRa Inhibits Ponatinib Ponatinib Ponatinib->FLT3 Inhibits Ponatinib->PDGFRa Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT5->Proliferation

Caption: Simplified signaling pathways of FLT3 and PDGFRα.

Experimental Protocols

The determination of kinase inhibitor selectivity is commonly performed using high-throughput screening methods. A widely used technique is the Microfluidic Mobility Shift Assay , which measures the conversion of a substrate peptide to its phosphorylated form.[14][15][16][17][18]

Protocol: Microfluidic Mobility Shift Assay for Kinase Profiling
  • Compound Preparation:

    • The test inhibitor (e.g., 3-amino-1H-indazol-6-yl-benzamide) and reference inhibitors (e.g., Nilotinib, Ponatinib) are serially diluted in DMSO to create a range of concentrations for IC50 determination.

    • These dilutions are then further diluted into the appropriate aqueous assay buffer.

  • Kinase Reaction Mixture Preparation:

    • For each kinase to be tested, a reaction mixture is prepared containing:

      • The specific kinase enzyme.

      • A fluorescently labeled peptide substrate.

      • ATP (at or near the Km for each kinase).

      • Mg2+ and any other required cofactors in a buffered solution.

  • Initiation of Kinase Reaction:

    • The kinase reaction is initiated by adding the ATP solution to the mixture of the enzyme, substrate, and the test compound.

    • The reaction is allowed to proceed for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 28°C or 37°C).

  • Termination of Reaction:

    • The enzymatic reaction is stopped by the addition of a termination buffer, which typically contains a high concentration of EDTA to chelate the Mg2+ ions necessary for kinase activity.

  • Microfluidic Electrophoresis:

    • The reaction samples are loaded onto a microfluidic chip.

    • An electric field is applied, causing the negatively charged fluorescent peptide substrate and the more negatively charged phosphorylated product to migrate at different velocities through the microchannels.

  • Data Acquisition and Analysis:

    • A laser excites the fluorescent label on the peptides, and a detector measures the signal intensity of both the substrate and product peaks.

    • The percentage of substrate conversion is calculated for each inhibitor concentration.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Compound Dilution (Indazole, Alternatives) C Initiate with ATP Incubate A->C B Kinase Reaction Mix (Enzyme, Substrate) B->C D Terminate with EDTA C->D E Microfluidic Separation D->E F Fluorescence Detection E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for a Microfluidic Mobility Shift Assay.

Conclusion

The representative 3-amino-1H-indazol-6-yl-benzamide demonstrates potent and spectrum-selective inhibition of FLT3, PDGFRα, and Kit kinases.[1] Its high potency against these key oncogenic drivers is comparable to that of the established multi-kinase inhibitor Ponatinib. While Nilotinib is also a potent inhibitor of PDGFR and Kit, the available data suggests the indazole compound and Ponatinib have a stronger inhibitory effect on FLT3.[3][5]

The selectivity profile of the 3-amino-indazole scaffold suggests its potential as a promising starting point for the development of targeted therapies. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct further comparative studies and to better understand the biological implications of inhibiting these key signaling molecules. Further profiling of this compound and its analogs against a broad panel of kinases is warranted to fully elucidate their selectivity and therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 3-amino-1-methyl-1H-indazol-6-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-amino-1-methyl-1H-indazol-6-ol is critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on how to handle and dispose of this chemical waste in accordance with safety regulations. The procedures outlined are based on information from safety data sheets for indazole derivatives, which classify this type of waste as hazardous.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The known hazards associated with similar indazole compounds include skin irritation, serious eye irritation, respiratory irritation, and harm if swallowed.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or chemical safety goggles.[2]

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, a dust respirator should be used.[3]

Step-by-Step Disposal Procedure

The primary directive for this chemical is to dispose of its contents and container at an approved waste disposal plant.[1][2][4][5] Do not allow this chemical to enter the environment or drains.[1][2][3]

  • Waste Collection:

    • Collect all waste material (residue, contaminated materials, and excess chemical) in a designated, compatible, and properly sealed waste container.[3] The container should be kept tightly closed in a dry, cool, and well-ventilated area.[1][2][4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include any other components of the waste mixture.

  • Spill Management:

    • In case of a spill, avoid generating dust.[1][3][4]

    • For dry spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[3][4]

    • Ensure the area is well-ventilated during cleanup.[1]

    • Wash the spill area thoroughly after the material has been collected.[3]

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Hazard Data Summary

The following table summarizes the key hazard classifications for indazole derivatives, which should be considered applicable to this compound in the absence of a specific Safety Data Sheet (SDS).

Hazard ClassificationGHS CodeDescriptionCitations
Acute Oral ToxicityH302Harmful if swallowed[1]
Skin Corrosion/IrritationH315Causes skin irritation[2]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[2]
Specific Target Organ ToxicityH335May cause respiratory irritation[2]

Experimental Protocols & Workflows

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G start Start: Waste Generation (this compound) ppe 1. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe Always First assess 2. Assess Waste Type ppe->assess spill Small Spill / Contamination assess->spill Spill container Unused Reagent / Bulk Waste assess->container Container spill_collect 3a. Collect Solid Waste (Avoid Dust Generation) spill->spill_collect container_package 3b. Ensure Waste is in Properly Sealed Container container->container_package label_waste 4. Label Container Clearly ('Hazardous Waste' + Chemical Name) spill_collect->label_waste container_package->label_waste storage 5. Store in Designated Hazardous Waste Area label_waste->storage contact_ehs 6. Arrange Disposal (Contact EHS or Approved Vendor) storage->contact_ehs end End: Waste Removed for Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 3-amino-1-methyl-1H-indazol-6-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 3-amino-1-methyl-1H-indazol-6-ol in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds, specifically aromatic amines and heterocyclic compounds, to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles conforming to EN166 or OSHA's 29 CFR 1910.133 standards are required. A face shield should be used when there is a significant risk of splashing.[1][4]
Skin Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[5] Inspect gloves for any tears or punctures before use and practice proper glove removal technique to avoid skin contact.
Lab CoatA full-sleeved lab coat must be worn at all times.[6][7]
Closed-toe ShoesSandals and other open-toed footwear are strictly prohibited in the laboratory.[7][8]
Respiratory Protection RespiratorUse a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when dusts or aerosols may be generated.[9]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the integrity of the compound.

Handling Protocol:

  • Work Area Preparation: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] The work surface should be decontaminated before and after use.[6]

  • Dispensing: Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.[1][2]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][10] Do not eat, drink, or smoke in the laboratory.[1][10]

Storage Protocol:

Storage ConditionRequirement
Container Keep in a tightly closed, properly labeled container.[1][2]
Location Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]
Atmosphere For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary to prevent degradation.[1]

Emergency Procedures and Disposal Plan

Proper planning for emergencies and waste disposal is a crucial component of laboratory safety.

Emergency First Aid:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][10]
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][10]
Inhalation Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Disposal Plan:

Dispose of all waste containing this compound in accordance with all applicable federal, state, and local regulations.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.[1]

Experimental Workflow Diagram

G Figure 1. Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Chemical Fume Hood A->B Proceed C Weigh Compound B->C Proceed D Prepare Solution C->D Proceed E Conduct Experiment D->E Proceed F Decontaminate Work Area E->F Experiment Complete G Segregate & Label Waste E->G During Experiment F->G Proceed H Dispose via Certified Vendor G->H Proceed I Remove PPE H->I Final Step J Wash Hands I->J Final Step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1-methyl-1H-indazol-6-ol
Reactant of Route 2
3-amino-1-methyl-1H-indazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.